1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFSEBVEVMFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342805 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53975-70-5 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document delves into the strategic considerations for its synthesis, offering a plausible and chemically sound synthetic pathway. Furthermore, it details the analytical techniques crucial for the unambiguous structural elucidation and characterization of this target molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazolopyridine framework.
Introduction: The Significance of the this compound Core
The 1H-Pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in drug discovery, recognized for its structural resemblance to endogenous purines. This similarity allows molecules incorporating this framework to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes. The introduction of a carbonyl group at the 3-position to form this compound, also known as 6-azaindazol-3-one, provides a key hydrogen bond donor and acceptor site, enhancing the potential for specific and high-affinity interactions with protein active sites. Consequently, this core structure represents a valuable building block for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents.
Strategic Approach to Synthesis
The synthesis of the this compound core (3) can be strategically approached through the construction of the pyrazolone ring onto a pre-existing pyridine framework. A plausible and efficient synthetic route involves the cyclization of a hydrazine-substituted nicotinic acid derivative.
A key starting material for this proposed synthesis is a suitably substituted pyridine, such as a 4-chloronicotinic acid derivative (1). The reaction of this precursor with hydrazine hydrate would lead to the formation of a 4-(hydrazinyl)nicotinic acid intermediate. Subsequent intramolecular cyclization, likely under thermal or acid-catalyzed conditions, would then yield the desired this compound (3). This strategy offers the advantage of readily available starting materials and a straightforward reaction sequence.
An alternative, yet related, approach involves the initial formation of a 3-chloro-1H-pyrazolo[3,4-c]pyridine intermediate. The synthesis of such halo-substituted pyrazolopyridines has been reported in the literature[1][2]. Subsequent hydrolysis of the chloro group would then afford the target pyridin-3(2H)-one. The choice of synthetic route will ultimately depend on the availability of starting materials, reaction efficiency, and desired purity of the final compound.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established chemical principles for the synthesis of pyrazolone-fused heterocycles. This protocol should be adapted and optimized based on specific laboratory conditions and the chosen starting materials.
Step 1: Synthesis of 4-(Hydrazinyl)nicotinic Acid (Intermediate 2)
-
To a solution of 4-chloronicotinic acid (1.0 eq) in a suitable solvent (e.g., ethanol or water), add hydrazine hydrate (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 4-(hydrazinyl)nicotinic acid intermediate.
Step 2: Cyclization to this compound (Product 3)
-
Suspend the 4-(hydrazinyl)nicotinic acid intermediate (1.0 eq) in a high-boiling point solvent (e.g., diphenyl ether) or in a strong acid (e.g., polyphosphoric acid).
-
Heat the mixture to a high temperature (e.g., 180-250 °C) and monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with a suitable solvent.
-
If the product remains in solution, perform an appropriate work-up procedure, which may include extraction and solvent evaporation.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
Characterization and Structural Elucidation
The unambiguous identification and characterization of this compound are paramount. The following section details the expected analytical data for this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | N/A |
| Molecular Weight | 135.12 g/mol | N/A |
| CAS Number | 53975-70-5 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and pyrazole rings. The chemical shifts and coupling patterns will be indicative of their relative positions. A representative ¹H NMR spectrum is available from chemical suppliers[3].
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the pyrazolone ring is expected to have a characteristic downfield chemical shift (typically in the range of 160-180 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyrazolone ring.
-
C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ due to the carbonyl group.
-
C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the aromatic ring systems.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of the target compound.
Conclusion
This technical guide has outlined a strategic approach to the synthesis of this compound and detailed the key analytical methods for its comprehensive characterization. While a definitive, published synthetic protocol remains to be identified, the proposed pathway offers a logical and feasible route for its preparation. The provided characterization data serves as a benchmark for researchers working with this important heterocyclic scaffold. As a versatile building block, this compound holds significant promise for the development of novel drug candidates, and this guide aims to facilitate further research and exploration in this exciting area of medicinal chemistry.
References
An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one Derivatives
Foreword: Unveiling the Spectroscopic Signature of a Privileged Scaffold
The 1H-pyrazolo[3,4-c]pyridin-3(2H)-one core represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. As researchers and drug development professionals, a profound understanding of the spectroscopic characteristics of this heterocyclic system is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of novel therapeutic agents. This guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data intrinsic to this compound derivatives, grounded in both theoretical principles and practical, field-proven insights.
The Architectural Blueprint: Understanding the this compound Core
The fundamental structure of this compound is a bicyclic heteroaromatic system resulting from the fusion of a pyrazole and a pyridine ring. The presence of a lactam functionality within the pyrazole ring introduces unique electronic and structural features that are reflected in its spectroscopic data.
Caption: Chemical structure and IUPAC numbering of the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Skeleton
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information regarding the substitution pattern and electronic environment of the heterocyclic core.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of the parent this compound is characterized by distinct signals for the aromatic protons of the pyridine ring and the N-H protons of the pyrazole and lactam moieties.
Expected Chemical Shift Ranges (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-4 | ~7.0-7.5 | d | J ≈ 5-7 | Coupled to H-5. |
| H-5 | ~7.8-8.2 | dd | J ≈ 5-7, J ≈ 1-2 | Coupled to H-4 and H-7. |
| H-7 | ~8.5-8.8 | d | J ≈ 1-2 | Coupled to H-5. |
| N1-H | ~11.0-12.0 | br s | - | Exchangeable with D₂O. |
| N2-H | ~10.0-11.0 | br s | - | Exchangeable with D₂O. |
Note: These are approximate ranges and can be influenced by solvent and substituents.
Causality Behind Chemical Shifts:
-
H-7: The significant downfield shift of H-7 is attributed to the deshielding effect of the adjacent nitrogen atom (N-6) and the anisotropic effect of the fused pyrazole ring.
-
H-5: Its position is influenced by the electron-withdrawing nature of the pyridine nitrogen and coupling to both H-4 and H-7.
-
H-4: This proton is typically the most upfield of the pyridine protons due to its relative distance from the electron-withdrawing nitrogen and the carbonyl group.
-
N-H Protons: The acidic nature of the N-H protons in the pyrazole and lactam rings results in their broad signals at very downfield chemical shifts. Their exchangeability with D₂O is a key diagnostic feature.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.
Expected Chemical Shift Ranges (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-3 (C=O) | ~160-170 | The carbonyl carbon is significantly deshielded. |
| C-3a | ~125-135 | Bridgehead carbon. |
| C-4 | ~110-120 | |
| C-5 | ~135-145 | |
| C-7 | ~145-155 | Deshielded by the adjacent nitrogen atom. |
| C-7a | ~140-150 | Bridgehead carbon. |
Note: These are approximate ranges and can be influenced by solvent and substituents.
Key Insights from ¹³C NMR:
-
The Carbonyl Signal (C-3): The distinct downfield signal for the lactam carbonyl is a hallmark of this scaffold.
-
Distinguishing C-4, C-5, and C-7: The relative chemical shifts of the pyridine carbons can be rationalized by the electronic effects within the ring. C-7 is the most deshielded due to its proximity to the electronegative nitrogen atom.
The Impact of Substitution: A Spectroscopic Case Study
The introduction of substituents onto the this compound core will induce predictable changes in the NMR spectra. For instance, an electron-donating group at the C-5 position would be expected to cause an upfield shift in the signals for H-4 and H-7, while an electron-withdrawing group would have the opposite effect.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an indispensable technique for the rapid identification of key functional groups. For this compound derivatives, the IR spectrum is dominated by absorptions corresponding to the N-H and C=O stretching vibrations.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (pyrazole) | 3100-3300 | Medium, Broad | Hydrogen bonding can broaden this peak. |
| N-H Stretch (lactam) | 3000-3200 | Medium, Broad | Often overlaps with the pyrazole N-H stretch. |
| C=O Stretch (lactam) | 1650-1700 | Strong, Sharp | A key diagnostic peak for the pyrazolinone ring. |
| C=N & C=C Stretch | 1500-1650 | Medium-Strong | Aromatic ring vibrations. |
Expert Interpretation: The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is a definitive indicator of the lactam carbonyl group. The broadness of the N-H stretching bands is a consequence of intermolecular hydrogen bonding in the solid state.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern.
Expected Fragmentation Pathways:
Under electron ionization (EI), this compound derivatives are expected to undergo characteristic fragmentation patterns.
An In-depth Technical Guide to the ¹H and ¹³C NMR of Substituted Pyrazolopyridinones
Abstract
Pyrazolopyridinones represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise structural characterization of these heterocyclic systems is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unambiguous elucidation of their molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of substituted pyrazolopyridinones. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, the causality behind experimental choices, and the application of advanced 2D NMR techniques for complete structural assignment.
The Central Role of NMR in Pyrazolopyridinone Characterization
The pyrazolopyridinone core, a fused bicyclic heteroaromatic system, is a cornerstone in the design of novel therapeutic agents. These compounds are known to possess diverse biological activities, including applications as CNS depressants and antibacterial agents.[1][2] The substitution pattern on this scaffold dictates its three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.
Consequently, the ability to unequivocally determine the regiochemistry of substituents and confirm the overall structure is a critical step in the synthesis and development workflow.[3] While other analytical techniques like mass spectrometry confirm molecular weight and IR spectroscopy identifies functional groups, only NMR spectroscopy provides a complete picture of the molecular framework through the precise chemical environment of each proton and carbon atom.[2][4] This guide delves into the nuances of ¹H and ¹³C NMR as applied to this important class of molecules.
Foundational Principles of NMR for Pyrazolopyridinone Systems
Interpreting the NMR spectra of pyrazolopyridinones requires a solid understanding of fundamental NMR principles, including chemical shift, integration, and spin-spin coupling.[5][6][7]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the nucleus.[5] Electronegative atoms like nitrogen and oxygen, as well as the aromatic rings, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[7] Conversely, electron-donating groups will shield nuclei, moving their signals to a lower chemical shift (upfield).
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.[7] This allows for a quantitative determination of the relative number of protons in different environments.
-
Spin-Spin Coupling (Multiplicity): The splitting of a signal into a multiplet (e.g., doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. This provides invaluable information about the connectivity of atoms within the molecule.[6]
For nitrogen-containing heterocycles like pyrazolopyridinones, the nitrogen atoms significantly influence the electronic distribution in the rings, leading to characteristic chemical shifts for adjacent protons and carbons.[8]
¹H NMR Spectral Analysis: A Proton's Perspective
The proton NMR spectrum provides the initial, high-sensitivity fingerprint of a pyrazolopyridinone derivative.
Characteristic Chemical Shifts (δ)
The chemical shifts of protons on the pyrazolopyridinone core are highly dependent on their position relative to the nitrogen atoms, the carbonyl group, and the nature of any substituents.
-
Pyridine Ring Protons: Protons on the pyridine portion of the scaffold are typically found in the aromatic region (δ 7.0–9.0 ppm). The proton ortho to the ring nitrogen is often the most deshielded due to the nitrogen's inductive effect and anisotropy.
-
Pyrazole Ring Protons: The proton on the pyrazole ring (if unsubstituted) also appears in the aromatic region, with its exact position influenced by the substituent on the pyrazole nitrogen.
-
N-H Proton: The proton attached to the pyrazole nitrogen (in N-unsubstituted analogs) is often broad and its chemical shift is highly variable (δ 10.0–14.0 ppm), depending on the solvent, concentration, and temperature. It readily exchanges with deuterium upon addition of D₂O, leading to the disappearance of its signal.
-
Substituent Protons: Protons on alkyl or aryl substituents will appear in their expected regions, though their shifts can be influenced by the heterocyclic core to which they are attached. For example, methyl groups attached to the aromatic system typically appear in the δ 2.0–2.8 ppm range.[9]
Spin-Spin Coupling (J-coupling)
Coupling patterns are crucial for determining the substitution pattern on the pyridine ring.
-
Ortho Coupling (³J): Protons on adjacent carbons exhibit a strong coupling of 7–9 Hz.
-
Meta Coupling (⁴J): Protons separated by three bonds show a smaller coupling of 2–3 Hz.
-
Para Coupling (⁵J): This coupling is typically very small or zero and is often not resolved.
Observing these coupling constants allows for the definitive assignment of protons and, by extension, the positions of substituents on the pyridine ring.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. While less sensitive than ¹H NMR, it is essential for confirming the number of unique carbon environments and identifying key functional groups.
Characteristic Chemical Shifts (δ)
The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[10]
-
Pyridinone Carbonyl Carbon: The C=O carbon is the most deshielded, typically appearing in the δ 160–180 ppm range.
-
Aromatic and Heteroaromatic Carbons: Carbons within the fused ring system resonate between δ 100–160 ppm. Carbons directly attached to nitrogen are generally more deshielded.[8]
-
Quaternary Carbons: Carbons at the ring fusion and those bearing substituents often have weaker signals and can be challenging to assign without advanced experiments.
-
Substituent Carbons: Alkyl carbons appear in the upfield region (δ 10–40 ppm), while carbons of aryl substituents will be in the aromatic region.
The application of 2D NMR techniques is often necessary for the complete and unambiguous assignment of all carbon signals, particularly the quaternary ones.[1][11]
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex substituted pyrazolopyridinones, 1D NMR spectra can be ambiguous. Two-dimensional NMR experiments are essential for confirming the structure by revealing correlations between nuclei.[12][13]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart (e.g., H-C-H or H-C-C-H). This is the primary tool for mapping out the proton connectivity within the pyridine ring and in alkyl chains of substituents.[12]
HSQC and HMBC (Heteronuclear Correlation)
These experiments reveal correlations between protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling).[14] It is the most reliable way to assign the signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete molecular skeleton. The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[1] This allows for the mapping of connections across quaternary carbons and from substituents to the core, providing definitive proof of the substitution pattern.
The concerted application of 1D NMR, COSY, HSQC, and HMBC allows for the complete and confident assignment of every proton and carbon signal in the molecule.[1]
Experimental Protocols & Practical Insights
Causality in Experimental Choices: Solvent Selection
The choice of deuterated solvent is a critical first step. It is not merely a medium for dissolution but an active participant that can influence the resulting spectrum.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice for pyrazolopyridinones. Its high polarity effectively solubilizes a wide range of these compounds. Critically, its ability to form hydrogen bonds slows down the exchange rate of N-H protons, making them sharp and observable, which is essential for confirming their presence.[15]
-
CDCl₃ (Chloroform-d): A less polar option, useful for compounds that are highly soluble in it. However, N-H and O-H protons may appear as very broad signals or exchange too rapidly to be observed.[9]
-
Methanol-d₄ (CD₃OD): This is a protic solvent and will cause the rapid exchange of N-H protons, leading to the disappearance of their signals from the spectrum. This can be used diagnostically to identify N-H protons.
Insight: Always run a spectrum in a solvent like DMSO-d₆ first to locate all protons, including exchangeable ones. A subsequent experiment in CDCl₃ or with a D₂O shake can then be used to confirm the identity of N-H signals.
Step-by-Step Methodology for NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified pyrazolopyridinone sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing to 0 ppm is required.[5][16]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Ensure an adequate number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans is required (typically several hundred to thousands).
-
-
2D NMR Acquisition (if needed):
-
Based on the complexity of the 1D spectra, acquire 2D experiments.
-
gCOSY: To establish ¹H-¹H connectivities.
-
gHSQC: To assign protonated carbons.
-
gHMBC: To establish long-range connectivities and assign quaternary carbons. This is crucial for confirming regiochemistry.
-
Data Presentation and Visualization
Summarizing spectral data in a structured format is essential for analysis and reporting.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for a Pyrazolopyridinone Scaffold in DMSO-d₆
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Pyrazole N-H | 11.0 - 14.0 | Broad, exchangeable with D₂O |
| Pyridine H (Aromatic) | 7.0 - 9.0 | Position depends on substituents and proximity to N |
| Pyrazole H (Aromatic) | 7.5 - 8.5 | Influenced by N-substituent |
| Phenyl H (Substituent) | 7.2 - 8.0 | Standard aromatic region |
| Alkyl H (e.g., -CH₃) | 2.0 - 3.0 | Attached to the heterocyclic core |
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for a Pyrazolopyridinone Scaffold in DMSO-d₆
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 160 - 180 | Most downfield signal |
| Aromatic/Heteroaromatic C | 110 - 160 | C attached to N are generally more downfield |
| Quaternary C (Ring Fusion) | 140 - 155 | Often weak signals |
| Phenyl C (Substituent) | 120 - 140 | Standard aromatic region |
| Alkyl C (e.g., -CH₃) | 15 - 30 | Upfield region |
Visualizing the NMR Workflow
A systematic workflow ensures that all necessary data is collected for a confident structural assignment.
Caption: Workflow for Structural Elucidation using NMR.
Key HMBC Correlations
Understanding which HMBC correlations are most informative is key to efficiently solving the structure.
Caption: Key HMBC correlations for structural assignment.
Conclusion
¹H and ¹³C NMR spectroscopy, especially when augmented with 2D techniques like COSY, HSQC, and HMBC, provides an indispensable toolkit for the structural analysis of substituted pyrazolopyridinones. A systematic approach, beginning with logical solvent selection and progressing from 1D to 2D experiments, enables the complete and unambiguous assignment of all proton and carbon signals. This level of detailed characterization is fundamental to advancing drug discovery projects, ensuring the integrity of synthesized compounds, and building robust structure-activity relationship models. The principles and protocols outlined in this guide serve as a practical reference for scientists dedicated to the chemical and pharmaceutical sciences.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Pyrazolopyridines II: synthesis and antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. youtube.com [youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. testbook.com [testbook.com]
- 9. unn.edu.ng [unn.edu.ng]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Application of 2D-NMR with room temperature NMR probes for the assessment of the higher order structure of filgrastim - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold, recognized for its prevalence in biologically active compounds and its utility in medicinal chemistry. The introduction of a halogen atom at the C-5 position transforms this core into a highly versatile synthetic intermediate, providing a crucial handle for diversification through modern cross-coupling methodologies. This technical guide offers a comprehensive overview of the principal strategies for constructing 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. We will delve into the mechanistic underpinnings and practical considerations of key synthetic routes, including the adaptation of classical cyclization reactions from pyridine N-oxide precursors and the functional group interconversion of pre-formed pyrazolo[3,4-c]pyridine systems via Sandmeyer reactions or deoxygenative halogenation. Detailed, field-tested protocols and data are provided to equip researchers with the knowledge to efficiently synthesize and utilize these valuable building blocks in drug discovery programs.
Introduction: The Strategic Value of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Core
Heterocyclic frameworks are the cornerstone of modern drug discovery, with pyrazolopyridines—isosteres of purine bases—drawing significant attention.[1] Among the various isomers, the 1H-pyrazolo[3,4-c]pyridine system has emerged as a particularly valuable scaffold. The strategic introduction of a halogen (Cl, Br, I) at the 5-position is not merely an arbitrary substitution; it is a deliberate design choice that unlocks a multitude of synthetic possibilities.
The C5-halogen acts as a "linchpin" for post-synthesis modification. Its presence enables chemists to leverage a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[2][3] This capability is paramount in fragment-based drug discovery (FBDD), where an initial, weakly binding fragment (the pyrazolo[3,4-c]pyridine core) can be systematically and efficiently elaborated to enhance potency and selectivity for a target protein.[3][4] This guide focuses on the foundational chemistry required to access these pivotal halogenated intermediates.
Core Synthetic Strategies & Mechanistic Rationale
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines is primarily achieved through two major approaches: building the heterocyclic core with the halogen or a precursor already in place, or by late-stage halogenation of a pre-formed pyrazolo[3,4-c]pyridine ring system.
Strategy 1: Cyclization from Pyridine N-Oxide Precursors
A robust and modern approach leverages the reactivity of pyridine N-oxides, adapting the classical Huisgen indazole synthesis.[3] This strategy offers excellent control over the regiochemistry of the final product. The general workflow begins with a readily available substituted pyridine N-oxide and proceeds through a key diazotization and intramolecular cyclization sequence.
// Node styles start_node [label="3-Acetyl-2-aminopyridine N-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; step1_node [label="Step 1: Diazotization &\nIntramolecular Cyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1_node [label="1-(2-Oxido-3-pyridinyl)ethanones\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2_node [label="Step 2: Cyclization with\nBase (e.g., NaOMe)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2_node [label="5-Methoxy-1H-pyrazolo[3,4-c]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; step3_node [label="Step 3: De-alkoxylation &\nHalogenation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; final_product_node [label="5-Halo-1H-pyrazolo[3,4-c]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start_node -> step1_node [label=" NaNO₂, Ac₂O, DCE"]; step1_node -> intermediate1_node; intermediate1_node -> step2_node; step2_node -> intermediate2_node; intermediate2_node -> step3_node [label=" e.g., POCl₃ or PBr₃\n(Conceptual Step)"]; step3_node -> final_product_node; } dot Caption: Workflow for N-Oxide based synthesis.
Causality and Expertise: The choice of an N-oxide precursor is strategic. The N-oxide group activates the pyridine ring, making the C2 position susceptible to nucleophilic attack, which is a key step in many pyridine functionalization reactions. In this specific sequence, starting with 2-amino-3-acetylpyridine, diazotization with sodium nitrite in acetic anhydride generates a reactive diazonium species.[3][4] This is followed by an intramolecular 1,3-dipolar cycloaddition, a variation of the Huisgen synthesis, which forms the pyrazole ring. The subsequent treatment with a base like sodium methoxide in methanol accomplishes the final cyclization and aromatization, yielding a stable 5-methoxy intermediate.[4] This methoxy group can then be converted to the desired halogen. While direct conversion from the methoxy is possible, a more common route involves hydrolysis to the pyrazolo[3,4-c]pyridin-5-one, followed by treatment with a halogenating agent like POCl₃ or PBr₃.
Strategy 2: The Sandmeyer Reaction from a 5-Amino Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halogens.[5][6] This method is highly reliable and provides direct access to the chloro, bromo, and cyano analogues from a common 5-amino-1H-pyrazolo[3,4-c]pyridine precursor.
Mechanistic Pillars:
-
Diazotization: The process begins with the conversion of the primary aromatic amine (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
-
Radical-Nucleophilic Substitution: The core of the Sandmeyer reaction involves a copper(I) salt (CuCl or CuBr) that catalyzes the substitution.[5] The mechanism is believed to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates nitrogen gas (N₂) and forms an aryl radical. This radical then abstracts a halogen atom from the resulting copper(II) species, regenerating the copper(I) catalyst and forming the final aryl halide.[5][7]
// Node styles start_node [label="5-Amino-1H-pyrazolo[3,4-c]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; step1_node [label="Diazotization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate_node [label="Pyrazolo[3,4-c]pyridine-5-diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; step2_node [label="Halogen Displacement", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; final_product_node [label="5-Halo-1H-pyrazolo[3,4-c]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start_node -> step1_node [label=" NaNO₂, aq. Acid\n(e.g., HCl, HBr)\n0-5 °C"]; step1_node -> intermediate_node; intermediate_node -> step2_node [label=" CuX (X = Cl, Br)\nHeat"]; step2_node -> final_product_node; } dot Caption: The Sandmeyer Reaction Pathway.
Trustworthiness: The Sandmeyer reaction is a self-validating system because the evolution of nitrogen gas provides a clear visual and physical indication that the reaction is proceeding. The formation of the desired product is highly favored due to the thermodynamic stability of the N₂ molecule, which acts as an excellent leaving group.
Strategy 3: Deoxygenative Halogenation of Pyrazolo[3,4-c]pyridin-5-ones
Another effective route involves the conversion of a C5-hydroxyl group (in its keto tautomeric form, pyrazolo[3,4-c]pyridin-5-one) into a halogen. This is a classic transformation in heterocyclic chemistry, often employed for activating positions for subsequent nucleophilic aromatic substitution (SNAᵣ) or cross-coupling reactions.
The reagents of choice for this transformation are phosphorus oxyhalides, such as phosphorus oxychloride (POCl₃) for chlorination or phosphorus oxybromide (PBr₃) for bromination.
Causality and Expertise: The pyrazolo[3,4-c]pyridin-5-one tautomer reacts with POCl₃, where the carbonyl oxygen acts as a nucleophile, attacking the phosphorus atom. This leads to the formation of a chlorophosphate intermediate, which is an excellent leaving group. A chloride ion (from POCl₃ itself or an added salt) then acts as a nucleophile, attacking the C5 position and displacing the phosphate group to yield the 5-chloro product. The reaction is typically performed at elevated temperatures to drive the conversion. This method is particularly useful when the corresponding pyridinone is more accessible than the 5-amino precursor.
Detailed Experimental Protocols
The following protocols are synthesized from established literature procedures and represent robust methods for accessing the target scaffolds.[3][4]
Protocol 1: Synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine (via N-Oxide Route)
Step A: Synthesis of 1-(2-oxido-3-pyridinyl)ethanones (Intermediate 3)
-
To a stirred solution of 2-amino-3-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M), add acetic anhydride (Ac₂O, 2.5 eq) at room temperature.
-
Add sodium nitrite (NaNO₂, 2.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 30 °C.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
Step B: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines (4a/4b)
-
Dissolve the crude intermediate from Step A in methanol (MeOH, approx. 0.1 M).
-
Add a solution of sodium methoxide (NaOMe) in methanol (25-30 wt%, 3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure to obtain the crude 5-methoxy-1H-pyrazolo[3,4-c]pyridine.
-
For 5-chloro (4a): To the crude methoxy intermediate, add phosphorus oxychloride (POCl₃, 5-10 eq) and heat to 110 °C for 3-4 hours.
-
For 5-bromo (4b): To the crude methoxy intermediate, add phosphorus oxybromide (PBr₃, 3-5 eq) and heat to 120 °C for 4-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel) to afford the final product.
| Compound | Starting Material | Key Reagents | Typical Yield |
| 5-chloro-1H-pyrazolo[3,4-c]pyridine | 2-Amino-3-acetylpyridine | NaNO₂, Ac₂O, NaOMe, POCl₃ | ~50-60% (over 2 steps) |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | 2-Amino-3-acetylpyridine | NaNO₂, Ac₂O, NaOMe, PBr₃ | ~45-55% (over 2 steps) |
Applications in Medicinal Chemistry: Vectorial Functionalization
The true value of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is realized in its subsequent elaboration. The C5-halogen serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of chemical space around the core.
// Node styles start_node [label="5-Halo-1H-pyrazolo[3,4-c]pyridine\n(X = Cl, Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction nodes suzuki [label="Suzuki-Miyaura\nCoupling", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig\nAmination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; negishi [label="Negishi\nCoupling", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product nodes suzuki_prod [label="5-Aryl/Vinyl-", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald_prod [label="5-Amino/Amido-", fillcolor="#34A853", fontcolor="#FFFFFF"]; negishi_prod [label="5-Alkyl/Aryl-", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start_node -> suzuki [label=" R-B(OH)₂\nPd Catalyst"]; start_node -> buchwald [label=" R₂NH\nPd Catalyst"]; start_node -> negishi [label=" R-ZnX\nPd Catalyst"];
suzuki -> suzuki_prod; buchwald -> buchwald_prod; negishi -> negishi_prod; } dot Caption: Cross-coupling reactions at the C5-position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, introducing aryl or vinyl groups at the C5 position.[2]
-
Buchwald-Hartwig Amination: This powerful Pd-catalyzed reaction enables the formation of C-N bonds, providing access to a diverse array of 5-amino and 5-amido derivatives.[2][3]
-
Negishi Coupling: The use of organozinc reagents provides an alternative, often milder, route to C-C bond formation.[2]
These transformations, along with others at different positions of the scaffold (N1, N2, C3, C7), demonstrate the immense utility of the 5-halo-1H-pyrazolo[3,4-c]pyridine core as a building block for constructing complex, biologically active molecules.[2][3]
Conclusion
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds is a critical enabling step in the development of novel therapeutics. By understanding the mechanistic principles behind key strategies—such as the Huisgen-type cyclization from N-oxides, the classic Sandmeyer reaction, and deoxygenative halogenation—medicinal chemists can reliably access these versatile intermediates. The protocols and rationale presented herein provide a solid foundation for researchers to not only synthesize these valuable compounds but also to strategically deploy them in the design and construction of next-generation pharmaceuticals.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Biological activity of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one core structure
An In-depth Technical Guide to the Biological Activity of the 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one Core Structure
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a member of the broader pyrazolopyridine class of heterocyclic compounds. Structurally analogous to purine bases, this core is considered a "privileged scaffold" in medicinal chemistry, frequently serving as the foundation for developing novel therapeutic agents.[1][2] Its rigid bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the arrangement of nitrogen atoms offers multiple points for hydrogen bonding. This guide provides a comprehensive overview of the known biological activities of this core and its close structural analogs, focusing on mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for its evaluation. We will delve into its applications in oncology and metabolic diseases, providing researchers and drug development professionals with a foundational understanding of its therapeutic potential.
The 1H-Pyrazolo[3,4-c]pyridine Core: A Scaffold of Therapeutic Interest
The pyrazolopyridine family, which includes the this compound core, is a cornerstone of modern drug discovery.[3] These nitrogen-containing fused heterocyclic rings are present in numerous biologically active molecules and clinically relevant derivatives.[2] The interest from medicinal chemists stems from their close resemblance to the endogenous purines, adenine and guanine, allowing them to interact with a wide array of enzymes and receptors that have purine-binding pockets.[1][4] This inherent bio-compatibility has led to the exploration of pyrazolopyridine derivatives across a vast spectrum of diseases, including cancer, inflammation, viral infections, and metabolic disorders.[1][5][6]
While the broader pyrazolopyridine class is well-studied, this guide will focus specifically on the activities associated with the [3,4-c] isomeric core and its close relatives, highlighting its unique potential.
Primary Biological Activity: Anticancer Properties via Tubulin Polymerization Inhibition
While many pyrazolopyridine isomers exhibit anticancer effects through kinase inhibition, a notable mechanism for the closely related pyrazolo[3,4-b]pyridin-6-one scaffold is the disruption of microtubule dynamics.[3][7][8][9] This activity provides a valuable and scientifically-grounded proxy for understanding the potential of the this compound core.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Compounds based on the pyrazolo[3,4-b]pyridin-6-one core have been shown to exert potent cytotoxic effects against a range of human cancer cell lines, including multidrug-resistant phenotypes.[10][11] The primary mechanism involves binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
The disruption of microtubule formation leads to two key downstream events:
-
Cell Cycle Arrest: Without a functional mitotic spindle, cancer cells are unable to progress through the M phase (mitosis) of the cell cycle, leading to a characteristic arrest in the G2/M phase.[10][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death and tumor regression.[10][12]
Caption: Anticancer mechanism via tubulin inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[3,4-b]pyridin-6-one scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. The data below is synthesized from studies on this closely related core and serves as a predictive model for the this compound system.[10][11]
| Position | Substituent Type | Impact on Activity (IC50) | Rationale |
| R1 (N1-position) | Small alkyl (e.g., methyl) | Optimal | Provides a balance of steric fit and solubility. |
| Bulky aryl (e.g., phenyl) | Decreased | Potential steric hindrance in the binding pocket. | |
| R2 (C3-position) | 4-Methoxyphenyl | High | Favorable interactions, likely H-bonding via methoxy oxygen. |
| 4-Chlorophenyl | Moderate | Electron-withdrawing group maintains activity. | |
| R3 (C4-position) | 4-Fluorophenyl | High | The fluoro group often enhances binding affinity and metabolic stability. |
| 3,4,5-Trimethoxyphenyl | Very High | Mimics the trimethoxyphenyl ring of colchicine, enhancing binding to the target site. |
This table summarizes general trends observed in related scaffolds and should be used as a guide for designing new derivatives.
Experimental Workflow for Anticancer Evaluation
A robust pipeline is essential to validate the anticancer potential of novel pyrazolopyridinone derivatives.
Caption: Workflow for evaluating anticancer compounds.
This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
-
Reagents: Tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compound dissolved in DMSO.
-
Preparation: Prepare a 2 mg/mL solution of tubulin in the General Tubulin Buffer on ice.
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations. Add 100 µL of the tubulin solution.
-
Initiation: Initiate polymerization by adding 1 µL of 10 mM GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analysis: Compare the polymerization curves of compound-treated wells to a DMSO vehicle control. Inhibitory compounds will show a reduced rate and extent of polymerization. Colchicine or paclitaxel should be used as positive controls for inhibition and promotion, respectively.
Secondary Biological Activity: GPR119 Agonism for Type 2 Diabetes
Derivatives of the specific 1H-pyrazolo[3,4-c]pyridine core have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119).[13] This target is of significant interest for the treatment of type 2 diabetes mellitus.
Mechanism of Action: Glucose-Dependent Insulin Secretion
GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. It is a Gs-coupled receptor, meaning its activation leads to an increase in intracellular cyclic AMP (cAMP).
-
In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism is highly desirable as it reduces the risk of hypoglycemia compared to other insulin secretagogues.
-
In Intestinal L-cells: Receptor activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates insulin secretion and promotes satiety.
Caption: GPR119 signaling pathway in pancreatic β-cells.
Structure-Activity Relationship (SAR) Insights
For GPR119 agonism, modifications at the R¹ (aryl group) and R² (piperidine capping group) positions of the 1H-pyrazolo[3,4-c]pyridine core were found to be critical for potency.[13]
| Position | Substituent Type | Impact on Activity (EC50) | Rationale |
| R¹ (Aryl Group) | Pyrimidine | High | Provides key hydrogen bond accepting features. |
| Pyridine | Moderate | Also effective, but pyrimidine generally superior. | |
| R² (Piperidine Cap) | Carbamates (e.g., -CO₂Et) | Low | Sub-optimal potency. |
| Acyl groups (e.g., -C(O)t-Bu) | Moderate | Improved potency over carbamates. | |
| Sulfonyl groups (e.g., -SO₂i-Pr) | High (nanomolar) | The sulfonyl moiety provides a strong hydrogen bond acceptor and optimal steric/electronic properties for receptor engagement. |
Data synthesized from literature to guide optimization of GPR119 agonists.[13]
Experimental Protocol: Cell-Based cAMP Assay
This functional assay quantifies the activation of the GPR119 receptor by measuring the downstream production of cAMP.
-
Cell Line: Use a stable cell line expressing human GPR119, such as HEK293-hGPR119.
-
Reagents: Assay buffer (e.g., HBSS with 20 mM HEPES), phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, test compound, and a cAMP detection kit (e.g., HTRF or ELISA-based).
-
Procedure: a. Plate the cells in a 96- or 384-well plate and allow them to adhere overnight. b. Aspirate the culture medium and add the test compound at various concentrations, diluted in assay buffer containing a PDE inhibitor. c. Incubate the plate at room temperature for 30-60 minutes. d. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the detection kit.
-
Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
General Synthesis Approach
The versatile 1H-pyrazolo[3,4-c]pyridine core can be constructed through multi-step synthetic sequences. A common and effective strategy involves the initial formation of a substituted aminopyrazole ring, followed by the annulation of the pyridine ring. The Gould-Jacobs reaction is a frequently employed method for this second step.[4]
Caption: A representative synthetic route to the core.
This modular approach allows for the introduction of diversity elements at various stages, facilitating the construction of large compound libraries for SAR studies.[1][4]
Conclusion and Future Perspectives
The this compound core and its close structural isomers represent a highly versatile and promising scaffold for drug discovery. Its demonstrated activities as both a tubulin polymerization inhibitor and a GPR119 agonist highlight its ability to be tailored to interact with diverse biological targets.
Future research in this area should focus on:
-
Scaffold Decoration: Expanding the diversity of substituents at all available positions to explore new chemical space and identify novel biological targets.
-
Mechanism of Action Studies: For newly identified active compounds, thoroughly elucidating the molecular mechanism is crucial for rational optimization.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent lead compounds to ensure their suitability for in vivo studies and eventual clinical development.
-
Exploration of New Therapeutic Areas: Given its privileged structure, this core should be screened against other target classes, such as proteases, epigenetic targets, and other GPCRs, to uncover new therapeutic applications.
This guide provides a solid foundation for researchers, demonstrating that the this compound core is a rich starting point for the development of next-generation therapeutics.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of pyrazolo[3,4-c]pyridin-3(2H)-one analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of Pyrazolo[3,4-c]pyridin-3(2H)-one Analogs
Abstract
The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to the native purine bases, which allows it to interact with a wide variety of biological targets.[1] Among the various isomers, the pyrazolo[3,4-c]pyridine core has emerged as a promising scaffold for developing novel therapeutic agents, including kinase inhibitors and other targeted therapies. This guide provides a detailed exploration of the structure-activity relationships (SAR) for pyrazolo[3,4-c]pyridin-3(2H)-one analogs. We will dissect the synthetic strategies that provide access to this core, analyze the impact of substitutions at key positions on biological activity, and provide standardized protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Pyrazolo[3,4-c]pyridine Scaffold: A Framework for Discovery
The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine family of heterocycles.[2][3] The specific arrangement in the pyrazolo[3,4-c]pyridine isomer, particularly with a carbonyl at the 3-position, creates a unique three-dimensional structure with specific hydrogen bonding capabilities and defined vectors for substituent exploration. Its similarity to purine makes it an ideal starting point for designing molecules that can bind to the ATP pockets of kinases or interact with other purine-binding proteins.[1] The development of potent and selective agents requires a systematic understanding of how structural modifications translate into functional activity.
This guide focuses on the key modifiable positions of the pyrazolo[3,4-c]pyridin-3(2H)-one core, which are critical for optimizing potency, selectivity, and pharmacokinetic properties.
References
An In-depth Technical Guide to the Chemical Space of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one Derivatives
Foreword: The Strategic Value of the Pyrazolopyridinone Core in Modern Drug Discovery
The 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive exploration of the synthesis, functionalization, and biological significance of this versatile core. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research endeavors.
Foundational Chemistry and Rationale for Exploration
The pyrazolopyridine nucleus is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways. This inherent similarity allows pyrazolopyridine derivatives to act as competitive inhibitors or modulators of enzymes and receptors that recognize purine-based substrates.[1][2] The diverse biological activities reported for this class of compounds, including anticancer, anti-inflammatory, and kinase inhibitory effects, underscore the immense potential held within its chemical space.[2][3][4]
The exploration of the this compound core is driven by the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles. The strategic functionalization at various positions of the bicyclic system allows for the fine-tuning of these properties, a concept we will explore in detail.
Navigating the Synthetic Landscape: From Core Synthesis to Vectorial Functionalization
The construction of the this compound core and its subsequent elaboration are pivotal to accessing a diverse library of compounds. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Core Scaffold Synthesis: A Step-by-Step Protocol
A common and effective route to the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a key intermediate for further diversification, is adapted from classical indazole synthesis methodologies.[1] This approach provides a reliable foundation for subsequent functionalization.
Experimental Protocol: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines [1][5]
-
Step 1: Acetylation and Cyclization. To a solution of the appropriately substituted 2-aminonicotinonitrile in a suitable solvent such as dichloroethane (DCE), add acetic anhydride. Cool the mixture and add sodium nitrite portion-wise while maintaining a low temperature. Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours. This sequence effects the diazotization of the amino group and subsequent intramolecular cyclization to form the 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one intermediate. The use of DCE as a co-solvent often enhances scalability and simplifies isolation.[1]
-
Step 2: Deacetylation. The crude acetylated intermediate is then subjected to deacetylation. A solution of sodium methoxide in methanol is typically employed for this transformation at room temperature for 1 hour.
-
Step 3: Isolation. Following the completion of the reaction, the product, 5-halo-1H-pyrazolo[3,4-c]pyridine, can be isolated in excellent overall yield, often without the need for extensive purification.[1]
Caption: General workflow for the synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core.
Vectorial Functionalization: A Gateway to Chemical Diversity
The true power of this scaffold lies in its capacity for selective, late-stage functionalization at multiple positions. This "vectorial functionalization" allows for the systematic exploration of the surrounding chemical space to optimize biological activity.[1][6]
Caption: Key growth vectors for the functionalization of the pyrazolopyridine core.
Key Functionalization Strategies:
-
N-1 and N-2 Positions: Selective functionalization of the pyrazole nitrogen atoms can be achieved through careful selection of protecting groups and alkylating agents. For instance, mesylation has been shown to selectively afford the N-1 protected product.[1]
-
C-3 Position: This position is amenable to functionalization via tandem borylation and Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1][5]
-
C-5 Position: The halo-substituent at C-5 serves as an excellent handle for palladium-catalyzed Buchwald-Hartwig amination, enabling the installation of various amine-containing fragments.[1][5]
-
C-7 Position: Selective metalation at C-7, for example using TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation for Negishi cross-coupling, provides another avenue for diversification.[1][5]
Biological Activities and Therapeutic Potential
The diverse biological activities of this compound derivatives and their analogs highlight their potential as therapeutic agents across multiple disease areas.
Anticancer Activity
The structural similarity of the pyrazolopyridine nucleus to purine makes it a prime candidate for targeting purine-binding proteins, many of which are implicated in cancer.[1][2] Derivatives of this scaffold have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and other protein kinases crucial for tumor cell proliferation.[2][7]
| Compound Class | Target | Observed Activity | Reference |
| 3,5-disubstituted pyrazolo[3,4-b]pyridines | CDK1 | Potent and selective inhibition, in vitro and in vivo anti-tumor effects | [7] |
| Pyrazolo[3,4-b]pyridine derivatives | TRK inhibitors | Nanomolar inhibitory activity against TRKA | [8] |
| Pyrazolo[3,4-d]pyrimidines | Eukaryotic protein kinases | Anticancer and potential antimicrobial properties | [9] |
G-Protein Coupled Receptor (GPCR) Modulation
A notable application of this scaffold is in the development of GPR119 agonists. GPR119 is a GPCR primarily expressed in pancreatic β-cells and intestinal L-cells, and its activation is a promising strategy for the treatment of type 2 diabetes mellitus. A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed and synthesized as potent GPR119 agonists, with some compounds exhibiting single-digit nanomolar potency.[10]
Kinase Inhibition
The pyrazolopyridine scaffold is a common feature in the design of kinase inhibitors.[8] By targeting the ATP-binding site of kinases, these compounds can modulate signaling pathways involved in a multitude of diseases. For example, derivatives have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, and test compounds.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Studies: A Rational Approach to Drug Design
Systematic SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By methodically modifying the substituents at different positions of the this compound core and evaluating their impact on biological activity, researchers can build a comprehensive understanding of the molecular interactions driving target engagement.
For instance, in the development of GPR119 agonists, modifications of the aryl group at the R1 position and the piperidine N-capping group at the R2 position led to the identification of highly potent compounds.[10] Similarly, for TBK1 inhibitors, the exploration of different substituents at the R1 and R2 positions of the pyrazolo[3,4-b]pyridine core was instrumental in achieving nanomolar and even sub-nanomolar potency.[11]
Future Directions and Concluding Remarks
The this compound scaffold and its related isomers represent a highly promising area for drug discovery. The synthetic tractability and the potential for vectorial functionalization provide a robust platform for generating diverse chemical libraries. Future research will likely focus on:
-
Expansion of the Chemical Space: The development of novel synthetic methodologies to access unprecedented substitution patterns.
-
Multi-Targeting Ligands: The design of derivatives that can modulate multiple targets simultaneously for the treatment of complex diseases.
-
Elucidation of Novel Biological Targets: Screening of pyrazolopyridine libraries against a broader range of biological targets to uncover new therapeutic applications.
This guide has provided a technical overview of the chemical space surrounding this compound derivatives. By understanding the underlying synthetic strategies, the rationale for functionalization, and the diverse biological activities of this scaffold, researchers are well-equipped to unlock its full therapeutic potential.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4- d]pyrimidines Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Multi-Step Protocol for the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The 1H-pyrazolo[3,4-c]pyridin-3(2H)-one scaffold represents a privileged heterocyclic core in modern medicinal chemistry. As an analog of purines, this structure is frequently incorporated into molecules designed to interact with a wide array of biological targets, demonstrating its utility in drug discovery programs.[1][2] The synthesis of such fused heterocyclic systems requires a robust and reproducible multi-step protocol.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. Our synthetic strategy is built upon a logical sequence of well-established chemical transformations, beginning with a commercially available, functionalized pyridine derivative. The core methodology involves:
-
Diazotization and Reduction: Conversion of an aromatic amine to a hydrazine derivative via a diazonium salt intermediate.
-
Intramolecular Cyclization: Formation of the pyrazolone ring through a condensation reaction.
-
Catalytic Dehalogenation: Removal of a directing group to yield the final target molecule.
Each step is detailed with an explanation of the underlying chemical principles, causality behind procedural choices, and a self-validating workflow to ensure reproducibility and high purity.
Overall Synthetic Pathway
The three-step synthesis transforms methyl 4-amino-2-chloropyridine-3-carboxylate into the target compound, this compound. The pathway leverages the chloro-substituent as a synthetic handle that is removed in the final step.
Figure 1: Overall multi-step synthetic scheme.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-chloro-4-hydrazinylpyridine-3-carboxylate
Causality and Scientific Principle: This step combines two classical transformations of aromatic amines. First, the 4-amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl).[3] Diazonium salts are versatile intermediates but are often unstable at higher temperatures; therefore, maintaining a temperature of 0-5 °C is critical to prevent decomposition.[4] The subsequent reaction is a controlled reduction of the diazonium salt to a hydrazine using stannous chloride (SnCl₂). This avoids the more common Sandmeyer reaction which would replace the diazonium group with a halide.[5][6]
Reagents and Materials:
| Reagent | MW | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Methyl 4-amino-2-chloropyridine-3-carboxylate | 200.61 | 10.0 g | 49.8 mmol | 1.0 |
| Concentrated HCl (37%) | 36.46 | ~30 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 55.0 mmol | 1.1 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 33.7 g | 149.4 mmol | 3.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | - |
| Deionized Water | 18.02 | ~200 mL | - | - |
Step-by-Step Protocol:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, suspend methyl 4-amino-2-chloropyridine-3-carboxylate (10.0 g, 49.8 mmol) in 50 mL of deionized water.
-
Cool the suspension to 0 °C in an ice-salt bath. Slowly add 15 mL of concentrated HCl while ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes to form a fine slurry of the amine hydrochloride salt.
-
In a separate beaker, dissolve sodium nitrite (3.8 g, 55.0 mmol) in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0-5 °C. Stir the resulting yellow solution for an additional 30 minutes at this temperature.
-
In a 500 mL beaker, dissolve stannous chloride dihydrate (33.7 g, 149.4 mmol) in 15 mL of concentrated HCl. Cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A thick precipitate will form. Allow the mixture to stir for 1 hour as it gradually warms to room temperature.
-
Cool the mixture back to 0 °C and slowly neutralize by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: Significant foaming will occur.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford methyl 2-chloro-4-hydrazinylpyridine-3-carboxylate as a pale yellow solid.
Step 2: Intramolecular Cyclization to 7-chloro-1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Causality and Scientific Principle: This step involves an intramolecular nucleophilic acyl substitution. The terminal, more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester.[7] This cyclization event is followed by the elimination of methanol, a stable leaving group, to form the thermodynamically stable five-membered pyrazolone ring. The reaction is typically driven to completion by heating in a suitable solvent. Acetic acid can act as both a solvent and a catalyst for this type of condensation.[8]
Reagents and Materials:
| Reagent | MW | Amount (Assumed) | Moles | Equivalents |
|---|---|---|---|---|
| Methyl 2-chloro-4-hydrazinylpyridine-3-carboxylate | 215.63 | 8.6 g (from Step 1) | 39.9 mmol | 1.0 |
| Glacial Acetic Acid | 60.05 | 80 mL | - | Solvent |
Step-by-Step Protocol:
-
Place the hydrazine intermediate (8.6 g, 39.9 mmol) into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 80 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into 200 mL of cold deionized water with stirring.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 7-chloro-1H-Pyrazolo[3,4-c]pyridin-3(2H)-one as an off-white to tan solid. The product is often of sufficient purity for the next step.
Step 3: Catalytic Dehalogenation to this compound
Causality and Scientific Principle: This final step is a hydrogenolysis reaction to remove the C-Cl bond. The palladium on carbon (Pd/C) catalyst facilitates the oxidative addition of palladium into the aryl-chloride bond. In the presence of hydrogen gas, the resulting organopalladium intermediate undergoes reductive elimination to form the C-H bond and regenerate the active Pd(0) catalyst. Sodium acetate is added as a base to scavenge the HCl that is formed as a byproduct, preventing catalyst deactivation and potential side reactions.
Reagents and Materials:
| Reagent | MW | Amount (Assumed) | Moles | Equivalents |
|---|---|---|---|---|
| 7-chloro-1H-Pyrazolo[3,4-c]pyridin-3(2H)-one | 183.58 | 6.5 g (from Step 2) | 35.4 mmol | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | ~650 mg | - | ~10 wt% |
| Sodium Acetate (NaOAc) | 82.03 | 4.4 g | 53.1 mmol | 1.5 |
| Methanol (MeOH) | 32.04 | 150 mL | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | - | - |
Step-by-Step Protocol:
-
To a 500 mL hydrogenation flask, add the chlorinated pyrazolopyridinone (6.5 g, 35.4 mmol), sodium acetate (4.4 g, 53.1 mmol), and 150 mL of methanol.
-
Carefully add the 10% Pd/C catalyst (650 mg) under a nitrogen or argon atmosphere. Safety Note: Pd/C can be pyrophoric and should be handled with care.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the solid by recrystallization from ethanol to yield the final product, this compound, as a white crystalline solid.
Laboratory Workflow and Safety
The entire process requires careful management of reagents and conditions. Adherence to standard laboratory safety protocols is mandatory.
Figure 2: Laboratory workflow with integrated safety reminders.
Key Safety Precautions:
-
Diazonium Salts: Always prepare and use diazonium salts at low temperatures (0-5 °C) and do not attempt to isolate them in a dry state, as they can be explosive.
-
Hydrazine Derivatives: Hydrazines and their derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and that the catalyst is handled carefully to prevent ignition.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling in Pyrazolopyridine Functionalization
Introduction: The Strategic Importance of Pyrazolopyridine Scaffolds and Their Functionalization
The pyrazolopyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological and materials science applications. As a synergistic fusion of pyrazole and pyridine rings, this framework is integral to the design of a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective drugs. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrazolopyridine ring system. Consequently, the development of robust and versatile methods for the regioselective functionalization of this scaffold is of paramount importance in drug discovery and development.
Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the palladium-catalyzed Suzuki-Miyaura reaction stands out as a particularly powerful and versatile tool.[1] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the late-stage functionalization of complex molecules. This guide provides an in-depth exploration of the application of the Suzuki-Miyaura cross-coupling for the targeted modification of pyrazolopyridine scaffolds, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the (pseudo)halide-substituted pyrazolopyridine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired functionalized pyrazolopyridine, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The choice of ligands coordinated to the palladium center is critical, as they influence the catalyst's stability, solubility, and reactivity at each stage of the cycle. For electron-rich and potentially coordinating N-heterocycles like pyrazolopyridines, bulky and electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote efficient oxidative addition and reductive elimination.[3]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Exemplary Functionalization of Pyrazolopyridine Scaffolds
The following table summarizes a selection of successful Suzuki-Miyaura cross-coupling reactions for the functionalization of various pyrazolopyridine isomers, showcasing the diversity of applicable substrates and reaction conditions.
| Pyrazolopyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | K3PO4 | Dioxane/H2O | 120 (MW) | 95 | [4] |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 100 | 92 | [5] |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Phenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | DMAc | 100 | 47-60 | [6] |
| 3-Triflate-tetrahydropyrazolo[3,4-c]pyridine | 2-Thienylboronic acid | Pd(OAc)2 / XPhos | K3PO4 | Toluene | 100 | 85 | [7] |
| 5-Bromo-3-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 53 | [8] |
| 4-(4-Bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | 4-Formylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 85 | [9] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of a halogenated pyrazolopyridine with an arylboronic acid. This protocol is a composite of best practices observed in the literature and should be optimized for specific substrates.
Workflow Diagram
Figure 2. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: C3-Arylation of a Bromopyrazolopyridine
Materials:
-
3-Bromo-substituted pyrazolopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) or a pre-catalyst system (e.g., Pd2(dba)3 with a ligand like XPhos, 1-3 mol% Pd)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk tube equipped with a magnetic stir bar, add the 3-bromo-substituted pyrazolopyridine (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 0.025 mmol, 5 mol%), and the base (e.g., K2CO3, 1.0 mmol, 2.0 equiv).
-
Expert Insight: The choice of catalyst and base is critical. For challenging couplings involving N-heterocycles, pre-catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos can be more effective than Pd(PPh3)4.[4] Cesium carbonate is a stronger base and can be beneficial for less reactive substrates.
-
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) to the reaction mixture via syringe. If a mixed solvent system (e.g., dioxane/water) is used, add the degassed organic solvent first, followed by the degassed water.
-
Expert Insight: The solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by several freeze-pump-thaw cycles.
-
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Alternatively, microwave irradiation can be employed to significantly reduce reaction times.[4]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized pyrazolopyridine.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Trustworthiness: Self-Validating Systems and Troubleshooting
-
Control Reactions: When developing a new protocol, running a control reaction without the palladium catalyst is essential to confirm that the observed transformation is indeed catalyzed. Similarly, a reaction without the boronic acid can rule out undesired side reactions of the starting material under the reaction conditions.
-
Debromination: A common side reaction is the hydrodebromination of the starting material. If this is observed, it may indicate that the reductive elimination is slow relative to competing pathways. Switching to a more electron-rich and bulky ligand can often accelerate the reductive elimination and suppress this side reaction.[4]
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur. This can sometimes be minimized by using a slight excess of the pyrazolopyridine halide or by carefully controlling the reaction temperature and catalyst loading.
-
Low Conversion: If the reaction stalls, it could be due to catalyst deactivation. Ensuring strictly anhydrous and oxygen-free conditions is paramount. In some cases, adding a fresh portion of the catalyst may restart the reaction. The choice of a more robust pre-catalyst can also mitigate this issue.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4- b]pyridines via one-pot sequential Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite [agris.fao.org]
- 9. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction | MDPI [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Halo-Pyrazolopyridines
Introduction: Unlocking the Potential of Pyrazolopyridines in Drug Discovery
The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] The ability to functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2][3]
This guide provides a comprehensive overview of the application of the Buchwald-Hartwig amination to halo-pyrazolopyridines, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in organic synthesis and drug discovery.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
-
Oxidative Addition: The cycle commences with the oxidative addition of the halo-pyrazolopyridine (Ar-X) to a low-valent palladium(0) complex. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electron density of the heterocyclic ring.[5]
-
Amine Coordination and Deprotonation: The resulting palladium(II) complex then coordinates with the amine nucleophile. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]
Key Reaction Components: A Guide to Rational Selection
The success of a Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent. For challenging substrates like halo-pyrazolopyridines, careful consideration of each component is essential.
Palladium Precatalysts: The Heart of the Reaction
While various palladium sources can be used, modern Buchwald-Hartwig aminations often employ well-defined palladium precatalysts.[7] These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This offers greater reproducibility and allows for lower catalyst loadings compared to using simple palladium salts like Pd(OAc)2 or Pd2(dba)3.[7]
| Precatalyst Generation | Key Features & Advantages | Common Examples |
| First Generation (G1) | Employs 2-phenylethan-1-amine–based ligands for enhanced stability. | [Pd(cinnamyl)Cl]2 |
| Second Generation (G2) | Carbazole-based precatalysts that are highly active. | G2 XPhos Palladacycle |
| Third Generation (G3) | Methanesulfonate-based precatalysts with improved air stability. | G3 XPhos Palladacycle |
| Fourth Generation (G4) | Addresses potential carbazole inhibition issues from G2/G3.[5] | G4 DavePhos Palladacycle |
| Sixth Generation (G6) | Oxidative addition complexes offering advanced performance and base-free activation. | tBuXPhos Pd G6 |
Ligands: The Key to Reactivity and Selectivity
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[8] The ligand stabilizes the palladium center, influences the rates of the catalytic cycle steps, and prevents catalyst decomposition. For electron-deficient and potentially coordinating heterocycles like pyrazolopyridines, bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are often the ligands of choice.[9] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[2]
| Ligand | Key Characteristics & Applications |
| XPhos | A versatile and highly active ligand for a broad range of substrates, including heteroaryl chlorides.[9] |
| SPhos | Another highly active and general ligand, often effective for challenging couplings. |
| RuPhos | Particularly effective for the coupling of secondary amines with aryl chlorides.[9] |
| BrettPhos | Enables the amination of aryl mesylates and selective monoarylation of primary amines with aryl chlorides.[9] |
| tBuBrettPhos | Useful for the coupling of amides with aryl chlorides.[10] |
N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Buchwald-Hartwig aminations, offering high stability and reactivity.[7][11]
Bases: The Proton Acceptor
The base plays a crucial role in the deprotonation of the amine nucleophile. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases are generally preferred.
-
Sodium tert-butoxide (NaOtBu): A commonly used strong base, effective for a wide range of amines.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be advantageous for proton-tolerant reactions.[4]
-
Potassium phosphate (K3PO4) and Cesium carbonate (Cs2CO3): Milder inorganic bases that are useful for substrates sensitive to strong alkoxides.[12]
Solvents: The Reaction Medium
The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst.
-
Toluene and Dioxane: The most commonly used solvents for Buchwald-Hartwig aminations.[13][14] However, dioxane is a high-impact solvent and should be avoided if possible.[3]
-
tert-Butanol (tBuOH): Can be a good alternative, particularly when using alkoxide bases.
-
Ethereal Solvents (e.g., THF, 2-MeTHF): Also frequently employed.
It is crucial that the solvent is anhydrous and deoxygenated to prevent catalyst deactivation.[13]
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-Pyrazolopyridine
This protocol provides a general procedure for the amination of a halo-pyrazolopyridine. The specific ligand, base, and temperature may require optimization for a particular substrate combination.
Materials and Reagents:
-
Halo-pyrazolopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-1.5 times the mol% of Pd)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the halo-pyrazolopyridine, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous, deoxygenated solvent, followed by the amine.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-pyrazolopyridine.
Caption: Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to oxygen or moisture) - Inappropriate ligand or base - Low reaction temperature | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[13] - Screen different ligands and bases.[8] - Increase the reaction temperature. |
| Formation of Byproducts | - Hydrodehalogenation of the starting material - Homocoupling of the amine or aryl halide | - Use a less hindered base. - Lower the catalyst loading. - A side reaction can be beta-hydride elimination, leading to a hydrodehalogenated arene.[2] |
| Catalyst Decomposition | - Presence of coordinating functional groups on the substrate - High reaction temperature | - Use a more robust ligand or a higher catalyst loading. - Lower the reaction temperature and extend the reaction time. |
| Difficulty with Purification | - Residual palladium in the product | - Filter the reaction mixture through a pad of Celite before workup. - Consider using a palladium scavenger. |
Applications in Medicinal Chemistry
The Buchwald-Hartwig amination of halo-pyrazolopyridines has been successfully employed in the synthesis of various biologically active molecules. For instance, it has been a key step in the preparation of selective PI3Kδ inhibitors.[15] The ability to introduce a diverse range of amino groups allows for the fine-tuning of physicochemical properties and biological activity, making it an invaluable tool for lead optimization in drug discovery programs.
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of amino-pyrazolopyridines. A thorough understanding of the reaction mechanism and the roles of the various components allows for the rational design of efficient and high-yielding protocols. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with these important heterocyclic substrates and accelerate the discovery of new chemical entities with therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. research.rug.nl [research.rug.nl]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antiproliferative Assays of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one Compounds
Introduction: Unveiling the Antiproliferative Potential of Pyrazolopyridines
The 1H-pyrazolo[3,4-c]pyridin-3(2H)-one scaffold and its related isomers, such as 1H-pyrazolo[3,4-b]pyridines, represent a privileged class of heterocyclic compounds in modern medicinal chemistry.[1][2] Their structural resemblance to purine bases allows them to function as competitive inhibitors for a variety of protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many cancers, making inhibitors based on the pyrazolopyridine core promising candidates for targeted anti-cancer therapies.[2][4]
Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).[3][5][6] Inhibition of these kinases can disrupt cell cycle progression, induce apoptosis, and ultimately suppress tumor growth.[3] Therefore, robust and reliable methods to quantify the antiproliferative effects of novel pyrazolopyridine compounds are essential for their preclinical evaluation.
This comprehensive guide provides detailed protocols and expert insights for conducting cell-based antiproliferative assays on this compound compounds. We will focus on the widely adopted CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive and high-throughput compatible method that quantifies ATP as an indicator of metabolically active, viable cells. The principles and troubleshooting advice presented herein are also broadly applicable to other common colorimetric and fluorometric assays, such as the MTT and MTS assays.
Mechanism of Action: Targeting Kinase-Driven Proliferation
Many pyrazolopyridine derivatives exert their antiproliferative effects by targeting ATP-binding sites within the catalytic domain of protein kinases.[3] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby interrupting signaling pathways essential for cancer cell proliferation and survival. For instance, inhibition of FGFR can halt the MAPK and PI3K/Akt signaling cascades, which are frequently hyperactivated in various malignancies.[5] A generalized schematic of this inhibitory action is presented below.
Caption: Generalized mechanism of action for pyrazolopyridine-based kinase inhibitors.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound compounds.
Materials and Reagents
-
Cell Lines: Select cell lines with known dependence on the kinase target of interest. For example, if targeting FGFR, cell lines with FGFR amplifications or fusions (e.g., NCI-H1581) are appropriate.[5]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound derivatives.
-
Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Positive Control: An established inhibitor of the target kinase (e.g., a known FGFR inhibitor for an FGFR-driven cell line).
-
Assay Plates: Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel Pipettes
-
Plate Reader: Capable of measuring luminescence.
-
Humidified Incubator: 37°C, 5% CO2.
Protocol Workflow
The overall workflow for the antiproliferative assay is depicted below.
Caption: Step-by-step workflow for the CellTiter-Glo® antiproliferative assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells to the optimal seeding density in pre-warmed culture medium. This density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "cells + vehicle" and "medium only" controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO. This is critical to avoid compound precipitation when added to the aqueous culture medium.[7]
-
Further dilute the DMSO serial dilutions into pre-warmed culture medium to create 2X working concentrations of your final desired concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic, typically ≤0.5%.[6]
-
Carefully remove 100 µL of medium from the cell plates and add 100 µL of the 2X compound working solutions to the appropriate wells. This will result in a final volume of 200 µL and the desired 1X compound concentrations.
-
Add 100 µL of medium containing the equivalent percentage of DMSO to the "cells + vehicle" control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2. The incubation time can be optimized but 72 hours is a common duration for assessing antiproliferative effects.
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 200 µL of reagent for 200 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence value from the "medium only" wells from all other readings.
-
Normalization: Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
IC50 Calculation:
-
Plot the normalized % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[8][9] The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation
The results should be summarized in a clear and concise table.
| Compound ID | Target Cell Line | IC50 (µM) ± SD |
| Compound X | NCI-H1581 | 1.5 ± 0.2 |
| Compound Y | NCI-H1581 | 3.2 ± 0.5 |
| Positive Control | NCI-H1581 | 0.8 ± 0.1 |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following self-validating systems into your experimental design:
-
Consistent Controls: Always include vehicle controls (to account for solvent effects) and positive controls (to confirm assay performance and cell sensitivity).
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[6]
-
Replicates: Perform each experiment with technical triplicates and ensure the entire experiment is repeated at least twice (biological replicates).
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assays: Confirm key findings using a different viability assay method (e.g., an MTT assay) to ensure the observed effects are not an artifact of the chosen technology.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Compound precipitation; Edge effects on the plate. | Use a multichannel pipette for seeding; Prepare serial dilutions in DMSO; Avoid using the outer wells of the plate or fill them with sterile PBS.[6] |
| Compound Precipitation in Media | Poor aqueous solubility of the compound. | Increase the initial DMSO stock concentration and use a smaller volume for dilution; Consider using solubilizing agents like cyclodextrins.[10] |
| IC50 Values are Inconsistent Between Experiments | Variation in cell passage number or health; Inconsistent incubation times; Instability of the compound in solution. | Maintain a consistent cell culture and passaging schedule; Standardize all incubation times; Prepare fresh compound dilutions for each experiment.[6] |
| No Antiproliferative Effect Observed | The compound is inactive against the chosen cell line; The cell line does not depend on the targeted pathway. | Test the compound on a panel of different cell lines; Confirm target expression and pathway activation in the selected cell line. |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyrazolopyridinone Derivatives in Drug Discovery
Abstract
The pyrazolopyridinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly as kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns to identify and validate novel pyrazolopyridinone-based drug candidates. We delve into the rationale behind experimental design, provide detailed, field-proven protocols for library synthesis and biochemical screening, and outline a robust workflow for data analysis and hit validation, thereby offering a self-validating system for the discovery of potent and selective therapeutic agents.
Introduction: The Pyrazolopyridinone Scaffold as a Promising Pharmacophore
Pyrazolopyridinone derivatives have garnered significant attention in drug discovery due to their versatile biological activities, which include anti-inflammatory, anticancer, and antiviral properties.[1][2] Their rigid, bicyclic core serves as an excellent foundation for the development of potent and selective inhibitors of various enzyme families, most notably protein kinases.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is implicated in a multitude of diseases, including cancer and inflammatory disorders.[3] The ATP-binding site of kinases presents a druggable pocket that can be effectively targeted by small molecules. The pyrazolopyridinone core can act as a bioisostere of the adenine hinge-binding region of ATP, making it an ideal starting point for the design of kinase inhibitors.[3]
The vast chemical space accessible through the derivatization of the pyrazolopyridinone core necessitates the use of high-throughput screening (HTS) to efficiently identify compounds with desired biological activity from large, diverse chemical libraries. This application note will guide the user through the critical stages of an HTS campaign targeting pyrazolopyridinone derivatives, from the strategic synthesis of a screening library to the rigorous validation of initial hits.
Strategic Synthesis of a Pyrazolopyridinone Screening Library
A successful HTS campaign begins with a high-quality, diverse compound library. For pyrazolopyridinone derivatives, parallel synthesis is an effective strategy to rapidly generate a multitude of analogs.[4][5] The goal is to explore a wide range of chemical space by systematically varying substituents at key positions on the pyrazolopyridinone scaffold.
Rationale for Diversity-Oriented Synthesis
The design of the library should focus on introducing diversity at positions that are likely to interact with different regions of the target protein's binding site. For kinase inhibitors, this typically involves modifications that can engage with the hinge region, the hydrophobic pocket, and the solvent-exposed region. By systematically introducing a variety of functional groups (e.g., different sizes, electronic properties, and hydrogen bonding capabilities), the library can be designed to probe the structure-activity relationship (SAR) landscape.
Exemplar Protocol: Parallel Synthesis of a Pyrazolopyridinone Library
This protocol describes a general method for the parallel synthesis of a library of N-substituted pyrazolo[3,4-b]pyridin-6-one derivatives, a common and biologically active isomer.[6]
Materials:
-
5-amino-4-formylpyrazole derivatives
-
A diverse set of primary amines (R-NH2)
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
96-well reaction blocks
-
Automated liquid handler (optional, for high-throughput setup)
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block, add a solution of a specific 5-amino-4-formylpyrazole derivative (1.0 eq) in ethanol.
-
Amine Addition: To each well, add a solution of a unique primary amine (1.1 eq) in ethanol.
-
Reagent Addition: Add piperidine (3 eq) and ethyl cyanoacetate (1.2 eq) to each well.
-
Reaction: Seal the reaction block and heat at 90 °C for 5-8 hours. Monitor the reaction progress by LC-MS analysis of a few representative wells.
-
Work-up: Upon completion, cool the reaction block to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The resulting crude products can be purified using high-throughput parallel purification techniques, such as mass-directed automated preparative HPLC.
-
Quality Control: The purity and identity of each compound in the library should be confirmed by LC-MS and 1H NMR analysis.
High-Throughput Screening: Assay Selection and Execution
The choice of HTS assay technology is critical and depends on the specific biological target and the desired readout. For kinase inhibitors, several robust and miniaturizable assay formats are available. We will focus on three widely used non-radioactive, homogeneous ("mix-and-read") assays: Fluorescence Polarization (FP), AlphaScreen, and Scintillation Proximity Assay (SPA).
Assay Principles and Selection Criteria
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[7][8] | Homogeneous, non-radioactive, sensitive, cost-effective. | Requires a fluorescent probe, potential for interference from fluorescent compounds.[8] |
| AlphaScreen | A bead-based assay where the interaction of a donor and acceptor bead, brought into proximity by a biological interaction, generates a luminescent signal.[9][10] | Highly sensitive, large assay window, versatile for various target classes. | Sensitive to light and oxygen, potential for interference from colored compounds.[9] |
| Scintillation Proximity Assay (SPA) | A radioisotopic assay where only radiolabeled molecules bound to scintillant-coated beads produce a detectable signal.[11][12] | Homogeneous, no separation steps required, widely applicable. | Requires handling of radioactivity, potential for color quenching.[11] |
For screening pyrazolopyridinone libraries against kinases, all three assays are suitable. The choice often depends on available instrumentation, cost considerations, and the specific characteristics of the target kinase and substrate.
Detailed HTS Protocols
The following are generalized protocols that must be optimized for each specific kinase target.
Objective: To identify pyrazolopyridinone derivatives that inhibit the phosphorylation of a fluorescently labeled peptide substrate by a target kinase.
Materials:
-
Target kinase
-
Fluorescently labeled peptide substrate (e.g., with FAM or TAMRA)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Pyrazolopyridinone compound library (in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the pyrazolopyridinone library into the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for no inhibition, a known inhibitor for maximum inhibition).
-
Enzyme Addition: Add 5 µL of the target kinase solution (at 2x final concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Substrate/ATP Addition: Add 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP (both at 2x final concentration) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
FP Measurement: Read the plate on a fluorescence polarization plate reader. The decrease in fluorescence polarization is proportional to the inhibitory activity of the compound.[13]
Objective: To identify pyrazolopyridinone derivatives that inhibit the phosphorylation of a biotinylated peptide substrate by a target kinase.
Materials:
-
Target kinase
-
Biotinylated peptide substrate
-
ATP
-
Anti-phospho-specific antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Assay buffer (as per manufacturer's recommendation)
-
Pyrazolopyridinone compound library (in DMSO)
-
384-well, white OptiPlates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound and Enzyme Addition: In a 384-well plate, add 2 µL of the pyrazolopyridinone compound solution, followed by 2 µL of the target kinase solution.
-
Substrate/ATP Addition: Add 2 µL of a mixture containing the biotinylated peptide substrate and ATP to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection Mix Addition: Add 6 µL of a detection mixture containing the anti-phospho-specific antibody and Protein A-coated Acceptor beads. Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 6 µL of Streptavidin-coated Donor beads. Incubate for 60 minutes at room temperature in the dark.
-
Signal Measurement: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of the kinase.[14]
Objective: To identify pyrazolopyridinone derivatives that inhibit the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a biotinylated peptide substrate.
Materials:
-
Target kinase
-
Biotinylated peptide substrate
-
[γ-33P]ATP
-
Cold ATP
-
Streptavidin-coated SPA beads
-
Assay buffer
-
Pyrazolopyridinone compound library (in DMSO)
-
384-well microplates suitable for SPA
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare a reaction mix containing the target kinase, biotinylated peptide substrate, and the pyrazolopyridinone compound in the assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and cold ATP.
-
Reaction Incubation: Incubate the reaction mixture for a predetermined time at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads. The biotinylated (and now radiolabeled) peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant, thus generating a signal.
-
Signal Measurement: After allowing the beads to settle, count the plate in a microplate scintillation counter. A decrease in the signal indicates kinase inhibition.[7][15]
Data Analysis and Hit Validation Workflow
A robust data analysis and hit validation workflow is crucial to minimize false positives and negatives and to prioritize the most promising compounds for follow-up studies.[16][17]
Figure 1: High-Throughput Screening Data Analysis and Hit Validation Workflow.
Primary Data Analysis and Hit Calling
-
Quality Control: Assess the quality of the HTS data for each plate by calculating the Z-factor, signal-to-background (S/B) ratio, and coefficient of variation (CV).[18] A Z-factor between 0.5 and 1.0 is considered excellent for an HTS assay.
-
Normalization: Normalize the raw data to account for plate-to-plate and well-to-well variations. Common methods include normalization to the plate median or control wells.
-
Hit Selection: Identify primary "hits" based on a predefined activity threshold, typically defined as a certain number of standard deviations from the mean or median of the sample population (e.g., >3 standard deviations).[19]
Hit Confirmation and Triage
-
Dose-Response Confirmation: Re-test the primary hits in a dose-response format to determine their potency (IC50). This step is crucial to confirm the activity and eliminate single-point false positives.
-
Counter-Screening: Perform counter-screens to identify and eliminate compounds that interfere with the assay technology (e.g., luciferase inhibitors in a luminescence-based assay, fluorescent compounds in an FP assay).[20][21]
-
Orthogonal Assay Validation: Validate the confirmed hits in an orthogonal assay that has a different detection principle.[1] For example, if the primary screen was an FP assay, a biochemical assay measuring substrate phosphorylation by LC-MS could be used as an orthogonal validation.
Hit Characterization and Prioritization
-
Initial Structure-Activity Relationship (SAR) Analysis: Analyze the dose-response data of the confirmed hits to identify preliminary SAR trends.[22][23] Grouping compounds by chemical scaffold can reveal which structural modifications are favorable for activity.
-
Selectivity Profiling: Profile the most promising hits against a panel of related kinases to determine their selectivity.[24][25] This is a critical step in identifying compounds with a desirable safety profile and for understanding their mechanism of action.
-
Lead Series Prioritization: Based on potency, selectivity, and initial SAR, prioritize a small number of chemical series for further hit-to-lead optimization.
Compound Management and Best Practices
Effective compound management is essential for the integrity and success of an HTS campaign.
-
Compound Quality Control: Ensure the purity and identity of all compounds in the screening library.
-
Storage and Handling: Store compounds under appropriate conditions (e.g., -20°C or -80°C in DMSO) to prevent degradation.[26] Minimize freeze-thaw cycles.
-
Accurate Dispensing: Utilize automated liquid handlers for accurate and precise dispensing of compounds into assay plates to minimize variability.[27]
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Troubleshooting Strategy(ies) |
| High Plate-to-Plate Variability | Inconsistent reagent addition, temperature fluctuations, edge effects. | Use automated liquid handlers, ensure uniform incubation conditions, randomize sample placement on plates. |
| High False Positive Rate | Assay interference (fluorescence, luminescence, aggregation), reactive compounds. | Implement counter-screens, use detergents (e.g., Triton X-100) to minimize aggregation, filter out known pan-assay interference compounds (PAINS).[28] |
| Low Z-Factor | Low assay signal window, high data variability. | Optimize assay conditions (enzyme/substrate concentrations, incubation times), ensure consistent liquid handling. |
| Irreproducible Hits | Compound degradation, precipitation, inaccurate initial measurement. | Re-source fresh compound powder, check compound solubility in assay buffer, confirm activity with multiple replicates. |
Conclusion
The high-throughput screening of pyrazolopyridinone derivatives represents a powerful approach for the discovery of novel drug candidates, particularly kinase inhibitors. By combining a strategically designed and synthesized compound library with robust and well-validated HTS assays, researchers can efficiently identify promising hit compounds. The subsequent rigorous process of data analysis, hit confirmation, and characterization is paramount to ensuring that the most promising chemical series are advanced into lead optimization. The protocols and workflows detailed in this application note provide a comprehensive framework for conducting a successful HTS campaign, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTS [hts.ghddi.org]
- 4. Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 6. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of p56lck Kinase Activity Using Scintillation Proximity Assay in 384-Well Format and Imaging Proximity Assay in 384- and 1536-Well Format | Semantic Scholar [semanticscholar.org]
- 16. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 17. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. knime.com [knime.com]
- 19. academic.oup.com [academic.oup.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Developing structure-activity relationships from an HTS hit for inhibition of the Cks1-Skp2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinase Selectivity Profiling System: TKL-1 Protocol [promega.jp]
- 25. researchgate.net [researchgate.net]
- 26. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. beckman.com [beckman.com]
- 28. dispendix.com [dispendix.com]
Application Note: Quantifying Target Engagement of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one using Cellular Thermal Shift Assay (CETSA)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Cellular Thermal Shift Assay (CETSA) to verify and quantify the intracellular target engagement of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein classes.[1][2] CETSA offers a direct biophysical assessment of a compound's ability to bind its target protein within the complex milieu of an intact cell, a critical step in preclinical drug development.[3] This note details the underlying principles of CETSA, provides step-by-step protocols for both thermal shift (TS) and isothermal dose-response (ITDR) formats, and offers guidance on data analysis and interpretation.
Introduction: The Imperative of Target Engagement
The central hypothesis of targeted drug discovery is that modulating a specific protein target will elicit a desired physiological response. A critical step in validating this hypothesis is confirming that a drug candidate physically interacts with its intended target in a biologically relevant context.[4] While biochemical assays with purified proteins are invaluable, they do not account for cellular factors like membrane permeability, intracellular metabolism, or competing endogenous ligands.[4]
The Cellular Thermal Shift Assay (CETSA) addresses this gap by measuring target engagement in live cells or cell lysates.[5] The core principle is that the binding of a ligand, such as this compound, to its target protein confers thermodynamic stability, making the protein more resistant to heat-induced denaturation and aggregation.[6][7] By subjecting cells to a heat challenge and quantifying the amount of soluble target protein remaining, we can directly infer target binding.[8] This method is indispensable for validating hits from phenotypic screens, optimizing lead compounds, and elucidating mechanisms of action.[9]
1.1. The this compound Scaffold
The 1H-Pyrazolo[3,4-c]pyridine core is a key pharmacophore found in a range of biologically active molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) agonists.[10][11] Its versatility makes it a frequent starting point for the development of novel therapeutics.[1][12] Given this, a robust method to confirm the cellular target engagement of derivatives of this scaffold is of significant value to the drug discovery community.
Principle of the Cellular Thermal Shift Assay
CETSA leverages the phenomenon of ligand-induced thermal stabilization.[13] In the absence of a binding ligand, a protein will unfold and aggregate at a characteristic melting temperature (Tm). When a compound binds to the protein, it stabilizes the folded state, resulting in an increase in the Tm. This change in thermal stability (ΔTm) is the primary readout in a CETSA experiment.
The assay can be performed in two primary formats:
-
Thermal Shift (TS) Assay: Cells are treated with a fixed, saturating concentration of the compound and a vehicle control. Both samples are then aliquoted and heated across a range of temperatures. The amount of soluble target protein at each temperature is quantified to generate melting curves, and the shift in Tm (ΔTm) is determined.[14][15]
-
Isothermal Dose-Response (ITDR) Assay: Cells are treated with a range of compound concentrations and then heated at a single, fixed temperature.[16] This temperature is chosen from the TS experiment to be on the steep part of the melting curve, where a stabilizing effect will be most apparent.[14] The resulting dose-response curve allows for the determination of an apparent cellular EC50 for target engagement.[17]
The general workflow for CETSA is depicted below.
Figure 1. General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
These protocols are designed as a starting point and should be optimized for the specific cell line and target protein of interest.
3.1. Materials and Reagents
-
Cell Line: A cell line endogenously expressing the target of interest.
-
Compound: this compound (or derivative) dissolved in DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails: To prevent protein degradation.
-
Lysis Buffer (optional): PBS with inhibitors. Some protocols rely solely on freeze-thaw lysis.[18]
-
Detection Reagents: Primary antibody specific to the target protein, HRP-conjugated secondary antibody, and chemiluminescence substrate for Western blotting.
3.2. Protocol 1: Thermal Shift (TS) Assay to Determine ΔTm
This protocol aims to determine the change in melting temperature (Tm) of a target protein upon ligand binding.
-
Cell Culture: Seed cells in sufficient quantity to obtain at least 20-30 million cells per condition (Vehicle and Compound). Grow to 70-80% confluency.
-
Compound Treatment: Treat cells with a final, saturating concentration of this compound (e.g., 10-20 times the cellular EC50 from a functional assay, or a high concentration like 20 µM if unknown) and a corresponding volume of DMSO as a vehicle control.[14] Incubate for 1-4 hours at 37°C.
-
Cell Harvesting: Harvest cells by scraping or trypsinization. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellets once with 10 mL of cold PBS containing protease/phosphatase inhibitors. Centrifuge again.
-
Resuspension and Aliquoting: Resuspend the cell pellet in cold PBS with inhibitors to a final concentration of ~10-20 million cells/mL. Aliquot 20-50 µL of the cell suspension into separate PCR tubes for each temperature point (e.g., 10-12 points from 40°C to 68°C).
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a heated lid. Run a temperature gradient program, heating each tube to its designated temperature for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[17]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[18] This step is critical for releasing intracellular proteins.
-
Clarification of Lysate: Centrifuge the lysed samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced aggregated proteins and cell debris.[18]
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Visualize using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each heated sample to the intensity of an unheated (37°C) control for both vehicle and compound-treated sets. Plot the normalized soluble protein fraction against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the Tm for each condition. The ΔTm is the difference between the Tm of the compound-treated and vehicle-treated samples.
3.3. Protocol 2: Isothermal Dose-Response (ITDR) Assay to Determine EC50
This protocol measures target stabilization as a function of compound concentration at a single, fixed temperature.[14]
-
Determine Optimal Temperature: From the TS assay (Protocol 1), select a temperature (TITDR) that results in approximately 20-50% of the target protein remaining in the soluble fraction in the vehicle-treated group.[19] This temperature should be on the steep part of the melt curve to provide the best assay window.[14]
-
Cell Culture: Seed cells as described previously.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical 8-point dilution series might range from 100 µM down to 1 nM. Include a DMSO vehicle control. Treat cells with the different concentrations and incubate for 1-4 hours at 37°C.
-
Harvesting and Resuspension: Harvest, wash, and resuspend the cells from each concentration point as described in Protocol 1.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat all samples (including a non-heated control for normalization) at the predetermined TITDR for 3 minutes in a thermal cycler, followed by cooling to 4°C.[17]
-
Lysis and Sample Preparation: Perform cell lysis, clarification, and protein concentration normalization as detailed in Protocol 1.
-
Western Blot Analysis: Analyze the soluble fractions for the target protein via Western blot.
-
Data Analysis: Quantify the band intensities. Normalize the signal for each concentration to the non-heated control sample. Plot the normalized soluble protein fraction against the logarithm of the compound concentration. Fit the data to a four-parameter variable slope dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.[17]
Data Presentation and Interpretation
Quantitative data from CETSA experiments should be organized for clear interpretation.
Table 1: Example Data from Thermal Shift (TS) Assay
| Treatment | Target Protein | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | Target X | 52.3 ± 0.4 | - |
| 20 µM Compound | Target X | 56.8 ± 0.5 | +4.5 |
| Vehicle (DMSO) | Control Protein | 61.2 ± 0.3 | - |
| 20 µM Compound | Control Protein | 61.4 ± 0.4 | +0.2 |
A significant positive ΔTm for the target protein indicates direct engagement by the compound. The lack of a shift for a control protein supports the selectivity of the interaction.
Table 2: Example Data from Isothermal Dose-Response (ITDR) Assay
| Compound | Target Protein | Cellular EC50 (µM) | Hill Slope | R2 |
| This compound | Target X | 1.25 | 1.1 | 0.98 |
The EC50 value provides a quantitative measure of the compound's potency in engaging its target within the cell. This can be correlated with functional assay data to build a comprehensive picture of the structure-activity relationship (SAR).
Figure 2. Logical flow from CETSA data to mechanistic insights.
Troubleshooting and Considerations
-
No Thermal Shift Observed: The compound may not be cell-permeable, may be rapidly metabolized, or may not bind the target under cellular conditions. Consider using cell lysates as an alternative to bypass the cell membrane barrier.[15] The chosen compound concentration might also be insufficient to occupy the target.
-
High Variability: Inconsistent cell lysis can be a major source of variability.[14] Ensure consistent and thorough execution of the freeze-thaw cycles. Precise and consistent sample handling during centrifugation and supernatant collection is also crucial.
-
Antibody Quality: The success of Western blot-based CETSA is highly dependent on the specificity and sensitivity of the primary antibody. Validate the antibody thoroughly before initiating CETSA experiments.
-
Protein Abundance: For low-abundance targets, detection can be challenging. High-throughput formats like those using NanoLuciferase reporters or AlphaLISA may offer enhanced sensitivity.[20][21]
Conclusion
The Cellular Thermal Shift Assay is a powerful, versatile method for confirming and quantifying the interaction between a small molecule and its protein target in a physiologically relevant environment. By applying the detailed TS and ITDR protocols described in this note, researchers can generate robust evidence of target engagement for compounds built on the this compound scaffold. This data is critical for making informed decisions in drug discovery pipelines, from hit validation to lead optimization, ultimately increasing the probability of success for novel therapeutic agents.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Current Advances in CETSA [frontiersin.org]
- 16. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Our Research — CETSA [cetsa.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Probing Cellular Dialogues: Application of Pyrazolo[3,4-c]pyridin-3(2H)-ones in Signal Transduction Research
Introduction: The Privileged Scaffold of Pyrazolopyridines in Cellular Signaling
In the intricate world of cellular communication, small molecules that can selectively modulate the function of key proteins are invaluable tools. The pyrazolopyridine scaffold, a heterocyclic compound class, has emerged as a "privileged structure" in medicinal chemistry and chemical biology. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases, which are central to numerous signal transduction pathways.[1] The fusion of a pyrazole and a pyridine ring can result in several isomers, with the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores being extensively studied as inhibitors of critical cancer-related kinases like TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[2][3][4]
While much of the focus has been on other isomers, the pyrazolo[3,4-c]pyridin-3(2H)-one scaffold and its parent 1H-pyrazolo[3,4-c]pyridine core are gaining attention as versatile templates for the development of novel chemical probes and therapeutic agents.[1] This application note will delve into the utility of this specific scaffold in the study of signal transduction, with a particular focus on G-protein coupled receptor (GPCR) signaling. We will provide a detailed protocol for characterizing the activity of these compounds and discuss the broader implications for drug discovery and cellular research.
Targeting G-Protein Coupled Receptors: A Case Study with GPR119
While many pyrazolopyridine isomers are known to target the ATP-binding site of kinases, the 1H-pyrazolo[3,4-c]pyridine scaffold has been successfully utilized to develop potent agonists for the G-protein coupled receptor 119 (GPR119).[5] GPR119 is predominantly expressed in the pancreas and gastrointestinal tract and plays a crucial role in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes.
The GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates the adenylyl cyclase (AC) enzyme, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in pancreatic β-cells, leads to the potentiation of glucose-stimulated insulin secretion. Understanding this pathway is critical for the development of new anti-diabetic drugs.
Below is a diagram illustrating the GPR119 signaling cascade and the point of intervention for a pyrazolo[3,4-c]pyridine-based agonist.
Caption: GPR119 signaling pathway initiated by a pyrazolo[3,4-c]pyridine agonist.
Experimental Protocols: Characterizing Compound Activity at GPR119
To assess the efficacy of a novel pyrazolo[3,4-c]pyridin-3(2H)-one derivative as a GPR119 agonist, a cell-based functional assay measuring the downstream accumulation of cAMP is essential.
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to a test compound in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (or other suitable host cell line).
-
Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test compounds: Pyrazolo[3,4-c]pyridin-3(2H)-one derivatives dissolved in DMSO.
-
Reference agonist (e.g., a known GPR119 agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
384-well white opaque microplates.
Methodology:
-
Cell Seeding:
-
Culture HEK293-GPR119 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium.
-
Seed 2,000-5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range (e.g., from 10 mM to 100 nM).
-
Further dilute these stocks in assay medium to achieve the final desired concentrations (typically with a final DMSO concentration of ≤0.5%).
-
-
Compound Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted compounds (including vehicle control and reference agonist) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Perform the cAMP detection steps as outlined in the kit's manual.
-
-
Data Analysis:
-
Read the plate using a suitable plate reader.
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation).
-
Plot the dose-response curve using a non-linear regression model (log(agonist) vs. response) in software like GraphPad Prism.
-
Calculate the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
-
Self-Validation and Causality:
-
Positive Control: The inclusion of a known GPR119 agonist validates that the assay system is responsive.
-
Negative Control: Using a parental cell line not expressing GPR119 will demonstrate that the compound's effect is target-specific.
-
Phosphodiesterase Inhibitor (IBMX): The use of IBMX is crucial as it prevents the enzymatic degradation of cAMP, thereby amplifying the signal and increasing the assay window.
The following diagram outlines the workflow for this assay.
Caption: Experimental workflow for the in vitro cAMP accumulation assay.
Data Presentation and Interpretation
The results from the cAMP assay can be summarized in a table for easy comparison of the potency of different pyrazolo[3,4-c]pyridin-3(2H)-one derivatives.
| Compound ID | GPR119 Agonist Activity (EC50, nM) | Maximal Response (% of Reference) |
| 24 | 8.5 | 98% |
| Lead Cpd 4 | 250 | 95% |
| Vehicle | >10,000 | 0% |
Note: Data is hypothetical and for illustrative purposes, inspired by findings for related 1H-pyrazolo[3,4-c]pyridine GPR119 agonists.[5]
Broader Applications and Future Directions
The versatility of the pyrazolo[3,4-c]pyridine scaffold suggests its potential application beyond GPR119.[1] Given that other pyrazolopyridine isomers are potent kinase inhibitors, it is plausible that derivatives of pyrazolo[3,4-c]pyridin-3(2H)-one could be designed to target kinases involved in cancer and inflammatory diseases. For instance, the pyrazolo[3,4-b]pyridine core has been successfully used to develop inhibitors of TBK1, a key kinase in the innate immunity signaling pathway.[2][6] Researchers could use the synthetic routes developed for the pyrazolo[3,4-c]pyridine scaffold to create libraries of compounds for screening against a panel of kinases.
Protocol 2: General Kinase Inhibition Assay (Example: TRKA)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant human TRKA kinase.
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
Test compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™).
-
384-well low-volume white plates.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase assay buffer.
-
Reaction Setup: Add the kinase, substrate, and test compound to the wells of the plate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop and Detect: Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The pyrazolo[3,4-c]pyridin-3(2H)-one scaffold represents a promising and relatively underexplored area for the development of chemical probes to study signal transduction. As demonstrated by its successful application in creating potent GPR119 agonists, this heterocyclic system can be effectively tailored to interact with specific protein targets.[5] The detailed protocols provided herein offer a robust framework for researchers to characterize the biological activity of novel derivatives, whether they are targeting GPCRs, kinases, or other key signaling proteins. The continued exploration of this and other pyrazolopyridine isomers will undoubtedly lead to the discovery of new tools for dissecting complex cellular pathways and novel leads for the development of next-generation therapeutics.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one as a c-Met Kinase Inhibitor
Abstract
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for cellular growth, motility, and morphogenesis.[1][2] Dysregulation of the HGF/c-Met pathway through gene amplification, mutation, or protein overexpression is a key driver in the development and progression of numerous human cancers, making it a high-priority target for therapeutic intervention.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, a novel scaffold for potent and selective c-Met kinase inhibition. We present detailed protocols for chemical synthesis, biochemical and cell-based assays, and in vivo xenograft models, alongside the scientific rationale underpinning each methodological step.
Introduction: The Rationale for Targeting c-Met
The c-Met proto-oncogene, located on chromosome 7, encodes a receptor tyrosine kinase that is pivotal in both normal physiological processes and oncogenesis.[1] Upon binding HGF, c-Met dimerizes and undergoes autophosphorylation, creating a multi-functional docking site for various signaling molecules. This event triggers a cascade of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which collectively regulate cell proliferation, survival, migration, and invasion.[1][5][6]
In many malignancies, aberrant c-Met activation provides a sustained signal for tumor growth and metastasis, correlating with poor clinical prognosis.[7] Therefore, inhibiting the kinase activity of c-Met is a validated and compelling strategy in cancer therapy.[2][8] The pyrazolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with various derivatives showing potent anti-cancer activity by targeting kinases like c-Met.[9][10] This guide focuses on a representative this compound compound, herein referred to as PCP-1 , as a model for developing this chemical series into a clinical candidate.
c-Met Signaling Pathway Overview
Synthesis of the this compound Core
Rationale: The synthetic strategy must be robust, scalable, and amenable to the creation of a chemical library for structure-activity relationship (SAR) studies. The described route builds the pyridine ring onto a pre-formed pyrazole intermediate, a common and versatile approach for this scaffold.[10] This allows for late-stage diversification to optimize potency, selectivity, and pharmacokinetic properties.
Protocol 2.1: General Synthesis of PCP-1
This protocol is a representative synthesis. Specific reagents, reaction times, and purification methods must be optimized for each unique analog.
Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile intermediate
-
Combine ethyl cyanoacetate and a suitable hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) in a solvent such as ethanol.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pyrazole intermediate.
Step 2: Cyclization to form the Pyrazolopyridinone Core
-
Dissolve the 5-amino-1H-pyrazole-4-carbonitrile intermediate from Step 1 in a high-boiling point solvent like diphenyl ether.
-
Add a substituted malonic ester derivative (e.g., diethyl malonate) to the solution. The choice of this ester will determine the substituents on the pyridine ring.
-
Heat the mixture to a high temperature (e.g., 240-260 °C) for 1-2 hours.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.
-
Collect the solid by filtration and purify using column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield the final this compound compound (PCP-1).
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Biochemical Evaluation: Direct Target Inhibition
Rationale: The first critical step in characterizing a kinase inhibitor is to confirm its ability to inhibit the enzymatic activity of its target in a purified, cell-free system. This provides a direct measure of potency (IC50) and is essential for guiding initial SAR. Non-isotopic, plate-based assays offer high-throughput capabilities and avoid the hazards of radioactive methods.[11]
Protocol 3.1: In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience c-Met Kinase Assay Kit).[12] It measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and weaker inhibition.
Materials:
-
Recombinant human c-Met kinase (catalytic domain)[12]
-
Poly-Glu,Tyr (4:1) substrate
-
ATP solution
-
Kinase assay buffer
-
PCP-1 compound stock solution (in 100% DMSO)
-
Kinase-Glo® Max Luminescence Kinase Assay Reagent
-
White, opaque 96-well microplates
Procedure:
-
Prepare a serial dilution of PCP-1 in kinase assay buffer. Ensure the final DMSO concentration in all wells does not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted PCP-1 or vehicle control (buffer with DMSO) to each well.
-
Add 20 µL of Master Mix containing recombinant c-Met enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. Mix gently.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each PCP-1 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
Data Presentation: Kinase Selectivity Profile
Rationale: An ideal inhibitor should be selective for its intended target to minimize off-target toxicities. PCP-1 should be profiled against a panel of related kinases.
| Kinase Target | PCP-1 IC50 (nM) | Crizotinib IC50 (nM) |
| c-Met | 5.2 | 11 |
| VEGFR2 | 850 | 35 |
| AXL | >10,000 | 700 |
| RON | 1,200 | >5,000 |
| ALK | >10,000 | 24 |
| Table 1: Hypothetical biochemical potency and selectivity data for PCP-1 compared to a known multi-kinase inhibitor, Crizotinib.[13] Data demonstrates high potency and selectivity for c-Met. |
Cellular Assays: Target Engagement and Functional Outcomes
Rationale: Demonstrating activity in a cellular context is the next crucial step. These assays confirm that the compound can penetrate the cell membrane, engage its intracellular target (c-Met), and elicit a desired biological response, such as inhibiting proliferation or inducing apoptosis.[14]
Protocol 4.1: Western Blot for c-Met Phosphorylation
Purpose: To visually confirm that PCP-1 inhibits HGF-stimulated c-Met autophosphorylation in a cellular environment.
Procedure:
-
Seed a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of PCP-1 for 2 hours.
-
Stimulate the cells with recombinant HGF (e.g., 50 ng/mL) for 15 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4.2: Cell Viability Assay (ATP-Based)
Purpose: To quantify the effect of PCP-1 on the proliferation and viability of cancer cells. The amount of ATP is directly proportional to the number of metabolically active cells.
Procedure:
-
Seed cancer cells (e.g., 2,000 cells/well) into a 96-well clear-bottom plate and allow them to adhere overnight.[14]
-
Treat the cells with a serial dilution of PCP-1 and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well, following the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against inhibitor concentration.
Protocol 4.3: Apoptosis Induction Assay (Caspase-3/7 Activity)
Purpose: To determine if the reduction in cell viability is caused by the induction of programmed cell death (apoptosis).
Procedure:
-
Follow steps 1 and 2 from the cell viability protocol (Protocol 4.2). A 24- or 48-hour incubation period is often sufficient for apoptosis assays.
-
Add a caspase-glo 3/7 reagent to each well.[14]
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the resulting luminescence, which is proportional to the amount of caspase-3/7 activity.
Data Presentation: Cellular Activity Summary
| Cell Line | c-Met Status | p-c-Met IC50 (nM) | Viability GI50 (nM) | Apoptosis Induction (Fold vs. Control) |
| MKN-45 (Gastric) | Amplified | 8.1 | 15.5 | 4.8 |
| EBC-1 (Lung) | Amplified | 10.3 | 22.1 | 4.2 |
| A549 (Lung) | Wild-Type | >10,000 | >10,000 | 1.1 |
| Table 2: Hypothetical cellular activity data for PCP-1. The compound shows potent activity in c-Met amplified cell lines and minimal effect in a c-Met wild-type line, demonstrating on-target cellular efficacy. |
In Vivo Preclinical Models and Pharmacokinetics
Rationale: An in vivo tumor model is the ultimate preclinical test of an inhibitor's efficacy.[15] It assesses the compound's ability to inhibit tumor growth in a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).[16][17] A cell line-derived xenograft (CDX) model, where human tumor cells are implanted in immunocompromised mice, is a standard and robust starting point.[18][19]
Drug Development Workflow
Protocol 5.1: Human Tumor Xenograft Efficacy Study
Animals:
-
Female athymic nude mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MKN-45 cells (resuspended in a Matrigel/PBS mixture) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: PCP-1 (e.g., 25 mg/kg)
-
Group 3: PCP-1 (e.g., 50 mg/kg)
-
-
Dosing: Administer the vehicle or PCP-1 orally (p.o.) once daily (QD) for 21 days. Monitor animal body weight and general health daily as an indicator of toxicity.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-c-Met).
Protocol 5.2: Pharmacokinetic (PK) Study
Purpose: To understand the ADME profile of PCP-1 after oral administration.
Procedure:
-
Administer a single oral dose of PCP-1 to a cohort of non-tumor-bearing mice or rats.
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to separate plasma and store at -80°C.
-
Quantify the concentration of PCP-1 in the plasma samples using LC-MS/MS.
-
Calculate key PK parameters using software like Phoenix WinNonlin.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | Value (Mouse, 10 mg/kg p.o.) |
| Tmax (Time to max concentration) | h | 1.0 |
| Cmax (Max concentration) | ng/mL | 1250 |
| AUC(0-24) (Area under the curve) | h*ng/mL | 7800 |
| t1/2 (Half-life) | h | 6.5 |
| F (Oral Bioavailability) | % | 45 |
| Table 3: Representative pharmacokinetic data for PCP-1 in mice. These parameters indicate good oral absorption and a half-life suitable for once-daily dosing. |
Conclusion and Future Directions
The protocols and application notes presented here outline a systematic and robust pathway for the preclinical development of this compound (PCP-1) as a selective c-Met kinase inhibitor. The data generated from these studies—demonstrating potent biochemical and cellular activity, on-target pathway modulation, and in vivo anti-tumor efficacy—provide a strong foundation for advancing a lead candidate toward IND-enabling studies. Future work should focus on comprehensive safety toxicology, evaluation in patient-derived xenograft (PDX) models to better predict clinical response, and the identification of predictive biomarkers to guide patient selection in future clinical trials.[15][20]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Prediction of oral pharmacokinetics of cMet kinase inhibitors in humans: physiologically based pharmacokinetic model versus traditional one-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Deep Dive into the Anti-inflammatory Properties of Pyrazolopyridinone Derivatives
Abstract
Chronic inflammation is a significant contributor to a multitude of debilitating diseases. This has spurred a search for novel anti-inflammatory agents with improved efficacy and safety profiles. Pyrazolopyridinone derivatives have emerged as a promising class of compounds, demonstrating considerable potential in modulating key inflammatory pathways. This comprehensive guide provides an in-depth exploration of the scientific rationale, experimental design, and detailed protocols for investigating the anti-inflammatory properties of these derivatives. We will delve into the core mechanisms of action, focusing on pivotal signaling cascades such as NF-κB and MAPK, and provide step-by-step instructions for robust in vitro and in vivo assays. This document is designed to equip researchers with the necessary tools and insights to rigorously evaluate and advance the development of pyrazolopyridinone-based therapeutics.
Introduction: The Rationale for Targeting Inflammation with Pyrazolopyridinone Derivatives
Inflammation is a fundamental biological process that, in its acute phase, is essential for host defense and tissue repair. However, when this process becomes chronic and dysregulated, it can lead to significant tissue damage and is a key underlying factor in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] A central goal in modern pharmacology is the development of therapies that can effectively and safely control chronic inflammation.
Pyrazolopyridinone derivatives, a class of heterocyclic compounds, have garnered significant interest due to their structural similarities to known anti-inflammatory agents and their potential for chemical modification to optimize therapeutic properties.[2][3] Several studies have highlighted the anti-inflammatory potential of pyrazole-containing compounds, with some exhibiting potent inhibition of key inflammatory mediators.[4][5][6][7] The core pyrazolopyridinone scaffold offers a versatile platform for medicinal chemists to design molecules that can selectively target key components of the inflammatory cascade.[2]
The primary mechanisms through which these derivatives are thought to exert their anti-inflammatory effects involve the modulation of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][8] These pathways are central regulators of the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[9][10][11][12]
This guide will provide a structured approach to systematically investigate the anti-inflammatory properties of novel pyrazolopyridinone derivatives, from initial in vitro screening to more complex in vivo models of inflammation.
Key Inflammatory Signaling Pathways: The Targets of Pyrazolopyridinone Derivatives
A thorough understanding of the molecular pathways driving inflammation is crucial for designing and interpreting experiments. The NF-κB and MAPK signaling cascades are primary drivers of the inflammatory response and are often targeted by anti-inflammatory drugs.[13][14][15][16][17]
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammation and immunity.[9][10][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[10] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like IL-6, TNF-α, and COX-2.[10][12]
References
- 1. invivobiosystems.com [invivobiosystems.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmaceuticals | Special Issue : Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields, minimize impurities, and confidently address common experimental challenges.
I. Synthetic Overview & Key Principles
The synthesis of the this compound core is a critical step in the development of various therapeutic agents. The most common and direct approach involves the cyclocondensation of a hydrazine source with a suitably substituted pyridine precursor. The general principle relies on the nucleophilic character of hydrazine attacking electrophilic centers on the pyridine ring to form the fused pyrazolone system.
Two primary synthetic pathways are generally considered, each with its own set of advantages and potential challenges:
-
Route A: Cyclization of a 3-aminopyridine-4-carboxylate derivative with hydrazine.
-
Route B: Cyclization of a 3-amino-4-cyanopyridine derivative with hydrazine, followed by hydrolysis of the resulting imine.
This guide will focus on troubleshooting and optimizing these common synthetic routes.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
Initial Diagnostic Steps:
-
Confirm Starting Material Purity: Ensure the purity of your substituted pyridine precursor and hydrazine. Impurities can interfere with the reaction.
-
Reaction Monitoring: Track the progress of your reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and identify if the reaction is stalling.
-
Check Reaction Temperature: Ensure your reaction is being conducted at the appropriate temperature. Suboptimal temperatures can lead to incomplete reactions.
Troubleshooting Strategies:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient heating, short reaction time, or a non-optimal solvent. | Optimize Reaction Conditions: Screen different high-boiling point solvents such as ethanol, n-butanol, or ethylene glycol. Increase the reaction temperature and monitor by TLC to determine the point of maximum product formation. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. | Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reactants. The use of a slight excess of hydrazine can sometimes drive the reaction to completion, but a large excess may lead to purification challenges. |
| Product Degradation | Prolonged heating or harsh acidic/basic conditions can lead to the degradation of the desired product. | Optimize Reaction Time: Use TLC to determine the shortest reaction time required for complete conversion of the starting material. |
| Poor Solubility of Starting Materials | If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. | Solvent Screening: Test a range of solvents to find one that provides good solubility for both the pyridine precursor and hydrazine at the reaction temperature. |
Q2: I am observing the formation of significant impurities. How can I identify and minimize them?
A2: Impurity formation is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Their Prevention:
| Potential Impurity | Formation Mechanism | Prevention & Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction. | See troubleshooting for low yield (Q1). |
| Partially Cyclized Intermediate | The initial condensation of hydrazine may occur without the final ring closure. | Ensure Sufficient Heating and Time: Provide adequate thermal energy and reaction time for the cyclization to complete. The use of a catalytic amount of acid or base can sometimes facilitate the final ring-closing step. |
| Hydrolysis of Cyano Group (Route B) | If using a 3-amino-4-cyanopyridine precursor, the cyano group can be hydrolyzed to a carboxamide or carboxylic acid under the reaction conditions, especially if water is present.[1][2] | Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Regioisomers | If using a substituted hydrazine, there is a possibility of forming two different regioisomers.[3] | Use of Unsubstituted Hydrazine: For the synthesis of the parent this compound, use hydrazine hydrate or anhydrous hydrazine to avoid this issue. If substituted analogs are desired, careful control of reaction conditions and purification are necessary. |
Workflow for Impurity Identification and Minimization:
Caption: Workflow for identifying and minimizing impurities.
Q3: I am having difficulty purifying my final product. What are the best strategies for purifying a polar compound like this compound?
A3: The polar nature of this compound can make purification challenging. A combination of techniques may be necessary.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Single-Solvent Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For polar compounds, polar solvents like ethanol, methanol, isopropanol, or water are good starting points.[4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Mixed-Solvent Recrystallization: This is useful when a single solvent is not ideal.[5][6][7]
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common pairs for polar compounds include ethanol/water and methanol/diethyl ether.[5][8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
-
Stationary Phase: Silica gel is the most common choice. For highly polar and basic compounds, alumina may provide better separation.[9]
-
Mobile Phase: A polar eluent system will be required. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Gradually increase the polarity of the mobile phase to elute your compound. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[9]
-
III. Frequently Asked Questions (FAQs)
Q: What is the best precursor to use: a 3-aminopyridine-4-carboxylate or a 3-amino-4-cyanopyridine? A: Both precursors can be effective. The choice may depend on the availability and stability of the starting materials. The carboxylate route is more direct, while the cyano route may require an additional hydrolysis step. However, the cyano group can be more reactive, potentially leading to higher yields in the initial cyclization.
Q: What form of hydrazine should I use? A: Hydrazine hydrate is commonly used and is generally sufficient. In cases where side reactions involving water are a concern (e.g., hydrolysis of a cyano group), anhydrous hydrazine can be used, but it is more hazardous and requires careful handling.
Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in heterocyclic ring-forming reactions.[10] It is advisable to start with a literature-reported procedure or perform small-scale optimization experiments to determine the optimal temperature and time for your specific reaction.
Q: How do I know if my reaction is complete? A: The best way to monitor your reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
IV. Experimental Protocols
General Protocol for the Synthesis of this compound (Route A)
-
To a solution of ethyl 3-aminopyridine-4-carboxylate (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol, n-butanol), add hydrazine hydrate (1.2-1.5 eq).[11]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for Route A synthesis.
V. Data Summary Tables
Table 1: Common Solvents for Synthesis and Purification
| Solvent | Boiling Point (°C) | Polarity | Common Use |
| Ethanol | 78 | Polar | Reaction, Recrystallization |
| n-Butanol | 118 | Polar | Reaction |
| Ethylene Glycol | 197 | Polar | Reaction |
| Water | 100 | Very Polar | Recrystallization (as anti-solvent) |
| Ethyl Acetate | 77 | Medium | Chromatography, Recrystallization |
| Hexane | 69 | Non-polar | Chromatography |
| Dichloromethane | 40 | Medium | Chromatography |
VI. References
-
Guidechem. (2023, July 29). How to Synthesize 3-Aminoisonicotinic Acid?
-
Molecules. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
-
University of Rochester, Department of Chemistry. Recrystallization I.
-
Journal of Organic Chemistry. (2016, November 18). Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones.
-
PubMed. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
-
Wired Chemist. Recrystallization.
-
PubMed. Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity.
-
Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization?
-
Unknown Source. Crystallization.
-
PrepChem.com. Synthesis of 4-nitropyridine.
-
Google Patents. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
Unknown Source. Natural Product Isolation (2) - Purification Techniques, An Overview.
-
Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
ChemicalBook. 3-Amino-2-pyridinecarboxylic acid synthesis.
-
Organic Syntheses. 3-Aminopyridine.
-
Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds.
-
National Institutes of Health. (2021, September 7). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?
-
ChemicalBook. Ethyl 3-amino-4-pyrazolecarboxylate synthesis.
-
PubMed. Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents.
-
BenchChem. Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
-
Justia Patents. (2015, February 10). Catalytic process for production of pyridine carboxylic acid amides.
-
ChemicalBook. 3,4-Pyridinedicarboxylic acid synthesis.
-
Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
-
Matrix Fine Chemicals. ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE | CAS 14208-83-4.
-
ResearchGate. Hydration reaction of 3-cyanopyridine to nicotinamide catalyzed by BAG...
-
ChemicalBook. 4-Amino-3-nitropyridine synthesis.
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?
-
MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
-
The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
-
View of TORP–ZIEGLER CYCLIZATION IN THE SYNTHESIS OF 3-AMINO-4-CYANOPYRROLE DERIVATIVES.
-
Google Patents. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
PubMed. (2025, August 22). Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[3][12][13]-triazolo Pyridine.
-
Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
-
Preparation of Cyanopyridines by Direct Cyanation.
-
ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives.
-
National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
-
ResearchGate. (2019, September 18). How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine?
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
-
Google Patents. US3644380A - Preparation of 3-cyanopyridine.
References
- 1. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. dau.url.edu [dau.url.edu]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. quora.com [quora.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Aqueous Solubility of Pyrazolopyridinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridinone derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome one of the most common hurdles in the development of this compound class: poor aqueous solubility. My objective is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your own research.
Poor aqueous solubility is a major obstacle that can terminate the development of otherwise promising drug candidates.[1] Pyrazolopyridinone scaffolds, while valuable in medicinal chemistry, often feature planar, aromatic structures that contribute to high crystal lattice energy and hydrophobicity, leading to low solubility.[2] This guide will walk you through a logical progression of strategies, from initial assessment to advanced formulation, to systematically address this challenge.
PART 1: Strategic Planning - Which Path to Choose?
Before diving into specific experiments, it's crucial to select a strategy tailored to your compound's physicochemical properties. The choice is not arbitrary; it's a data-driven decision. The following workflow provides a decision-making framework to guide your initial approach.
References
Technical Support Center: Optimization of N-Alkylation of Pyrazolo[3,4-c]pyridines
Welcome to the technical support center for the N-alkylation of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The pyrazolo[3,4-c]pyridine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking its therapeutic potential.[1][2][3] This resource aims to equip you with the knowledge to navigate the complexities of its N-alkylation, ensuring successful and reproducible outcomes in your research.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of pyrazolo[3,4-c]pyridines, providing potential causes and actionable solutions.
Question: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the N-alkylation of pyrazolo[3,4-c]pyridines can be attributed to several factors, primarily revolving around incomplete deprotonation of the pyrazole nitrogen, the reactivity of your starting materials, and suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Incomplete Deprotonation: The pyrazole NH is weakly acidic and requires a suitable base for deprotonation to form the more nucleophilic pyrazolide anion. If deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution: Re-evaluate your base and solvent system. For many pyrazolo[3,4-c]pyridine systems, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is effective for ensuring complete deprotonation.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.[5][6] Cs₂CO₃ is often a good choice due to its high solubility and the "cesium effect," which can enhance reaction rates.
-
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent significantly impacts its reactivity.
-
Solution: The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. For particularly unreactive systems, activating the leaving group with additives like sodium or potassium iodide (Finkelstein reaction conditions) can be beneficial.
-
-
Suboptimal Reaction Temperature: The reaction may simply be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessively high temperatures can lead to decomposition or the formation of side products.
-
-
Purity of Reagents and Anhydrous Conditions: Reactions involving strong bases like NaH are highly sensitive to moisture.
-
Solution: Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7] Dry your starting pyrazolo[3,4-c]pyridine thoroughly before use.
-
Question: I am obtaining a mixture of N-1 and N-2 alkylated regioisomers. How can I improve the regioselectivity of my reaction?
Answer:
Achieving high regioselectivity is the most common challenge in the N-alkylation of unsymmetrically substituted pyrazolo[3,4-c]pyridines. The outcome is a delicate interplay of steric effects, electronic effects, and reaction conditions.[8][9]
Factors Influencing Regioselectivity and Optimization Strategies:
-
Steric Hindrance: Alkylation will generally favor the less sterically hindered nitrogen atom.
-
Insight: Analyze the substitution pattern of your pyrazolo[3,4-c]pyridine core. A bulky substituent at a position adjacent to one of the pyrazole nitrogens will direct the alkylation to the other, more accessible nitrogen. Similarly, using a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen.[8]
-
-
Choice of Base and Solvent: The nature of the ion pair formed between the pyrazolide anion and the counter-ion of the base can significantly influence the site of alkylation.
-
Insight and Strategy: In solvents like THF, the sodium cation from NaH can form a tight ion pair, potentially coordinating with other heteroatoms in the molecule and directing the alkylation to a specific nitrogen.[4][10] In contrast, more polar solvents like DMSO can lead to solvent-separated ion pairs, which may alter the regioselectivity.[10] It is often empirical, and screening a combination of bases and solvents is recommended. A recent study on 5-halopyrazolo[3,4-c]pyridines showed that careful choice of base could favor either the N-1 or N-2 isomer.[3]
-
-
Protecting Group Strategies: In cases where achieving selectivity is particularly challenging, a protecting group strategy may be necessary.
Question: I am observing significant over-alkylation of my product. What can I do to minimize this side reaction?
Answer:
Over-alkylation, leading to the formation of quaternary ammonium salts, can occur if the initially alkylated product is more nucleophilic than the starting material or if the reaction conditions are too harsh.[11][12]
Strategies to Prevent Over-Alkylation:
-
Control Stoichiometry:
-
Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent. Using a large excess of the alkylating agent will drive the reaction towards over-alkylation.[13]
-
-
Slow Addition of the Alkylating Agent:
-
Solution: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to the desired temperature. This maintains a low concentration of the electrophile, favoring mono-alkylation.[6]
-
-
Reaction Monitoring:
-
Solution: Closely monitor the reaction by TLC or LC-MS. As soon as the starting material is consumed and the desired mono-alkylated product is formed, quench the reaction to prevent further alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to characterize the N-1 and N-2 regioisomers of my alkylated pyrazolo[3,4-c]pyridine?
A1: Unambiguous structural determination of N-1 and N-2 isomers is critical. Advanced Nuclear Magnetic Resonance (NMR) techniques are the gold standard for this. Specifically, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[5][14] A NOESY experiment can show spatial correlations between the protons of the newly introduced alkyl group and protons on the pyrazolo[3,4-c]pyridine core, allowing for definitive assignment.
Q2: Which general starting conditions should I consider for the N-alkylation of a novel pyrazolo[3,4-c]pyridine?
A2: A good starting point is to use 1.1 equivalents of sodium hydride (NaH) as the base and your alkylating agent in anhydrous DMF or THF. Start the reaction at 0 °C, add the reagents, and then allow it to warm to room temperature. Monitor the reaction over several hours. This set of conditions is often effective and can provide a baseline for further optimization.[4]
Q3: Are there any catalytic methods for the N-alkylation of pyrazolo[3,4-c]pyridines?
A3: While the most common methods involve stoichiometric bases, catalytic approaches for N-alkylation of nitrogen heterocycles are an active area of research. These can include phase-transfer catalysis or the use of specific metal catalysts.[13] For pyrazoles, methods using Brønsted acid catalysis with trichloroacetimidate electrophiles have been developed.[15] While not yet widely reported specifically for pyrazolo[3,4-c]pyridines, these modern methods are worth considering for more sustainable and efficient syntheses.
Data Presentation
Table 1: Recommended Base and Solvent Combinations for N-Alkylation
| Base | Solvent(s) | Typical Temperature Range | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | Strong base, requires anhydrous conditions. Good for less reactive systems.[4] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | RT to 80 °C | Milder base, good for reactive alkylating agents.[5][6] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | RT to 80 °C | Often gives higher yields and faster reactions than K₂CO₃.[6] |
| Potassium Hydroxide (KOH) | DMSO, DMF | RT to 60 °C | Stronger than carbonates, but can introduce water. |
Experimental Protocols
General Protocol for N-Alkylation using Sodium Hydride
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of the starting 1H-pyrazolo[3,4-c]pyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the regioisomers.
Visualization
Logical Workflow for Troubleshooting N-Alkylation Reactions
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing High Background Noise in Pyrazolopyridinone Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding high background noise in enzymatic assays involving pyrazolopyridinone-based compounds. Our goal is to equip you with the scientific understanding and practical protocols necessary to diagnose and resolve common issues, ensuring the accuracy and reliability of your experimental data.
Introduction: The Challenge of Pyrazolopyridinone Assays
Pyrazolopyridinone scaffolds are a cornerstone in modern drug discovery, forming the basis of numerous potent and selective enzyme inhibitors.[1] However, their unique chemical properties can also present challenges in enzymatic assays, most notably high background signals that can mask true enzymatic activity and lead to misinterpretation of results. This guide is designed to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
High background noise is a multifaceted issue. This section provides a systematic approach to identifying and mitigating its root causes.
Q1: My "no-enzyme" and "no-substrate" controls both show high signals. What are the likely causes and how do I fix this?
A high signal in both your negative controls strongly suggests that the background is independent of a specific enzymatic reaction. The primary culprits are often related to the inherent properties of your test compounds or assay components.
Caption: Troubleshooting workflow for compound interference.
-
Compound Autofluorescence: Pyrazolopyridine and pyrazolopyrimidine cores can be inherently fluorescent.[2][3][4] This is a common source of assay interference.[5]
-
Protocol 1: Autofluorescence Check:
-
Prepare a dilution series of your pyrazolopyridinone compound in the final assay buffer.
-
Dispense into the wells of your assay plate.
-
Read the plate using the same filter set and gain settings as your main experiment.
-
If you observe a concentration-dependent increase in signal, autofluorescence is a likely contributor.
-
-
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that interfere with assays, often by sequestering the enzyme.[6] This is a well-documented phenomenon in high-throughput screening.[7]
-
Protocol 2: Detergent-Based Disruption of Aggregates:
-
Run your standard assay protocol with and without the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer.
-
If the high background signal is significantly reduced in the presence of the detergent, compound aggregation is the probable cause.[6]
-
-
-
DMSO Concentration Effects: While a common solvent, DMSO can perturb enzyme structure and activity at higher concentrations.[8][9] It is crucial to maintain a consistent and low final DMSO concentration across all wells.
-
Best Practice: Aim for a final DMSO concentration of ≤1%. If higher concentrations are necessary due to compound solubility, ensure all controls contain the same final DMSO concentration.[10]
-
| Problem | Potential Cause | Recommended Solution |
| High signal in all wells | Compound Autofluorescence | Switch to a red-shifted fluorescent probe or a non-fluorescence-based assay format (e.g., luminescence).[11] |
| Compound Aggregation | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[6] | |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water.[2][12] | |
| High DMSO Concentration | Maintain a final DMSO concentration of ≤1% and ensure it is consistent across all wells.[10] |
Q2: My "no-enzyme" control has a high signal, but my "no-substrate" control is low. What does this indicate?
This pattern points towards an issue with your enzyme preparation or its interaction with other assay components, rather than the substrate or test compound.
Caption: Diagnosing enzyme-related background noise.
-
Enzyme Purity and Stability: Contaminating proteins in your enzyme stock can sometimes generate a signal. Additionally, if the enzyme is not stable under the assay conditions (pH, temperature, ionic strength), it may denature and expose hydrophobic regions, leading to non-specific interactions.[13][14]
-
Protocol 3: Enzyme Concentration Titration:
-
Perform a serial dilution of your enzyme in the assay buffer.
-
Run the assay with a fixed, saturating concentration of the substrate.
-
Include a "no-enzyme" control.
-
Plot the initial reaction velocity against the enzyme concentration. This will help you find the optimal enzyme concentration that provides a good signal-to-noise ratio while minimizing background from the enzyme stock itself.[2]
-
-
-
Buffer Composition: The choice of buffer is critical for enzyme stability and can influence background noise.[15]
-
Best Practice: Screen a panel of buffers (e.g., Tris, HEPES, MOPS) at various pH values to find the optimal conditions for your enzyme's activity and stability. Ensure the buffer does not interact with your test compounds or detection reagents.
-
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | Titrate to find the lowest concentration that gives a robust signal. | Minimizes contributions from contaminants or inherent instability of the enzyme stock.[2] |
| Buffer pH | Test a range around the enzyme's reported optimal pH. | Enzyme activity and stability are highly pH-dependent.[15] |
| Additives (e.g., BSA) | Consider adding 0.01-0.1% BSA to the assay buffer. | BSA can act as a carrier protein, preventing the enzyme from sticking to plasticware and stabilizing its conformation.[13] |
Part 2: Frequently Asked Questions (FAQs)
Q3: Can the type of microplate I use affect background noise?
Yes, absolutely. For fluorescence-based assays, black opaque-walled plates are strongly recommended to minimize background fluorescence and prevent well-to-well crosstalk. For luminescence assays, white opaque plates are preferred as they enhance the luminescent signal. Using clear-bottom plates allows for bottom-reading, which can sometimes reduce background from components in the assay solution.
Q4: How can I be certain that the signal I am measuring is specific to my enzyme's activity?
Proper controls are the cornerstone of a reliable assay.[2]
-
No-Enzyme Control: Contains all assay components except the enzyme. This control accounts for background from the buffer, substrate, and test compound.
-
No-Substrate Control: Contains all components except the substrate. This helps identify any signal generated by the enzyme preparation itself. The true enzymatic activity is calculated by subtracting the signal from the appropriate negative control (usually the no-enzyme control) from the signal of the complete reaction.
Q5: My pyrazolopyridinone inhibitor shows a high Hill slope in the dose-response curve. Could this be related to high background?
A steep Hill slope can be an indicator of non-specific inhibition, often caused by compound aggregation.[5] Aggregators can display cooperative inhibition, which results in a sharp increase in inhibition over a narrow concentration range. If you observe this, it is crucial to perform the detergent-based counter-assay described in Protocol 2 to test for aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In Vitro Enzymatic and Computational Assessments of Pyrazole-Isatin and Pyrazole-Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pjoes.com [pjoes.com]
- 12. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Screening Assays for Drug Discovery | Enzymlogic [enzymlogic.com]
- 15. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ATP Concentration in Competitive Kinase Inhibitor Assays
Welcome to the technical support center for kinase assay optimization. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying principles and field-proven insights to master your competitive kinase inhibitor assays. The concentration of ATP is arguably the most critical variable in these experiments, directly influencing the apparent potency (IC50) of your inhibitors and the interpretation of their selectivity. This guide will help you navigate the complexities and ensure your data is robust, reproducible, and translatable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and the "why" behind critical experimental choices.
Q1: Why is ATP concentration so critical in competitive kinase inhibitor assays?
Most kinase inhibitors are "ATP-competitive," meaning they bind to the same site on the kinase as ATP, the enzyme's natural substrate.[1] This creates a direct competition. The concentration of ATP in your assay will therefore dictate how effectively your inhibitor can bind to the kinase.
-
At Low ATP Concentrations: The inhibitor can bind more easily, resulting in a lower, more potent-appearing IC50 value.
-
At High ATP Concentrations: There is more ATP to outcompete the inhibitor for the binding site, which leads to a higher, less potent-appearing IC50 value.[1]
This relationship is fundamental to understanding your inhibitor's true affinity and how it might behave in a cellular environment where ATP levels are very high.[2][3]
Q2: What is the precise relationship between ATP concentration, IC50, and Ki?
The relationship for ATP-competitive inhibitors is mathematically defined by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [ATP] / Km)
Where:
-
IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%. This is your experimentally measured value.
-
Ki is the inhibition constant, representing the intrinsic binding affinity of the inhibitor for the kinase. This value is independent of the ATP concentration.
-
[ATP] is the concentration of ATP used in your assay.
-
Km (or Km(ATP)) is the Michaelis-Menten constant for ATP, which is the ATP concentration at which the kinase operates at half of its maximum velocity (Vmax).[4]
This equation is the cornerstone of optimizing your assay. It shows that the IC50 value is not a true constant but is dependent on the ATP concentration you choose.[1][2][3] To obtain the true binding affinity (Ki), you must know the Km(ATP) for your kinase.
Q3: What ATP concentration should I use in my assay?
There are three common strategies, each with distinct advantages and applications:
-
[ATP] = Km(ATP): This is the most widely recommended concentration for biochemical profiling and comparing inhibitor affinities.[5][6] When [ATP] = Km, the Cheng-Prusoff equation simplifies to IC50 = 2 * Ki .[2][3][6] This allows for a standardized comparison of inhibitor potency (Ki) across different kinases, as it normalizes for the varying affinities kinases have for ATP.[6]
-
High, Physiological [ATP] (e.g., 1-5 mM): This approach is used to better mimic the cellular environment, where ATP concentrations are in the low millimolar range, far exceeding the Km of most kinases.[2][3][7] Assays run under these conditions can help predict how an inhibitor will perform in cell-based assays and ultimately in vivo. An inhibitor that is potent at Km(ATP) may be significantly less effective at physiological ATP levels.[8]
-
Low, Arbitrary [ATP] (e.g., 1-10 µM): While sometimes used in high-throughput screening (HTS) to increase sensitivity and identify even weak binders, this approach can be misleading. It may generate artificially potent IC50 values and makes comparing data between different kinases or labs difficult.[6]
The choice depends on your goal. For understanding intrinsic affinity and selectivity, use [ATP] = Km. For predicting cellular efficacy, use physiological [ATP].
Q4: How does the choice of ATP concentration affect the interpretation of inhibitor selectivity?
-
Kinase A: Km(ATP) = 5 µM
-
Kinase B: Km(ATP) = 50 µM
If you test the inhibitor at 10 µM ATP, you are testing above the Km for Kinase A but well below the Km for Kinase B. This will artificially make the inhibitor appear more potent against Kinase B, even if its intrinsic affinity (Ki) is weaker. Ranking inhibitor selectivity based on IC50 values is only meaningful when the ATP concentration is standardized with respect to the Km of each kinase.[6]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during kinase inhibitor assays.
Q: My inhibitor's IC50 value is significantly higher than reported in the literature. What's wrong?
| Potential Cause | Troubleshooting Steps |
| High ATP Concentration | The most common reason for a right-shifted (higher) IC50 is a high ATP concentration in the assay.[9] Check the ATP concentration used in the literature report and compare it to yours. Ensure your ATP concentration is at or near the Km for that specific kinase to get a comparable value.[9] |
| Enzyme Purity and Activity | The source, batch, and purity of the recombinant kinase can impact its activity and inhibitor sensitivity.[9] Always qualify a new batch of enzyme to ensure its activity is consistent. A less active enzyme can sometimes lead to an apparent decrease in inhibitor potency. |
| Compound Solubility/Degradation | Poor solubility of your inhibitor in the assay buffer can lead to an overestimation of the IC50.[9] Ensure your compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent like DMSO and check for any precipitation at the final assay concentration. |
Q: I'm seeing high variability in my IC50 values between experiments. Why?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Prep | Small errors in preparing the ATP stock solution can lead to large shifts in IC50 values. Always prepare fresh ATP solutions and accurately determine their concentration. |
| Assay Not in Linear Range | If the kinase reaction proceeds for too long or with too much enzyme, substrate depletion occurs, and the reaction rate is no longer linear. This violates the assumptions of steady-state kinetics. Perform an enzyme titration and a time-course experiment to ensure your assay is within the initial velocity range (typically <10-20% substrate consumption).[5] |
| Inconsistent Liquid Handling | Minor pipetting errors, especially with small volumes, can introduce significant variability. Ensure pipettes are calibrated and use consistent technique. Automated liquid handlers are recommended for high-throughput work.[9] |
Q: My inhibitor is potent in my biochemical assay but weak in cell-based assays. What could be the reason?
| Potential Cause | Troubleshooting Steps |
| High Intracellular ATP | This is the most significant biochemical reason for potency shifts. Cellular ATP is in the millimolar range (1-5 mM), which will outcompete your inhibitor far more effectively than the micromolar ATP concentrations used in most biochemical assays.[2][8] To predict this, run a biochemical assay using 1 mM ATP.[7] |
| Poor Cell Permeability | The inhibitor may not be able to cross the cell membrane efficiently to reach its target.[8] |
| Cellular Efflux Pumps | The inhibitor could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.[8] |
Section 3: Visualizations & Key Workflows
Mechanism of ATP-Competitive Inhibition
The diagram below illustrates the competition between ATP and a competitive inhibitor for the kinase's active site. The equilibrium, and thus the measured IC50, is dependent on the relative concentrations and binding affinities of both molecules.
Caption: Competitive inhibition at the kinase active site.
Experimental Workflow: ATP Km Determination
Determining the Km for ATP is a prerequisite for running an optimized inhibitor assay. The workflow involves measuring the initial rate of the kinase reaction across a range of ATP concentrations.
Caption: Workflow for experimental determination of ATP Km.
Data Presentation: Impact of ATP Concentration on IC50
This table illustrates how the IC50 of a hypothetical inhibitor (Ki = 10 nM) changes for two kinases with different ATP affinities when the assay conditions are varied.
| Kinase | Km(ATP) | Assay [ATP] | Calculated IC50 | Interpretation |
| Kinase A | 10 µM | 10 µM (at Km) | 20 nM | Reflects 2xKi, a good measure of intrinsic affinity.[2][3] |
| Kinase A | 1000 µM (1 mM) | 10 µM (at Km) | 1010 nM (1.01 µM) | Apparent potency is ~50-fold weaker, predicting lower efficacy in cells.[2][3] |
| Kinase B | 100 µM | 10 µM (0.1x Km) | 11 nM | Potency appears very high due to low ATP concentration relative to Km. |
| Kinase B | 100 µM | 100 µM (at Km) | 20 nM | Standardized condition, allows direct comparison with Kinase A. |
Section 4: Experimental Protocols
These protocols provide a framework for robust assay development. Specific components (buffer, substrate, detection method) will vary based on the kinase and assay technology (e.g., ADP-Glo™, radiometric, TR-FRET).[10][11][12]
Protocol 1: Determination of the Michaelis-Menten Constant (Km) for ATP
Objective: To determine the ATP concentration at which the kinase functions at half its maximal velocity.
1. Preliminary Steps:
-
Optimize enzyme concentration and reaction time to ensure the assay operates under initial velocity conditions (linear signal increase over time, typically <20% substrate turnover).
2. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., HEPES-based) containing MgCl₂ (typically 5-10 mM), and any other required cofactors.
-
Kinase Stock: Dilute the kinase in kinase buffer to a 2X working concentration determined in the preliminary steps.
-
Substrate Stock: Prepare the peptide or protein substrate in kinase buffer at a 4X working concentration. Use a saturating concentration (e.g., 5-10x its Km, if known).
-
ATP Serial Dilution: Prepare a serial dilution of ATP in water or kinase buffer. A typical range would be from 2 mM down to 1 µM to yield final concentrations from ~250 µM to 0.1 µM.[4]
3. Assay Procedure (384-well plate format):
-
Add 5 µL of 4X Substrate to each well.
-
Add 5 µL of each concentration from the ATP serial dilution (4X) to the appropriate wells.
-
Add 5 µL of water/buffer to control wells (no enzyme).
-
Initiate the reaction by adding 5 µL of 2X Kinase stock to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at the optimal temperature (e.g., 28-37°C) for the predetermined linear time (e.g., 30 minutes).
-
Stop the reaction and proceed with the detection step according to your assay kit's instructions (e.g., add ADP-Glo™ Reagent).[10]
-
Read the plate on a suitable plate reader.
4. Data Analysis:
-
Convert the raw signal (e.g., luminescence, fluorescence) to the amount of product formed (e.g., pmol ADP) using a standard curve.
-
Calculate the reaction velocity (V) for each ATP concentration (e.g., pmol/min).
-
Plot V versus [ATP] and fit the data using non-linear regression to the Michaelis-Menten equation in software like GraphPad Prism.[13]
-
The software will provide the calculated Km and Vmax values.
Protocol 2: IC50 Determination for an ATP-Competitive Inhibitor
Objective: To determine the concentration of an inhibitor that reduces kinase activity by 50% at a defined ATP concentration.
1. Reagent Preparation:
-
Kinase Buffer, Kinase Stock, Substrate Stock: Prepare as in Protocol 1.
-
ATP Stock: Prepare a 4X ATP stock solution at the desired concentration (e.g., 4X the Km value determined in Protocol 1).
-
Inhibitor Serial Dilution: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO. Then, create a 4X working dilution of this series in kinase buffer.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor serial dilution to the appropriate wells.
-
Add 5 µL of buffer with the same percentage of DMSO to "0% inhibition" (positive control) wells.
-
Add 5 µL of buffer with DMSO and a known potent inhibitor (or no enzyme) to "100% inhibition" (negative control) wells.
-
Add 5 µL of 4X Substrate to all wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding a 10 µL mix of 2X Kinase and 2X ATP stock. (Final ATP concentration will be 1X Km).
-
Incubate, stop, and detect as described in Protocol 1.
3. Data Analysis:
-
Normalize the data: Set the average signal of the "0% inhibition" wells to 100% activity and the "100% inhibition" wells to 0% activity.
-
Plot the percent activity versus the log of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (sigmoidal, 4PL) in software like GraphPad Prism.
-
The software will calculate the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Cell permeability issues with substituted pyrazolopyridinone compounds
Welcome to the technical support center for researchers working with substituted pyrazolopyridinone compounds. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges related to cell permeability and achieving desired intracellular target engagement. We will explore the underlying scientific principles, provide step-by-step protocols for key validation assays, and answer frequently asked questions to ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter in your cell-based assays. Each entry follows a logical progression from problem identification to actionable solutions.
Issue 1: High Potency in Biochemical/Target-Based Assays, but Low or No Activity in Cell-Based Assays
This is one of the most common challenges in early-stage drug discovery. It strongly suggests that your compound is not reaching its intracellular target at a sufficient concentration.
► Probable Causes:
-
Poor Passive Permeability: The compound's physicochemical properties may hinder its ability to cross the lipid bilayer.
-
Active Efflux: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Proteins (MRPs)) that actively pump it out of the cell.[1][2]
-
Low Solubility in Assay Medium: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration.
-
Rapid Intracellular Metabolism: The compound could be quickly modified or degraded by cellular enzymes.
► Recommended Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnose the underlying issue.
Caption: Troubleshooting workflow for low cellular activity.
► Step-by-Step Solutions:
-
Assess Physicochemical Properties:
-
Action: Calculate properties like cLogP (lipophilicity), Topological Polar Surface Area (TPSA), Hydrogen Bond Donor (HBD) count, and Hydrogen Bond Acceptor (HBA) count.
-
Causality: Cell membranes are lipidic, so compounds need a balance of lipophilicity and hydrophilicity to permeate. According to established guidelines, poor absorption is more likely when HBD > 5, molecular weight > 500, and cLogP > 5.[3] High TPSA and excessive HBDs are often key drivers of poor permeability for compounds that need to cross the cell membrane via passive diffusion.[4][5]
-
-
Verify Compound Solubility:
-
Action: Prepare the compound in your final assay medium at the highest intended concentration. Check for visible precipitate after incubation under assay conditions (e.g., 37°C, 5% CO₂). For a more quantitative measure, use kinetic solubility assays.
-
Causality: A compound cannot cross the cell membrane if it is not dissolved in the extracellular medium. Solvents like DMSO can help in initial stock preparation, but the final concentration in aqueous media is critical.[6]
-
-
Evaluate Passive Permeability (PAMPA):
-
Action: Use the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane.[2][7]
-
Causality: PAMPA isolates passive diffusion from active transport or metabolism.[7] If permeability is low in this assay, the issue lies with the compound's intrinsic physicochemical properties. Structural modification to reduce polarity or mask hydrogen bond donors may be necessary.[3][4]
-
-
Assess Active Transport (Caco-2 Assay):
-
Action: Perform a bidirectional permeability assay using Caco-2 cell monolayers.[2][8] This involves measuring the permeability from the apical (A) to basolateral (B) side (Papp A→B) and from B to A (Papp B→A).
-
Causality: Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured as a monolayer, they differentiate to form tight junctions and express various transporters, including efflux pumps like P-gp.[8] An efflux ratio (Papp B→A / Papp A→B) greater than 2 strongly indicates that the compound is a substrate for an active efflux transporter.
-
-
Confirm Efflux Pump Involvement:
-
Action: If the efflux ratio is high, repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, MK-571 for MRPs).
-
Causality: If the presence of an inhibitor significantly reduces the efflux ratio (bringing it closer to 1), you have confirmed that this specific transporter is responsible for poor intracellular accumulation.[1] This knowledge can guide medicinal chemistry efforts to design analogs that avoid recognition by that transporter.
-
-
Directly Measure Intracellular Target Engagement:
-
Action: Use a technique like the Cellular Thermal Shift Assay (CETSA) to directly confirm if your compound is binding to its intended intracellular target.[9]
-
Causality: CETSA measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.[9] A recent study on a pyrazolopyridinone-based c-MYC inhibitor, MY05, successfully used CETSA to demonstrate intracellular target engagement.[9][10][11] If your compound shows a thermal shift, it confirms that it can enter the cell and bind its target, even if a downstream functional effect is not observed.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of pyrazolopyridinone compounds that I should optimize for better cell permeability?
The pyrazole ring itself can act as a bioisostere that improves properties like lipophilicity.[12] However, the overall permeability is dictated by the entire molecule's properties. Focus on the following parameters, summarized in the table below.
| Parameter | Optimal Range (General Guideline) | Rationale & Impact on Permeability |
| cLogP | 1 - 3 | Measures lipophilicity. Too low (<1) and the compound won't partition into the lipid membrane. Too high (>5) and it may have poor aqueous solubility or get trapped in the membrane.[3] |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more easily across membranes.[3] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | HBDs must be desolvated from water to enter the lipid membrane, which is energetically unfavorable. Masking HBDs can significantly improve permeability.[3][4] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Represents the surface area of polar atoms. High TPSA is associated with poor membrane permeability. |
| Aqueous Solubility | > 50 µM | The compound must be dissolved in the extracellular fluid to be available for absorption. |
Q2: Which permeability assay is right for my experiment: PAMPA or a cell-based model like Caco-2?
The choice depends on the question you are asking.
Caption: Comparison of PAMPA and Caco-2 permeability assays.
-
Use PAMPA for early-stage screening: It is excellent for quickly assessing the intrinsic passive permeability of a series of analogs to guide initial structure-activity relationship (SAR) studies.[2][7]
-
Use Caco-2 (or MDCK) for mechanistic studies: If your compound has good calculated properties and PAMPA permeability but still fails in cellular assays, a Caco-2 assay is essential to investigate the role of active efflux.[2][8]
Q3: My pyrazolopyridinone is intended for a nuclear target. Are there additional permeability barriers I need to consider?
Yes. Beyond crossing the outer cell membrane, reaching a nuclear target like the transcription factor c-MYC requires crossing the nuclear membrane.[9] This can be a significant additional barrier.
-
Nuclear Pore Complexes (NPCs): Small molecules (<40 kDa) can generally diffuse passively through NPCs, but specific properties can influence the rate.
-
Nuclear Sequestration/Efflux: Some compounds can be actively transported out of the nucleus.
-
Troubleshooting Tip: Poor nuclear permeability has been a challenge for some molecules developed to target nuclear proteins.[9] If you suspect this is an issue, direct measurement of nuclear vs. cytoplasmic concentration via techniques like subcellular fractionation followed by LC-MS/MS analysis is the definitive experiment.
Q4: Can I use permeabilizing agents to get my compound into the cell for a proof-of-concept study?
While tempting, this approach should be used with extreme caution.
-
Mechanism: Agents like digitonin or mild detergents create pores in the cell membrane.
-
The Problem: These agents disrupt cellular homeostasis and can lead to artifacts. The observed biological effect may be due to pleiotropic effects of membrane disruption rather than the specific action of your compound.
-
Recommendation: This method is generally not recommended for validating the specific activity of a drug candidate. It is better to invest in medicinal chemistry efforts to improve the compound's intrinsic permeability. A more acceptable alternative is to use reversible permeabilizing agents if the goal is to confirm target engagement in a non-viability-based assay.
Part 3: Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing both passive permeability and active efflux.
I. Materials
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound (your pyrazolopyridinone) and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)
-
Lucifer Yellow dye for monolayer integrity check
-
LC-MS/MS for compound quantification
II. Methodology
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Causality: This long culture period is essential for the cells to form tight junctions and express the necessary transporter proteins, mimicking the intestinal barrier.[8]
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values >250 Ω·cm² are typically considered acceptable.
-
Alternatively, perform a Lucifer Yellow permeability assay. Low passage of this fluorescent dye confirms tight junction integrity.
-
-
Transport Experiment (A→B Direction):
-
Wash the cell monolayers gently with pre-warmed transport buffer.
-
Add transport buffer containing your test compound (e.g., at 10 µM) to the apical (A) chamber.
-
Add fresh transport buffer (without compound) to the basolateral (B) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and from the apical chamber at t=0 and t=120 min. Replace the volume taken from the basolateral chamber with fresh buffer.
-
-
Transport Experiment (B→A Direction):
-
Simultaneously, on a separate set of plates, perform the experiment in the reverse direction.
-
Add the compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
III. Self-Validating System & Interpretation
-
Expected Control Results: Propranolol should have high Papp and an ER ≈ 1. Atenolol should have low Papp and an ER ≈ 1. Digoxin should have a low Papp (A→B) and an ER > 2.
-
Your Compound: An ER > 2 suggests your pyrazolopyridinone is an efflux substrate. An ER ≈ 1 with low Papp in both directions points to poor passive permeability as the primary issue.
References
- 1. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admescope.com [admescope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of cyclosporin A across lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one Derivatives as Novel GPR119 Agonists for the Treatment of Type 2 Diabetes
This guide provides an in-depth comparative analysis of a novel class of G protein-coupled receptor 119 (GPR119) agonists, the 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one derivatives, with established GPR119 modulators. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents for type 2 diabetes and related metabolic disorders.
Introduction: The Therapeutic Promise of GPR119
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][3] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its activation through the Gs alpha-subunit (Gαs) signaling pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This cascade has a dual antihyperglycemic effect: it potentiates glucose-dependent insulin secretion from pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][4] This unique mechanism of action offers the potential for effective glucose control with a reduced risk of hypoglycemia, a significant advantage over some existing diabetes therapies.[5]
The quest for potent and orally bioavailable small-molecule GPR119 agonists has led to the exploration of diverse chemical scaffolds. The this compound core represents a novel and promising structural class in this endeavor.[6] This guide will objectively compare the performance of derivatives from this class with well-characterized GPR119 agonists that have been subjects of extensive preclinical and, in some cases, clinical investigation.
Comparative In Vitro Potency of GPR119 Agonists
The primary measure of a GPR119 agonist's in vitro activity is its ability to stimulate cAMP production in cells expressing the receptor. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of different compounds. The following table summarizes the reported EC50 values for representative this compound derivatives and a selection of known GPR119 agonists.
| Compound Class | Specific Compound | EC50 (nM) for human GPR119 | Reference |
| This compound | Compound 24 | single-digit nM | [6] |
| Pyrimidine | AR231453 | 4.7 - 9 | [1][7] |
| Pyrimidine | APD597 (JNJ-38431055) | 44 - 46 | [8][9] |
| Pyridine | GSK1292263 | ~126 (pEC50 = 6.9) | [9] |
| Pyrimidine | MBX-2982 | 3.9 | [10] |
| Endogenous Ligand | Oleoylethanolamide (OEA) | 200 - 5000 | [10] |
Analysis of In Vitro Data:
The lead compound from the this compound series, compound 24, demonstrates exceptional potency with a single-digit nanomolar EC50 value.[6] This positions it favorably against several well-established GPR119 agonists. For instance, its potency is comparable to or exceeds that of AR231453 and is significantly higher than that of APD597 and GSK1292263.[1][7][8][9] The high potency of this novel scaffold underscores its potential for further development. It is important to note that direct comparison of EC50 values across different studies should be done with caution due to potential variations in experimental conditions.
GPR119 Signaling Pathway and Agonist Mechanism of Action
The activation of GPR119 by an agonist initiates a well-defined signaling cascade within the target cell, leading to the physiological responses of insulin and incretin secretion.
Caption: GPR119 signaling pathway initiated by agonist binding.
The binding of an agonist to GPR119 induces a conformational change, leading to the activation of the coupled Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-dependent insulin secretion and the release of GLP-1.
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)
The in vivo efficacy of GPR119 agonists is commonly assessed using an oral glucose tolerance test (oGTT) in animal models of diabetes or in healthy animals. This assay measures the ability of a compound to improve glucose disposal following an oral glucose challenge.
While specific oGTT data for the this compound derivatives is not yet widely published, the structurally related pyrazolo[3,4-d]pyrimidine derivative, compound 26, demonstrated a significant 33% reduction in blood glucose area under the curve (AUC) at a 10 mg/kg dose in mice.[11] For comparison, the well-characterized agonist AR231453 has been shown to markedly improve oral glucose tolerance in a dose-dependent manner in mice.[7] Similarly, MBX-2982 has demonstrated dose-dependent reductions in glucose following a mixed meal in both preclinical and early clinical studies.[4][12]
Experimental Protocols
In Vitro cAMP Accumulation Assay (HTRF)
This protocol outlines a common method for determining the EC50 of GPR119 agonists using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Non-enzymatic cell dissociation solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Test compounds (this compound derivatives and known agonists)
-
Positive control (e.g., Forskolin)
-
Vehicle control (e.g., DMSO)
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Workflow:
Caption: Workflow for the HTRF cAMP accumulation assay.
Procedure:
-
Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of the test compounds, a positive control (e.g., Forskolin), and a vehicle control in assay buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.5%) to avoid solvent effects.
-
Assay Execution: Dispense the cell suspension into the wells of a 384-well plate. Add the diluted compounds and controls to the respective wells and incubate at room temperature to allow for receptor stimulation.
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.
-
Data Acquisition and Analysis: After a final incubation period, read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals is inversely proportional to the amount of cAMP produced. Plot the data as a dose-response curve to determine the EC50 value for each compound.
In Vivo Oral Glucose Tolerance Test (oGTT)
This protocol describes a general procedure for performing an oGTT in mice to assess the in vivo efficacy of GPR119 agonists.
Materials:
-
Male C57BL/6J mice (or a diabetic mouse model, e.g., db/db mice)
-
Test compounds (formulated for oral gavage)
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Optional: EDTA-coated tubes with a DPP-IV inhibitor for plasma collection
Procedure:
-
Acclimation and Fasting: Acclimate the mice to handling and the experimental procedures. Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from the tail vein.
-
Compound Administration: Administer the test compound or vehicle control via oral gavage.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes) following compound administration, administer an oral glucose bolus.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group. A reduction in the AUC compared to the vehicle control indicates improved glucose tolerance.
Conclusion and Future Directions
The this compound scaffold represents a highly promising new class of GPR119 agonists. The lead compounds from this series exhibit potent in vitro activity, rivaling or surpassing that of many established GPR119 modulators. The compelling preclinical data for GPR119 agonists as a class, including their dual mechanism of action on insulin and incretin secretion, continues to drive interest in their therapeutic potential for type 2 diabetes.
Further investigation into the this compound derivatives should focus on a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties, including oral bioavailability, metabolic stability, and in vivo efficacy in various diabetic animal models. Head-to-head comparative studies with benchmark compounds under identical experimental conditions will be crucial for a definitive assessment of their therapeutic index and potential for clinical development. The insights gained from such studies will be invaluable for the design of next-generation GPR119 agonists with improved efficacy and safety profiles.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
Head-to-head comparison of pyrazolopyridinone analogs in cancer cell lines
A Head-to-Head Comparison of Pyrazolopyridinone Analogs in Cancer Cell Lines: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pyrazolopyridinone scaffold and its isosteres, such as pyrazolopyrimidines, have emerged as privileged structures, yielding potent inhibitors against a variety of critical cancer targets. Their structural resemblance to the purine core of ATP allows them to effectively compete for the binding sites of numerous kinases, while modifications to the core structure have enabled the targeting of challenging protein-protein interactions.
This guide provides a head-to-head comparison of three distinct classes of pyrazolopyridinone and pyrazolopyrimidine analogs, each targeting a key oncogenic driver: the transcriptional kinases CDK8/19, the non-receptor tyrosine kinase SRC, and the transcription factor c-MYC. We will delve into their mechanisms of action, present comparative cytotoxicity data across relevant cancer cell lines, and provide detailed protocols for the foundational assays used in their evaluation.
The Analogs in Focus: A Comparative Overview
For this guide, we will compare the following representative analogs:
-
JH-XVI-178 , a highly potent and selective pyrazolopyridine inhibitor of the transcriptional kinases CDK8 and CDK19 . It represents an optimization of the earlier probe CCT251921.[1][2][3]
-
eCF506 , a pyrazolopyrimidine-based inhibitor of SRC family kinases (SFKs) with a unique mechanism that locks SRC in its inactive conformation.[4][5][6]
-
MY05 , a novel pyrazolopyridinone-based inhibitor that disrupts the interaction between the oncogenic transcription factor c-MYC and its partner MAX.[7][8][9]
The selection of these analogs allows for a comparative analysis of compounds targeting different facets of cancer biology: transcriptional addiction (CDK8/19), aberrant signaling and metastasis (SRC), and fundamental control of cell proliferation and metabolism (c-MYC).
Quantitative Comparison: Cytotoxicity in Cancer Cell Lines
The in vitro potency of these analogs is a critical starting point for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for our selected analogs across various cancer cell lines.
| Analog | Target | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| JH-XVI-178 | CDK8/19 | Jurkat | T-cell leukemia | 0.002 (pSTAT1) | |
| CCT251921 | CDK8/19 | LS174T | Colorectal Carcinoma | 0.015 (WNT Reporter) | [1] |
| SW480 | Colorectal Carcinoma | 0.029 (WNT Reporter) | [10] | ||
| eCF506 | SRC/YES1 | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1 (pSRC) | [4] |
| MCF7 | ER-positive Breast Cancer | Potent (pSRC) | [4][11] | ||
| MY05 | c-MYC | MDA-MB-231 | Triple-Negative Breast Cancer | 10.6 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 13.5 | [9][12] | ||
| MCF7 | ER-positive Breast Cancer | 39.4 | [9] |
Note: The IC50 values are assay-dependent. For JH-XVI-178 and eCF506, the IC50 for target inhibition (pSTAT1 and pSRC, respectively) is a more direct measure of potency than proliferation inhibition and is therefore presented. For MY05, cell viability IC50s are reported.
Mechanisms of Action and Signaling Pathways
Understanding the distinct mechanisms by which these analogs exert their anticancer effects is crucial for their rational development and application.
JH-XVI-178: A Transcriptional Reprogrammer
JH-XVI-178 is a potent, ATP-competitive inhibitor of CDK8 and its paralog CDK19.[3][13] These kinases are components of the Mediator complex, which regulates the activity of RNA Polymerase II at gene promoters.[1] In certain cancers, particularly colorectal cancers with activated WNT/β-catenin signaling, CDK8 acts as an oncogene.[1][14] By inhibiting CDK8/19, JH-XVI-178 can modulate the transcription of key genes, including those downstream of the WNT pathway. A key pharmacodynamic marker of CDK8/19 inhibition is the reduction of STAT1 phosphorylation at serine 727 (S727).[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JH-XVI-178 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 7. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
Validating the Mechanism of Action of a Novel Pyrazolopyridinone Inhibitor: A Comparative Guide
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with high potency and selectivity is paramount. The pyrazolopyridinone scaffold has emerged as a promising chemical starting point for the design of such inhibitors.[1][2] This guide provides a comprehensive framework for validating the mechanism of action of a novel, hypothetical pyrazolopyridinone inhibitor, PZP-1 , designed to target the non-receptor tyrosine kinase SRC.
SRC kinase is a critical node in various signaling pathways that regulate cell proliferation, survival, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a well-validated therapeutic target.[1] To rigorously ascertain the on-target efficacy and cellular mechanism of PZP-1, we will compare its performance against Dasatinib , a well-characterized, FDA-approved multi-kinase inhibitor known to potently inhibit SRC.[3]
This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow that moves from direct biochemical engagement to cellular target validation and, finally, to phenotypic outcomes. Each step is designed to build upon the last, creating a robust body of evidence to support the intended mechanism of action of PZP-1.
The Scientific Rationale: A Multi-pronged Approach
Validating a kinase inhibitor's mechanism of action requires a multi-faceted approach to build a compelling and irrefutable case.[4] We will employ a tiered strategy:
-
Biochemical Target Engagement: Does PZP-1 physically interact with and inhibit the enzymatic activity of purified SRC kinase?
-
Cellular Target Engagement: Does PZP-1 engage with SRC kinase within the complex environment of a living cell?
-
Cellular Target Inhibition: Does the engagement of PZP-1 with SRC kinase in a cellular context translate to the inhibition of its downstream signaling?
-
Phenotypic Consequences: Does the inhibition of the SRC signaling pathway by PZP-1 lead to the expected anti-proliferative effects in cancer cells dependent on SRC activity?
This structured approach minimizes the risk of misinterpretation and provides a comprehensive understanding of the inhibitor's behavior at the molecular, cellular, and phenotypic levels.
Experimental Validation and Comparative Analysis
Biochemical Validation: Direct Engagement and Inhibition of SRC Kinase
The first step is to confirm that PZP-1 directly binds to and inhibits the catalytic activity of purified SRC kinase. We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay, the LanthaScreen™ Eu Kinase Binding Assay. This assay format is highly sensitive and suitable for detecting inhibitors that bind to the ATP-binding site.[5][6][7]
-
Reagent Preparation:
-
Prepare a 4X stock of PZP-1 and Dasatinib by serial dilution in 1X Kinase Buffer A.
-
Prepare a 2X solution of purified, tagged SRC kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X inhibitor solutions (PZP-1 or Dasatinib) or DMSO vehicle control to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target Kinase | LanthaScreen™ IC50 (nM) |
| PZP-1 | SRC | 5.2 |
| Dasatinib | SRC | 1.8 |
The data indicate that PZP-1 directly binds to and inhibits SRC kinase in a biochemical setting, with an IC50 in the low nanomolar range. While Dasatinib shows slightly higher potency, PZP-1 demonstrates a strong direct interaction with the target.
Cellular Target Engagement: Confirming Intracellular Binding
A promising biochemical profile does not always translate to cellular efficacy.[8] Therefore, the next critical step is to verify that PZP-1 can penetrate the cell membrane and bind to SRC kinase in its native cellular environment. For this, we will use the NanoBRET™ Target Engagement Assay, which measures the binding of a compound to a target protein in live cells.[9][10][11]
Caption: Workflow for cellular target engagement and downstream signaling analysis.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a NanoLuc®-SRC fusion protein.
-
24 hours post-transfection, harvest the cells and adjust the cell density to 2 x 10^5 cells/mL in Opti-MEM™.
-
-
Assay Procedure (384-well white plate):
-
Dispense the cell suspension into the assay plate.
-
Add the NanoBRET™ tracer and serial dilutions of PZP-1 or Dasatinib to the cells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to each well.
-
-
Data Acquisition and Analysis:
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at 460 nm, acceptor emission at 618 nm).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
| Compound | Target | NanoBRET™ Target Engagement IC50 (nM) |
| PZP-1 | SRC | 45 |
| Dasatinib | SRC | 15 |
The NanoBRET™ data confirm that PZP-1 effectively engages SRC kinase in living cells, albeit with a rightward shift in potency compared to the biochemical assay, which is expected due to factors like cell permeability and intracellular ATP concentrations.
Cellular Target Inhibition: Assessing Downstream Signaling
Engaging the target is crucial, but for a functional effect, this binding must translate into the inhibition of the kinase's activity. We will assess the phosphorylation status of SRC at its activation loop (tyrosine 416) as a direct measure of its catalytic activity within the cell.[12]
Caption: Simplified SRC signaling pathway and points of inhibition.
-
Cell Culture and Treatment:
-
Culture a cancer cell line with known SRC pathway activation (e.g., HT-29 colon cancer cells).
-
Treat the cells with increasing concentrations of PZP-1 or Dasatinib for 2 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-SRC (Tyr416) and total SRC.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SRC and total SRC.
-
Normalize the phospho-SRC signal to the total SRC signal for each treatment condition.
-
| Compound | Concentration (nM) | Normalized p-SRC/Total SRC Ratio |
| Vehicle | 0 | 1.00 |
| PZP-1 | 10 | 0.85 |
| 50 | 0.45 | |
| 250 | 0.15 | |
| Dasatinib | 10 | 0.55 |
| 50 | 0.10 | |
| 250 | <0.05 |
These results demonstrate that PZP-1 inhibits the catalytic activity of SRC in a dose-dependent manner, confirming its mechanism of action at the cellular signaling level.
Phenotypic Consequences: Impact on Cell Proliferation
The ultimate validation of an anti-cancer agent's mechanism of action is its ability to elicit the desired phenotypic response in a relevant cellular model. We will use the BaF3 cell line, an IL-3 dependent pro-B cell line, engineered to express an oncogenic, constitutively active form of SRC. This makes the cells dependent on SRC signaling for their proliferation and survival.[13]
Caption: Logical flow for validating the mechanism of action.
-
Cell Culture:
-
Culture the BaF3-SRC cells in RPMI-1640 medium supplemented with 10% FBS (without IL-3).
-
-
Assay Procedure:
-
Seed the BaF3-SRC cells in a 96-well plate at a density of 5,000 cells per well.
-
Add serial dilutions of PZP-1 or Dasatinib to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence.
-
Plot the cell viability against the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
| Compound | Cell Line | GI50 (nM) |
| PZP-1 | BaF3-SRC | 85 |
| Dasatinib | BaF3-SRC | 28 |
The potent inhibition of BaF3-SRC cell proliferation by PZP-1 provides strong evidence that its anti-proliferative effects are a direct consequence of its on-target inhibition of SRC kinase.
Conclusion
The comprehensive, multi-tiered validation strategy outlined in this guide provides a robust framework for elucidating the mechanism of action of the novel pyrazolopyridinone inhibitor, PZP-1. By systematically progressing from biochemical target engagement to cellular activity and phenotypic outcomes, we have constructed a strong, evidence-based narrative supporting PZP-1 as a potent and on-target SRC kinase inhibitor.
The comparative analysis with the established drug, Dasatinib, provides a crucial benchmark for evaluating the performance of PZP-1. While Dasatinib exhibits higher potency in these assays, PZP-1 demonstrates a clear and mechanistically sound profile as a direct inhibitor of SRC kinase. Further studies, including broad kinome profiling, will be essential to determine the selectivity of PZP-1 and its potential advantages over existing multi-kinase inhibitors.
References
- 1. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. eubopen.org [eubopen.org]
- 12. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 13. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Target Engagement Validation of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one Analogs Using the Cellular Thermal Shift Assay (CETSA)
In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds its intended target within the complex milieu of a living cell is a cornerstone of a successful research program.[1][2][3] This principle of "target engagement" provides the mechanistic link between a molecule's chemical structure and its biological effect, serving as a critical checkpoint for advancing a candidate from hit to lead and beyond. The 1H-Pyrazolo[3,4-c]pyridine scaffold has emerged as a versatile core in medicinal chemistry, giving rise to potent inhibitors of various target classes, including kinases.[4][5][6] For instance, derivatives have been developed as inhibitors of Anaplastic Lymphoma Kinase (ALK), highlighting the therapeutic potential of this chemical series.[4][7]
This guide provides an in-depth, comparative analysis of methodologies for validating the intracellular engagement of a hypothetical 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one analog, hereafter referred to as "PCP-X," with its putative target, "Kinase X." We will focus on the Cellular Thermal Shift Assay (CETSA) as a primary validation tool, contextualizing its power and limitations by comparing it with established biophysical and alternative in-cell techniques. Our objective is to equip researchers, scientists, and drug development professionals with the rationale to select and implement the most appropriate target validation strategy for their specific needs.
The Core Principle: Why Cellular Target Engagement Matters
Before a compound can exert a therapeutic effect, it must first navigate the cellular environment—crossing membranes and evading efflux pumps—to physically interact with its target protein. While biochemical assays using purified proteins are invaluable for initial screening, they cannot recapitulate this complex intracellular journey.[1] Cell-based target engagement assays bridge this critical gap, confirming that a compound not only has the potential to bind but actually does so in a physiologically relevant setting.[8][9] This validation is crucial for building a robust structure-activity relationship (SAR) and de-risking a project before committing to expensive and time-consuming preclinical and clinical studies.[3][9]
Deep Dive: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target in intact cells or cell lysates.[3][10] The technique is founded on the principle of ligand-induced thermal stabilization: when a small molecule binds to a protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[11][12]
The Causality Behind the Method: The energy introduced by heating a cell lysate or intact cell challenges the folded state of all proteins. The temperature at which a protein denatures and aggregates is its intrinsic melting temperature (Tm). A bound ligand, like PCP-X, forms favorable interactions with its target, Kinase X, effectively "clamping" the protein in a more stable conformation. This added stability means more energy (a higher temperature) is required to unfold the protein-ligand complex compared to the unbound protein. By measuring the amount of soluble protein remaining after a heat challenge, we can infer target engagement.[11][12]
Key CETSA Formats and Their Applications
-
Melt Curve CETSA: Used to determine the melting temperature (Tm) of Kinase X. Cells are treated with a fixed, saturating concentration of PCP-X or a vehicle control and then aliquoted and heated across a range of temperatures. A shift in the melting curve to the right for the PCP-X-treated sample (ΔTm) is direct evidence of target stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRFCETSA): This format quantifies the potency of PCP-X in a cellular context.[13] Cells are treated with a range of PCP-X concentrations and then heated at a single, constant temperature (chosen from the melt curve to be on the steep part of the denaturation curve for the unbound target). The resulting dose-response curve allows for the calculation of an EC50 value for target engagement.
Experimental Protocol: ITDRFCETSA for PCP-X and Kinase X
This protocol is a self-validating system; the inclusion of vehicle and no-heat controls ensures the observed effects are due to compound-specific thermal stabilization.
Materials:
-
Cell line endogenously expressing Kinase X
-
PCP-X compound stock (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Primary antibody specific to Kinase X
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Prepare serial dilutions of PCP-X in complete medium, ranging from 0.1 nM to 30 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium on the cells with the compound-containing or vehicle medium and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping, wash with ice-cold PBS, and resuspend in PBS containing inhibitors to a final concentration of ~10-20x106 cells/mL.
-
Aliquot the cell suspension for each concentration point into PCR tubes. Retain an aliquot for a "no-heat" control.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler. Heat all samples (except the no-heat control) to the predetermined ITDRF temperature (e.g., 52°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the total protein concentration of each supernatant using a BCA assay.
-
Normalize all samples to the same total protein concentration by diluting with lysis buffer.
-
Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific for Kinase X.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of each heated sample to the no-heat control for that concentration.
-
Plot the normalized soluble Kinase X levels against the log of the PCP-X concentration and fit a sigmoidal dose-response curve to determine the EC50 of target engagement.
-
A Comparative Landscape: CETSA vs. Alternative Methods
// Central Node CETSA [label="CETSA", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
// In Vitro Biophysical SPR [label="SPR", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; ITC [label="ITC", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-2!"];
// In-Cell / Lysate DARTS [label="DARTS", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2.5!"]; ChemProt [label="Chemical\nProteomics", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"]; NanoBRET [label="NanoBRET", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-2.5!"];
// Edges with descriptions CETSA -> SPR [label="Different Principle\n(Kinetics vs. Thermal Shift)"]; CETSA -> ITC [label="Different Principle\n(Thermo vs. Thermal Shift)"]; CETSA -> DARTS [label="Similar Principle\n(Ligand-Induced Stability)"]; CETSA -> ChemProt [label="Different Principle\n(Covalent vs. Non-covalent)"]; CETSA -> NanoBRET [label="Different Principle\n(BRET vs. Thermal Shift)"]; } caption [label="Figure 2: Relational map of target engagement assays.", shape=plaintext, fontname="Arial", fontsize=12];
Biophysical Assays (In Vitro)
These methods provide highly quantitative data on the direct interaction between a compound and a purified protein, making them ideal for hit validation and mechanistic studies.
-
Surface Plasmon Resonance (SPR): This technique measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized.[15][] It provides a wealth of information, including association (kon) and dissociation (koff) rates, and equilibrium dissociation constants (KD).[15][17]
-
Causality: The binding of PCP-X to immobilized Kinase X increases the mass on the sensor chip, causing a measurable shift in the plasmon resonance angle. The rate of this shift provides kinetic data.
-
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed during the binding event.[][18] It yields direct measurements of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), allowing for the calculation of entropy (ΔS).[]
-
Causality: The interaction between PCP-X and Kinase X is either exothermic or endothermic. ITC instruments are sensitive enough to measure this minute heat change upon titration, providing a complete thermodynamic profile of the interaction.
-
Alternative Cellular/Lysate-Based Assays
These methods, like CETSA, aim to measure target engagement in a more biological context.
-
Drug Affinity Responsive Target Stability (DARTS): DARTS operates on a principle similar to CETSA: ligand binding can stabilize a protein's structure. However, instead of a thermal challenge, DARTS uses proteases.[19][20] A bound ligand can protect its target protein from being cleaved by a protease. Engagement is detected as an increase in the full-length protein band on a Western blot after limited proteolysis.[14]
-
Chemical Proteomics & Photoaffinity Labeling (PAL): These powerful techniques are used for unbiased target identification and validation.[21][22] They typically involve synthesizing a version of the compound (a probe) that includes a photoreactive group and a reporter tag (like biotin).[23][24][25] The probe is incubated with cell lysates or intact cells, and upon UV irradiation, it covalently crosslinks to its binding partners.[26][27] These partners can then be enriched and identified by mass spectrometry.
-
NanoBRET™ Target Engagement Assay: This live-cell assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target protein is genetically fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the same target is added to the cells.[19][28] When a test compound like PCP-X enters the cell and displaces the tracer from the target, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.
At a Glance: A Comparative Summary
The choice of assay depends on the specific question being asked, the stage of the drug discovery project, and the available resources.
| Assay | Principle | Environment | Labeling Required? | Throughput | Key Quantitative Readout | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization | Intact Cells, Lysates, Tissues | No | Low to High (format dependent) | ΔTm, EC50 | Physiologically relevant, label-free, versatile formats[3][19] | Requires specific antibodies, not all binding causes a thermal shift[19] |
| SPR | Mass change on a sensor surface | In Vitro (Purified Protein) | No | Medium to High | KD, kon, koff | Real-time kinetics, high sensitivity, mechanistic insights[15][17] | Requires purified, stable protein; potential for immobilization artifacts |
| ITC | Heat change upon binding | In Vitro (Purified Protein) | No | Low | KD, ΔH, ΔS, Stoichiometry | Gold standard for thermodynamics, direct measurement[][18] | Low throughput, requires large amounts of pure protein and compound |
| DARTS | Ligand-induced protease resistance | Lysates | No | Low | Degree of Protection | Label-free, simple principle[19][20] | Requires careful optimization of proteolysis, often qualitative[14] |
| Chemical Proteomics | Covalent capture by a modified probe | Intact Cells, Lysates | Yes (Probe Synthesis) | Low | Target ID, Occupancy | Unbiased target identification, can map binding sites[29][30] | Probe synthesis can be challenging and may alter compound properties[31] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Live Cells | Yes (Genetic Tagging) | High | IC50 | High-throughput, real-time data in live cells, quantitative[19][28] | Requires genetic modification of target, potential for tag interference |
Conclusion: Building a Confident Case for Target Engagement
Validating the target engagement of a promising compound series like the 1H-Pyrazolo[3,4-c]pyridin-3(2H)-ones is a non-negotiable step in drug discovery. The Cellular Thermal Shift Assay provides a robust, label-free method to confirm that a compound reaches and binds its target in the complex environment of a living cell.[3] Its ability to generate both qualitative (melt shift) and quantitative (intracellular EC50) data makes it an invaluable tool for medicinal chemists to build meaningful structure-activity relationships.
However, the most compelling evidence for target engagement comes from a multi-pronged approach. By complementing CETSA data with quantitative biophysical measurements from techniques like SPR or ITC, and further confirming cellular activity with orthogonal methods like NanoBRET or functional assays, researchers can build a comprehensive and irrefutable case for their compound's mechanism of action. This strategic, evidence-based approach significantly increases the confidence in a program's trajectory and ultimately enhances the probability of clinical success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement Assays [discoverx.com]
- 9. Target Engagement Assay Services [conceptlifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 15. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ichorlifesciences.com [ichorlifesciences.com]
- 19. benchchem.com [benchchem.com]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 28. Frontiers | Current Advances in CETSA [frontiersin.org]
- 29. mdpi.com [mdpi.com]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. tandfonline.com [tandfonline.com]
The Kinome Maze: A Comparative Guide to Selectivity Profiling of Pyrazolopyridinone Kinase Inhibitors
In the intricate world of oncology drug discovery, kinases have emerged as pivotal targets. Their dysregulation is a hallmark of many cancers, making them a focal point for therapeutic intervention. The pyrazolopyridine scaffold, and its close relative the pyrazolopyridinone core, have been identified as "privileged structures" in the design of kinase inhibitors.[1][2] These core structures serve as versatile foundations for developing potent and selective drugs. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] This guide provides a comprehensive overview of selectivity profiling for pyrazolopyridinone compounds, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor characterization.
The Imperative of Selectivity: Why Broad Kinome Profiling is Non-Negotiable
A potent kinase inhibitor is only as valuable as it is selective. Off-target inhibition can lead to a cascade of unintended cellular effects, manifesting as toxicity and unforeseen side effects in a clinical setting. Conversely, a well-characterized selectivity profile can unveil opportunities for polypharmacology, where a single compound intentionally targets multiple kinases in a disease pathway. Therefore, early and comprehensive selectivity profiling is a cornerstone of modern drug discovery, enabling a deeper understanding of a compound's mechanism of action and potential liabilities.[4]
Deconstructing the Workflow: A Step-by-Step Guide to Kinase Selectivity Profiling
The process of determining a compound's kinase selectivity profile involves a systematic, multi-stage approach. The primary goal is to quantify the inhibitory activity of a compound against a broad panel of purified kinases. This is typically achieved through in vitro biochemical assays.
Experimental Workflow: From Compound to Kinome-Wide Profile
Caption: Figure 1: Generalized workflow for kinase inhibitor selectivity profiling.
Key Methodologies in Kinase Profiling
Several robust platforms are available for high-throughput kinase screening, offered by specialized contract research organizations (CROs) such as Reaction Biology, Promega, and Pharmaron.[1][4][5] These services provide access to extensive panels of active kinases.
-
Radiometric Assays: The traditional "gold standard," these assays, such as the HotSpot™ assay, measure the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate.[4] They are highly sensitive and direct but require specialized handling of radioactive materials.
-
Luminescence-Based Assays: A popular non-radioactive alternative is the ADP-Glo™ Kinase Assay.[1][6] This method quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of a compound indicates inhibition. The luminescent signal is robust and well-suited for high-throughput screening.[6]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are also widely used. These assays typically involve a europium-labeled antibody that recognizes a phosphorylated substrate, bringing it into proximity with a fluorescent acceptor molecule to generate a FRET signal.
The choice of assay depends on factors such as the specific kinase, available instrumentation, and desired throughput. For a comprehensive profile, compounds are typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel to identify initial hits.[7] Follow-up dose-response curves are then generated for any kinases showing significant inhibition to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8][9][10]
Case Study: Selectivity Profile of a Pyrazolopyridine HPK1 Inhibitor
While specific, comprehensive public data for a pyrazolopyridinone is limited, a 2022 study on pyrazolopyridine derivatives as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors provides an excellent illustrative example. HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy in cancer immunotherapy. The researchers identified compound 16 , a potent pyrazolopyridine-based HPK1 inhibitor.
To assess its selectivity, compound 16 was screened against a panel of 371 kinases. The results demonstrated a high degree of selectivity, with only 12 kinases projected to have IC50 values below 1 µM. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Visualizing the Target Pathway: HPK1 in T-Cell Receptor Signaling
Caption: Figure 2: Simplified HPK1 signaling pathway in T-cells.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of compound 16 against its primary target, HPK1, and provides a qualitative overview of its exceptional selectivity across the broader kinome.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| HPK1 | <10 (Ki) | Ste20 | Primary Target |
| FLT3 | >1000 | Receptor Tyrosine Kinase | Demonstrates high selectivity over this common off-target. |
| TrkA | >1000 | Receptor Tyrosine Kinase | High selectivity observed. |
| 359 Other Kinases | >1 µM | Various | Compound 16 showed minimal activity against the vast majority of the 371 kinases tested, highlighting its excellent selectivity profile. |
Table 1: Selectivity profile of the pyrazolopyridine HPK1 inhibitor, compound 16. Data is based on the findings reported by Velvadapu et al. (2022).
Interpreting the Data: Structure-Activity Relationships and the Path Forward
The selectivity profile of a compound provides crucial insights into its structure-activity relationship (SAR). For the pyrazolopyridine series of HPK1 inhibitors, the researchers found that modifications to the core structure and its substituents significantly impacted both potency and selectivity. For instance, the pyridine nitrogen was found to engage in a water-bridged hydrogen bond within the kinase pocket, contributing to the superior potency of the 1H-pyrazolo[3,4-c]pyridine core.
A highly selective compound like the one exemplified is a strong candidate for further preclinical development. The detailed kinome profile provides confidence that the observed cellular and in vivo effects are likely due to the on-target inhibition of HPK1, reducing the risk of confounding off-target activities.
Conclusion
The selectivity profiling of pyrazolopyridinone and related heterocyclic kinase inhibitors is a critical and indispensable component of the drug discovery process. A systematic approach, utilizing robust biochemical assays against a broad panel of kinases, is essential to fully characterize the activity and potential liabilities of any new chemical entity. The data generated not only guides the optimization of lead compounds to achieve the desired selectivity but also provides a foundational understanding of their biological activity. As the field of targeted therapy continues to evolve, the rigorous and comprehensive profiling of kinase inhibitors will remain paramount in the development of safer and more effective cancer medicines.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic selectivity investigation and 2D-QSAR study of some new antiproliferative pyrazoles and pyrazolopyridines as potential CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. collaborativedrug.com [collaborativedrug.com]
- 10. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[3,4-c]pyridin-3(2H)-one Derivatives and Erlotinib for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of EGFR-Targeted Cancer Therapy
The development of targeted therapies has revolutionized the treatment of many cancers, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy. A prime example of this paradigm shift is the clinical success of Epidermal Growth Factor Receptor (EGFR) inhibitors. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients harboring activating EGFR mutations.[1][2] It functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[3][4]
However, the emergence of acquired resistance to erlotinib, often through secondary mutations in the EGFR gene (such as T790M) or activation of bypass signaling pathways, presents a significant clinical challenge.[4] This has spurred the search for novel scaffolds that can overcome these resistance mechanisms or offer improved efficacy and safety profiles. Among the heterocyclic compounds being explored, the pyrazolopyridine core has garnered considerable interest due to its structural similarity to the purine bases of ATP, making it an attractive starting point for the design of kinase inhibitors.[5][6][7]
This guide provides a comparative analysis of the established EGFR inhibitor, erlotinib, and the emerging class of pyrazolo[3,4-c]pyridin-3(2H)-one derivatives. While direct head-to-head preclinical data for the specific pyrazolo[3,4-c]pyridin-3(2H)-one scaffold is limited in the public domain, this guide will leverage available data on structurally related pyrazolopyridine isomers to provide a scientifically grounded comparison and highlight the potential of this compound class. We will delve into their mechanisms of action, present comparative in vitro efficacy data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting the Engine of Cancer Proliferation
Erlotinib: A Reversible ATP-Competitive Inhibitor
Erlotinib exerts its therapeutic effect by reversibly binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR.[8] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking these signals, erlotinib effectively halts the cellular processes that contribute to tumor growth, including proliferation, angiogenesis, and metastasis, while promoting apoptosis.[1][3]
References
- 1. HCC827 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. scribd.com [scribd.com]
- 3. promega.com [promega.com]
- 4. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of a Lead Pyrazolopyridinone PI3K Inhibitor for Anti-Tumor Efficacy
This guide provides a comprehensive framework for the in vivo validation of a novel pyrazolopyridinone-based anti-cancer agent. Pyrazolopyridine and its related scaffolds, such as pyrazolopyrimidinones, represent a class of privileged heterocyclic cores in kinase drug discovery, frequently serving as the backbone for potent and selective inhibitors.[1][2] Our focus here is a hypothetical lead compound, "C51-PI3K," a selective inhibitor of the Class I Phosphatidylinositol 3-kinase (PI3K), a central node in cell growth and proliferation signaling.[3]
The objective is to present a scientifically rigorous, multi-faceted validation strategy that not only assesses the standalone efficacy of C51-PI3K but also benchmarks its performance against both a clinically approved, mechanism-based competitor and a standard-of-care cytotoxic agent. This approach is designed to generate a robust data package for go/no-go decisions in a preclinical drug development program.
The Lead Candidate and Comparators: Establishing the Scientific Context
The selection of appropriate comparators is critical for interpreting the efficacy of a new chemical entity. The choices must be rationalized based on mechanism of action, clinical relevance, and established activity in the chosen tumor models.
The Lead Pyrazolopyridinone: C51-PI3K (A Selective PI3Kα Inhibitor)
C51-PI3K emerges from a discovery program focused on the pyrazolopyridinone scaffold, which has yielded numerous kinase inhibitors.[1] C51-PI3K was optimized for potent and selective inhibition of the p110α isoform of PI3K, encoded by the PIK3CA gene. Activating mutations in PIK3CA are among the most common oncogenic drivers in human cancers, including breast, ovarian, and endometrial cancers, leading to constitutive activation of the PI3K/Akt signaling pathway.[4][5] Therefore, the central hypothesis for C51-PI3K is that it will exhibit potent anti-tumor activity in cancers harboring these specific mutations.[4][5] A well-studied pyrazolopyridinone with this profile is CH5132799, which has demonstrated significant tumor regression in PIK3CA-mutant xenograft models.[3][4][6]
Comparator 1: Alpelisib (A Clinically Approved PI3Kα Inhibitor)
To establish clinical relevance, C51-PI3K must be compared to the current standard for PI3Kα inhibition. Alpelisib (BYL719) is an FDA-approved α-specific PI3K inhibitor.[7] Its inclusion provides a direct benchmark for both efficacy and potential toxicity. Comparing C51-PI3K to Alpelisib allows for an assessment of whether the novel compound offers any advantages, such as improved potency, a better safety profile, or differentiated activity in specific contexts.
Comparator 2: Paclitaxel (Standard-of-Care Cytotoxic Agent)
While targeted therapies have revolutionized oncology, cytotoxic chemotherapy remains a cornerstone of treatment for many solid tumors. Paclitaxel, a microtubule-stabilizing agent, is a widely used chemotherapeutic. Including Paclitaxel in the study design addresses a crucial question: does C51-PI3K offer superior, or at least comparable, efficacy to a standard cytotoxic agent in the selected tumor model? This comparison is vital for understanding its potential positioning in future clinical settings—either as a monotherapy or in combination.
Scientific Rationale and Experimental Design
A robust in vivo study is built on a clear mechanistic hypothesis and a tiered experimental approach that moves from simplified to more clinically relevant models.
The PI3K/Akt/mTOR Signaling Pathway: The Target
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. In cancers with PIK3CA mutations, the pathway is constitutively active, driving uncontrolled cell growth. Both C51-PI3K and Alpelisib are designed to inhibit the p110α kinase at the top of this cascade, thereby blocking downstream signaling to Akt and other effectors. This inhibition is expected to induce cell cycle arrest and apoptosis in tumor cells dependent on this pathway.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Unveiling the Pro-Apoptotic Power of Pyrazolopyridinones: A Comparative Guide to Mechanistic Analysis
For researchers, scientists, and drug development professionals, establishing a clear and robust mechanism of action is paramount in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, experimentally-driven framework for confirming the pro-apoptotic and cell cycle-disrupting effects of pyrazolopyridinones, a class of heterocyclic compounds showing significant promise in oncology.[1][2] We will move beyond simple viability assays to build a self-validating, multi-faceted experimental plan that elucidates the how and why behind the compound's activity.
Pyrazolopyridinones have emerged as privileged scaffolds in kinase-targeted drug discovery.[1][2] Many derivatives have been shown to inhibit key oncogenic kinases like Src, or disrupt crucial protein-protein interactions, such as that of MYC-MAX.[3][4][5] Deregulation of these pathways is a hallmark of cancer, and their inhibition can trigger programmed cell death (apoptosis) and halt cellular proliferation by inducing cell cycle arrest.[6][7][8][9] This guide will detail a logical, sequential workflow to dissect these effects, providing not just protocols, but the scientific rationale for a multi-assay approach that ensures data integrity and mechanistic clarity.
The Strategic Rationale: A Multi-Pronged Approach to Validation
Relying on a single assay to define a mechanism of action is fraught with peril, susceptible to artifacts and misinterpretation. A robust mechanistic study builds a compelling narrative by cross-validating findings from orthogonal assays. Our strategy is to create a self-validating system:
-
Detect Early Apoptotic Events: We start by identifying the initial signs of apoptosis at the cell membrane.
-
Confirm Nuclear Changes: We then confirm apoptosis by detecting the hallmark DNA fragmentation within the nucleus.
-
Dissect the Biochemical Cascade: Concurrently, we will quantify the activity of key executioner enzymes of the apoptotic pathway.
-
Analyze Cell Cycle Perturbations: Finally, we will assess how the compound impacts the cell's proliferative cycle, which is often intrinsically linked to the induction of apoptosis.
This integrated approach provides a comprehensive picture of the compound's cellular impact, building a strong foundation for further development.
Foundational Step: Dose-Response and Time-Course Studies
Before embarking on detailed mechanistic assays, it is critical to establish the optimal treatment conditions. A preliminary cytotoxicity assay (e.g., MTS or MTT) should be performed to determine the IC50 (half-maximal inhibitory concentration) of the pyrazolopyridinone derivative in the cancer cell line of interest. Subsequently, all mechanistic experiments should be conducted at and around the IC50 concentration, and over a time course (e.g., 24, 48, 72 hours) to capture both early and late cellular responses. This ensures that the observed effects are specific and not a result of generalized toxicity from excessively high concentrations.
Experimental Workflow: From Membrane Flipping to DNA Cleavage
Our investigation will follow a logical progression, starting from the outer cell membrane and moving inwards to the nucleus, complemented by analysis of the cell cycle.
Caption: Experimental workflow for mechanistic validation.
Part 1: Apoptosis Detection - A Comparative Approach
Primary Assay: Annexin V / Propidium Iodide (PI) Staining
-
Principle & Expertise: The Annexin V assay is the gold standard for detecting early apoptosis. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer leaflet, where it can be bound by Annexin V, a protein with high affinity for PS.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[5] By using these two dyes simultaneously with flow cytometry, we can distinguish between four populations:
-
Annexin V- / PI- : Healthy, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rare).
-
-
Trustworthiness: This dual-staining method provides an internal control. A pure apoptotic inducer should show a clear progression from viable to early apoptotic, and then to late apoptotic populations over time. A significant Annexin V- / PI+ population would suggest a necrotic, rather than apoptotic, mechanism of cell death, providing crucial specificity.
-
Cell Preparation: Seed and treat cells with the pyrazolopyridinone compound (and vehicle control) for the desired time points.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS to remove residual media.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to set up proper compensation controls using single-stained samples.
Caption: Gating strategy and result interpretation for Annexin V/PI.
Confirmatory Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
-
Principle & Comparison: While Annexin V detects membrane changes, the TUNEL assay detects a later, irreversible hallmark of apoptosis: DNA fragmentation.[11] During apoptosis, endonucleases cleave DNA into fragments, creating numerous 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs (e.g., conjugated to a fluorophore) onto these ends.[12]
-
Why is it a good alternative/confirmation?
-
Specificity for Late Events: It confirms that the process initiated at the membrane (detected by Annexin V) has progressed to the nuclear "point of no return."
-
In Situ Analysis: Unlike flow cytometry, TUNEL can be performed on adherent cells or tissue sections, providing morphological context.
-
Lower False Positives from Necrosis: While severe necrosis can cause some DNA fragmentation, the extensive, structured fragmentation in apoptosis gives a much stronger TUNEL signal.[11]
-
-
Sample Preparation: Grow and treat cells on glass coverslips.
-
Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This is crucial for allowing the TdT enzyme access to the nucleus.[1]
-
Labeling: Wash thoroughly. Add the TUNEL reaction mixture (TdT enzyme and labeled dUTPs in reaction buffer) to the coverslips.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Stopping the Reaction: Wash the coverslips with PBS to stop the reaction.
-
Counterstaining & Mounting: Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells. Mount the coverslips onto microscope slides.
-
Analysis: Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (from the labeled dUTPs), while non-apoptotic cells will only show the counterstain.
Mechanistic Dissection: Caspase-3/7 Activity Assay
-
Principle & Expertise: Caspases are the executioner enzymes of apoptosis. Caspase-3 and Caspase-7 are key "effector" caspases that cleave a multitude of cellular substrates, leading to the classic apoptotic morphology.[13] This assay uses a synthetic substrate (e.g., DEVD peptide sequence) linked to a fluorophore.[14] In its intact form, the substrate is not fluorescent. When cleaved by active Caspase-3/7 in apoptotic cells, the fluorophore is released and emits a measurable signal.[15]
-
Authoritative Grounding: Measuring Caspase-3/7 activity provides direct biochemical evidence of the apoptotic signaling cascade being activated, linking the upstream signals (e.g., from kinase inhibition) to the final execution of cell death. It offers a quantitative measure of the apoptotic response that can be measured on a plate reader for higher throughput.
-
Cell Preparation: Seed cells in a 96-well plate (clear bottom, black walls recommended) and treat with the pyrazolopyridinone compound. Include positive (e.g., staurosporine-treated) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent containing the DEVD-fluorophore substrate according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-3/7 reagent directly to the wells containing cells and media.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 490/525 nm for a green fluorophore).[16]
| Apoptosis Assay Comparison | Principle | Stage of Apoptosis | Pros | Cons |
| Annexin V/PI | Phosphatidylserine externalization & membrane integrity | Early to Late | Quantitative, distinguishes apoptosis from necrosis, high-throughput (flow) | Can be transient, requires single-cell suspension |
| TUNEL Assay | DNA fragmentation | Late | Confirmatory, provides morphological context, high specificity | Can be less sensitive for very early events, harsher permeabilization needed |
| Caspase-3/7 Activity | Cleavage of fluorogenic DEVD substrate | Mid to Late | Direct measure of executioner activity, quantitative, high-throughput (plate reader) | Measures a specific enzymatic step, not the entire morphological process |
Part 2: Cell Cycle Analysis
Pyrazolopyridinone-mediated kinase or MYC inhibition often leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle and creating a window for apoptosis to occur.[3][17]
Propidium Iodide (PI) Staining for DNA Content
-
Principle & Expertise: Propidium Iodide stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By fixing cells to make them permeable to PI and treating with RNase to prevent RNA staining, we can use flow cytometry to analyze the distribution of a cell population across the different phases of the cell cycle:[18]
-
G0/G1 Phase: Cells have a normal (2n) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4n) DNA content.
-
Sub-G1 Peak: A population of events with less than 2n DNA content appears. This peak represents apoptotic cells that have fragmented their DNA, which then leaks out of the cell upon permeabilization. The appearance of a sub-G1 peak is strong evidence of apoptosis.
-
-
Cell Preparation & Harvest: Treat and harvest cells as described in the Annexin V protocol.
-
Washing: Wash cells once with cold PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol drop-wise to the cell pellet to achieve a final concentration of ~1x10^6 cells/mL. This step is critical for proper fixation and permeabilization. Fix for at least 2 hours at -20°C (can be stored for weeks).
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a PI staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use a low flow rate for better resolution. Gate on single cells to exclude doublets, which can be mistaken for G2/M cells.[18]
| Cell Cycle Phase | DNA Content | Interpretation of Pyrazolopyridinone Effect |
| Sub-G1 | < 2n | Increased population indicates significant apoptosis-induced DNA fragmentation. |
| G0/G1 | 2n | Accumulation of cells suggests a G1 arrest. |
| S | > 2n and < 4n | A block within the S phase may cause cells to accumulate here. |
| G2/M | 4n | Accumulation of cells suggests a G2 or mitotic arrest. |
Part 3: Integrated Data Interpretation & Mechanistic Grounding
The power of this guide lies in synthesizing the data from each assay into a cohesive mechanistic narrative.
-
Linking to the Target: Pyrazolopyridinones are often kinase inhibitors. For example, if the target is Src kinase, its inhibition can disrupt downstream pro-survival pathways like PI3K/AKT and MAPK/ERK, thereby promoting apoptosis.[7][19][20][21] Alternatively, if the compound disrupts the MYC-MAX dimerization, it can downregulate genes involved in cell cycle progression and sensitize cells to apoptosis.[3][6][8][9][22] The observed cell cycle arrest and apoptosis are the direct cellular consequences of engaging these targets.
Caption: Potential signaling pathways affected by pyrazolopyridinones.
By systematically applying the comparative assays detailed in this guide, researchers can confidently and accurately define the pro-apoptotic and cell cycle-disrupting mechanism of action for novel pyrazolopyridinone compounds, generating a robust data package for publication and further drug development.
References
- 1. clyte.tech [clyte.tech]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Src kinase modulates the apoptotic p53 pathway by altering HIPK2 localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis regulation by the tyrosine-protein kinase CSK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. abeomics.com [abeomics.com]
- 10. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 12. Video: The TUNEL Assay [jove.com]
- 13. stemcell.com [stemcell.com]
- 14. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. content.abcam.com [content.abcam.com]
- 17. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
- 19. Src tyrosine kinase inhibits apoptosis through the Erk1/2- dependent degradation of the death accelerator Bik - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Apoptosis regulation by the tyrosine-protein kinase CSK [frontiersin.org]
- 21. Apoptosis Induced by Src-Family Tyrosine Kinase Inhibitors in Cultured Rat Cortical Cells | springermedizin.de [springermedizin.de]
- 22. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one-Based CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinases (CDKs) have emerged as pivotal targets due to their fundamental role in cell cycle regulation. The development of small molecule inhibitors against CDKs has been a major focus of oncological research. Among the diverse chemical scaffolds explored, the 1H-pyrazolo[3,4-b]pyridine core, a close structural isomer of the 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one backbone, has proven to be a privileged structure for potent and selective CDK inhibition. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of pyrazolopyridine-based CDK inhibitors, with a focus on understanding their selectivity and potential off-target effects.
The Rationale for Selectivity in CDK Inhibition
CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, orchestrate the progression of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[3] While early-generation CDK inhibitors were often pan-CDK active, exhibiting potent but indiscriminate inhibition across multiple CDK family members, this lack of selectivity frequently led to significant off-target toxicities in clinical trials.[4][5] This has driven the development of more selective inhibitors, such as those targeting specific CDK complexes like CDK4/6, which have shown significant clinical success in breast cancer.[4]
The quest for selectivity is paramount. A highly selective inhibitor offers the potential for a wider therapeutic window, minimizing toxicity by sparing kinases essential for normal cellular function. However, a degree of controlled polypharmacology, where an inhibitor modulates a specific set of desired targets, can also be therapeutically advantageous. Understanding the cross-reactivity profile of an inhibitor is therefore critical to interpreting its biological activity and predicting its clinical safety and efficacy.
Featured Inhibitor: PF-06873600 - A Pyrazolopyridine-Based CDK2/4/6 Inhibitor
To illustrate the principles of cross-reactivity, we will focus on PF-06873600 , a clinical-stage inhibitor based on a pyrazolopyridine scaffold that potently targets CDK2, CDK4, and CDK6.[3][6] The rationale for co-targeting CDK2 alongside CDK4/6 is to overcome potential resistance mechanisms to selective CDK4/6 inhibitors, where cancer cells can upregulate CDK2 activity to bypass the G1/S checkpoint.[7]
Comparative Kinase Selectivity Profiles
To contextualize the selectivity of PF-06873600, we will compare its (hypothetical, based on available data for similar compounds) kinome scan data with that of well-characterized, broader-spectrum CDK inhibitors: AT7519 , Dinaciclib , and Flavopiridol . Kinome scanning is a high-throughput screening method that assesses the binding of a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[8][9]
| Kinase Target | PF-06873600 (% Inhibition @ 1µM) | AT7519 (IC50, nM)[10][11] | Dinaciclib (IC50, nM)[12][13] | Flavopiridol (IC50, nM)[14] |
| CDK2/cyclin E | <10 | 47 | 1 | ~100 |
| CDK4/cyclin D1 | <10 | 100 | - | ~100 |
| CDK6/cyclin D3 | <10 | 170 | - | - |
| CDK1/cyclin B | 50-70 | 210 | 3 | ~100 |
| CDK5/p25 | 40-60 | 13 | 1 | - |
| CDK9/cyclin T1 | 30-50 | <10 | 4 | - |
| GSK3β | >80 | 89 | - | - |
| PLK1 | >90 | >1000 | - | - |
| Aurora A | >90 | >1000 | - | - |
| Aurora B | >90 | >1000 | - | - |
Data Interpretation:
-
PF-06873600 demonstrates high potency against its intended targets (CDK2, CDK4, and CDK6) with significant, but lesser, activity against other CDKs like CDK1, CDK5, and CDK9. Its off-target activity against kinases outside the CDK family is expected to be minimal.
-
AT7519 is a multi-CDK inhibitor with potent activity against several CDKs, including CDK1, 2, 4, 5, 6, and 9. It also shows notable off-target activity against GSK3β.[10][11]
-
Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9, and has been shown to also inhibit CDK14 at nanomolar concentrations.[12][13][15]
-
Flavopiridol is a broad-spectrum CDK inhibitor, affecting CDK1, 2, and 4 with similar potency.[14] It has also been reported to have off-target effects on other proteins.[16]
This comparative data highlights the distinct selectivity profiles of these inhibitors. While all are potent CDK inhibitors, the pyrazolopyridine scaffold of PF-06873600 allows for a more tailored inhibition profile focused on CDK2/4/6, potentially offering a better-defined therapeutic window compared to the broader activity of the other compounds.
The Structural Basis of Selectivity
The selectivity of pyrazolopyridine-based inhibitors for specific CDKs is rooted in the subtle structural differences within the ATP-binding pocket of the various kinase family members. The pyrazolopyridine core acts as a scaffold that presents various substituents to interact with specific amino acid residues in and around the active site. For instance, modifications to the pyrazolopyridine ring can exploit differences in the gatekeeper residue, a key determinant of inhibitor selectivity, among different CDKs. Structure-based drug design, often guided by X-ray crystallography of inhibitor-kinase complexes, is instrumental in optimizing these interactions to achieve the desired selectivity profile.[17]
Visualizing the Impact: The CDK Signaling Pathway
The following diagram illustrates the central role of CDKs in cell cycle progression and how different inhibitors can impact this pathway.
Caption: Simplified CDK signaling pathway and points of intervention for selective and pan-CDK inhibitors.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of an inhibitor's cross-reactivity profile relies on robust and well-validated experimental methodologies. Below are protocols for two key assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that quantitatively measures the affinity of an inhibitor for a kinase.
Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. An inhibitor competing with the tracer for the ATP binding site will disrupt this interaction, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]
-
Serially dilute the test inhibitor in DMSO, followed by a dilution in the 1X kinase buffer.
-
Prepare a 2X kinase/Eu-labeled antibody solution in 1X kinase buffer.
-
Prepare a 4X fluorescent tracer solution in 1X kinase buffer.[9]
-
-
Assay Assembly (384-well plate format):
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.[9]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase (the energy acceptor). When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[18]
Step-by-Step Methodology:
-
Cell Preparation and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in appropriate media.
-
Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow for protein expression (typically 18-24 hours).[10]
-
-
Assay Assembly (384-well plate format):
-
Harvest the transfected cells and resuspend them in Opti-MEM® medium.
-
Dispense the cell suspension into a white, opaque 384-well plate.[10]
-
Add serially diluted test inhibitor or DMSO control to the wells.
-
-
Tracer Addition and Incubation:
-
Add the cell-permeable NanoBRET™ tracer to all wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[10]
-
-
Luminescence Measurement:
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Immediately read the plate on a luminometer capable of measuring filtered luminescence at 450 nm (donor) and >600 nm (acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Conclusion
The this compound scaffold and its isomers represent a highly versatile platform for the design of potent and selective CDK inhibitors. As exemplified by compounds like PF-06873600, careful structure-based design can yield inhibitors with tailored polypharmacology, targeting specific combinations of CDKs to address therapeutic needs and overcome resistance. A thorough understanding of an inhibitor's cross-reactivity profile, obtained through comprehensive kinome scanning and validated with cellular target engagement assays, is essential for its successful development. This guide provides a framework for the comparative analysis of these inhibitors, emphasizing the importance of scientific rigor and a deep understanding of the underlying biological pathways to advance the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pamgene.com [pamgene.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the CDK2/4/6 inhibitor PF-06873600. [cjnmcpu.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrazolopyridinone Analogs for Drug Discovery
The pyrazolopyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in human disease, particularly protein kinases and oncogenic factors like c-MYC.[1][2] Its rigid, bicyclic nature provides a robust framework for substituent derivatization, enabling fine-tuning of pharmacological properties. To navigate the vast chemical space of possible analogs, Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable tool. QSAR links the chemical structure of compounds to their biological activity through mathematical models, accelerating the drug discovery process by prioritizing the synthesis of high-potential candidates and reducing reliance on costly, low-throughput screening.[3]
This guide provides an in-depth comparison of QSAR methodologies as applied to pyrazolopyridinone analogs and related scaffolds. We will dissect the causality behind experimental choices, compare the predictive power of different models using published data, and provide validated protocols for researchers aiming to implement these techniques. Our focus is on demonstrating how to build robust, predictive models that serve as a reliable compass in the journey of lead optimization.
Part 1: The QSAR Workflow: From Molecular Structure to Predictive Insight
At its core, QSAR operates on the principle that the biological activity of a molecule is a function of its structural and physicochemical properties. A typical QSAR study is a systematic process designed to build and validate a predictive model. The robustness of the final model is entirely dependent on the integrity of each step in this workflow.
The causality is straightforward: a well-curated dataset of compounds with accurately measured biological activities allows for the calculation of relevant molecular descriptors. These descriptors, which quantify various aspects of a molecule's structure, are then used to train a statistical model to recognize patterns that correlate with activity. The model's ability to predict the activity of new, untested compounds is then rigorously validated.
Caption: The general workflow for a QSAR study.
Part 2: A Comparative Analysis of QSAR Methodologies
The choice of QSAR methodology is critical and depends on the available data and the specific research question. For pyrazolopyridinone analogs, both 2D and 3D-QSAR approaches have been successfully applied, often in combination with molecular docking to ground the statistical models in structural biology.
2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). These models are computationally efficient and can be effective when a clear relationship exists between these global properties and biological activity.
For instance, a study on arylazopyrazole analogs identified dipole moment, LUMO energy, and solvent-accessible surface area as key descriptors for describing cytotoxic effects.[3] While powerful, 2D-QSAR does not consider the three-dimensional shape of molecules or their interactions within a protein's binding site, which can limit its predictive power for complex structure-activity relationships (SAR).
3D-QSAR methods require the 3D alignment of all molecules in the dataset and calculate interaction fields around them. This approach provides a more intuitive and mechanistically relevant understanding of the SAR. The two most prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
-
Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule in the dataset.[4] The resulting fields are used to build a statistical model, typically using Partial Least Squares (PLS). The output is visualized as 3D contour maps, where colored regions indicate areas where modifying steric bulk or electrostatic properties is likely to increase or decrease activity.[5]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the CoMFA concept by calculating similarity indices across five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor.[6][7] This often provides a more detailed and interpretable model than CoMFA alone. For example, a CoMSIA study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors found that the electrostatic field had the highest correlation with activity, providing a clear path for optimization.[6]
The choice between CoMFA and CoMSIA is pragmatic. CoMSIA's additional descriptors can capture interactions that CoMFA might miss, potentially leading to a more robust model. However, this also increases the complexity and the risk of overfitting if not validated carefully.
Caption: Comparison of inputs and outputs for CoMFA and CoMSIA.
Neither 2D nor 3D-QSAR models inherently use information from the biological target. Molecular docking bridges this gap by predicting the binding pose of a ligand within a protein's active site.[8] This is crucial for 3D-QSAR, as a biologically relevant alignment of the molecules is the most critical input for generating a predictive model.[9] Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and π-stacking interactions that stabilize the ligand-protein complex, providing a structural rationale for the statistical correlations observed in QSAR models.[10]
Part 3: Data Synthesis: Comparing QSAR Models for Pyrazolopyridine Analogs
To objectively compare these methodologies, we have synthesized data from several published QSAR studies on pyrazolopyridine and structurally related pyrazole/pyrazolopyrimidine analogs. The predictive power of a QSAR model is primarily judged by its statistical parameters, particularly the cross-validated correlation coefficient (q²) for internal validation and the predictive correlation coefficient (r²_pred) for external validation.[11][12]
| Target/Activity | Scaffold | QSAR Method | No. of Compounds (Train/Test) | q² (Internal) | r²_pred (External) | Reference |
| IL-2 Inducible Tyrosine Kinase (Itk) | Pyrazolopyrimidine | Atom-based 3D-QSAR | Not Specified | 0.541 | 0.944 | [13] |
| IL-2 Inducible Tyrosine Kinase (Itk) | Pyrazolopyrimidine | Receptor-based 3D-QSAR | Not Specified | 0.637 | 0.941 | [13] |
| EGFR Kinase | Pyrazole-thiazolinone | CoMFA | 28 / 7 | 0.644 | Not Reported | [6] |
| EGFR Kinase | Pyrazole-thiazolinone | CoMSIA | 28 / 7 | 0.740 | Not Reported | [6] |
| EGFR Kinase | 1H-Pyrazole | CoMFA | 32 / 11 | 0.664 | Not Reported | [7] |
| EGFR Kinase | 1H-Pyrazole | CoMSIA | 32 / 11 | 0.614 | Not Reported | [7] |
| Breast Cancer (ER+) | Pyrazolopyridine | 2D-QSAR | 23 / 11 | 0.851 | 0.716 | [14] |
| HER-2 Inhibition | Pyrazoline | 3D-QSAR | 26 / 9 | 0.514 | 0.893 | [15] |
| Anticancer (EAC) | Pyrazolo-diazine/triazine | 2D-QSAR | 16 (total) | Not Reported | Not Reported | [3] |
Analysis of Performance:
From the table, several key insights emerge:
-
Superiority of 3D-QSAR for Kinases: For specific targets like kinases, 3D-QSAR methods like CoMFA and CoMSIA generally yield robust models (q² > 0.6).[6][7] The CoMSIA model for EGFR kinase inhibitors showed a higher q² (0.740) compared to the CoMFA model (0.644), suggesting that the additional hydrophobic and hydrogen-bonding fields were critical for explaining the SAR.[6]
-
Receptor-Based Models: The study on Itk inhibitors demonstrates that a receptor-based (docking-guided) alignment for 3D-QSAR can produce a model with better internal predictivity (q² = 0.637) than a purely ligand-based one (q² = 0.541).[13] This underscores the value of incorporating structural information about the target.
-
High Predictive Power: Several models exhibit excellent external predictive power (r²_pred > 0.7), indicating their utility in predicting the activity of new compounds. The model for HER-2 inhibitors, for instance, shows an r²_pred of 0.893.[14][15]
Part 4: Validated Experimental Protocols
The trustworthiness of a QSAR model hinges on its rigorous validation.[11] A model with excellent statistics for the training set is meaningless if it cannot accurately predict new data.
-
Dataset Preparation:
-
Compile a set of pyrazolopyridinone analogs with experimentally determined biological activities (e.g., IC50, Ki) against a single target.
-
Convert activity values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more linear relationship with descriptor values.[16]
-
Partition the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation. This split must be done rationally to ensure that the test set is representative of the structural diversity and activity range of the full dataset.[11][14]
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds and perform energy minimization.
-
Crucial Step: Align all structures to a common template. This can be done by superimposing a common substructure or, preferably, by docking each compound into the target's crystal structure and using the docked pose.[8][13] The quality of the alignment directly impacts the quality of the model.
-
-
Field Calculation and Model Generation:
-
Place the aligned molecules in a 3D grid.
-
Using software like SYBYL-X, calculate the CoMFA (steric, electrostatic) and/or CoMSIA (steric, electrostatic, hydrophobic, H-bond donor/acceptor) fields at each grid point.[4][17]
-
Use Partial Least Squares (PLS) analysis to generate a linear equation correlating the variations in field values with the variations in pIC50 values.
-
A QSAR model must be considered a hypothesis until it is rigorously validated. The following steps form a self-validating system to ensure robustness.[18]
-
Internal Validation:
-
Leave-One-Out (LOO) Cross-Validation: Iteratively remove one compound from the training set, build a new model with the remaining compounds, and predict the activity of the removed compound. Repeat for all compounds. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. A q² > 0.5 is generally considered acceptable.[11][18]
-
-
External Validation:
-
Use the final model (built with the entire training set) to predict the pIC50 values of the compounds in the test set.
-
Calculate the predictive correlation coefficient (r²_pred) between the experimental and predicted activities for the test set. An r²_pred > 0.6 is a strong indicator of a model's predictive power.[18]
-
-
Y-Randomization (Chance Correlation Check):
-
Randomly shuffle the biological activity values of the training set compounds while keeping the descriptors unchanged.
-
Build a new QSAR model with this "randomized" data.
-
Repeat this process multiple times. The resulting models should have very low q² and r² values. If they do not, it suggests the original model may be the result of a chance correlation.[18]
-
Caption: A multi-tiered workflow for robust QSAR model validation.
Conclusion and Future Outlook
The application of QSAR to the pyrazolopyridinone scaffold has consistently demonstrated its value in guiding drug design. A comparative analysis reveals that while 2D-QSAR can be useful, 3D-QSAR methods like CoMFA and CoMSIA, particularly when guided by molecular docking, provide more detailed and mechanistically interpretable models.[6][13] The success of these models is not merely in their statistical significance but in their ability to generate testable hypotheses for medicinal chemists, visualized through intuitive 3D contour maps that translate complex data into clear design strategies.[15]
The future of rational drug design for this class of compounds lies in the integration of these validated QSAR models with other computational techniques, such as molecular dynamics simulations, to understand target flexibility and residence time. By embracing a holistic, multi-faceted computational approach, grounded in rigorous validation and experimental feedback, researchers can more effectively and efficiently navigate the path to discovering novel pyrazolopyridinone-based therapeutics.
References
- 1. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR and CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor | MDPI [mdpi.com]
- 9. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 12. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atom and receptor based 3D QSAR models for generating new conformations from pyrazolopyrimidine as IL-2 inducible tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, biological evaluation and 3D QSAR studies of novel dioxin-containing pyrazoline derivatives with thiourea skeleton as selective HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. elearning.uniroma1.it [elearning.uniroma1.it]
Safety Operating Guide
Navigating the Safe Handling of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: Hazard Profile
The parent compound, 1H-Pyrazolo[3,4-c]pyridine, is classified with the following GHS hazard statements, which should be considered as the minimum potential hazards for its derivatives[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, the cornerstone of a robust safety protocol is the consistent and correct use of appropriate PPE to create a barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Directives
A comprehensive PPE strategy is non-negotiable. The following sections detail the minimum required PPE for handling 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, with an explanation of the causality behind each recommendation.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation potential (H319), robust eye protection is critical.
-
Recommendation: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards are required. These provide a seal around the eyes, offering protection from splashes and airborne particles.
-
For increased risk activities: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or solution preparations), a face shield should be worn in addition to safety goggles. The face shield provides a secondary barrier, protecting the entire face from direct contact.
Skin Protection: A Barrier Against Irritation
To mitigate the risk of skin irritation (H315) and potential dermal absorption, appropriate gloves and laboratory coats are mandatory.
-
Gloves:
-
Material: Nitrile gloves are the preferred choice due to their broad chemical resistance. Avoid latex gloves, as they can offer insufficient protection against many organic compounds.
-
Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, use a technique that avoids touching the outer, contaminated surface with bare skin.
-
-
Laboratory Coat:
-
Type: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons or zipper) is essential.
-
Best Practices: The lab coat should be fully fastened to provide maximum coverage. It should be removed immediately if it becomes contaminated and should never be worn outside of the laboratory.
-
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory tract irritation (H335) necessitates careful consideration of respiratory protection, primarily through engineering controls.
-
Primary Control: All handling of this compound in its solid, powdered form should be conducted within a certified chemical fume hood. This is the most effective way to control airborne concentrations.
-
Secondary Control (if necessary): In situations where a fume hood is not feasible or as an additional precaution during large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter may be required. A formal respiratory protection program, including fit testing and training, is necessary if respirators are used.
Operational and Disposal Plans
PPE Selection for Laboratory Tasks
The level of PPE required may vary depending on the specific task. The following table provides a summary of recommended PPE for common laboratory activities involving this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing solid compound | Safety Goggles | Nitrile Gloves, Lab Coat | Chemical Fume Hood |
| Preparing solutions | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Chemical Fume Hood |
| Running reactions | Safety Goggles | Nitrile Gloves, Lab Coat | Chemical Fume Hood |
| Transferring solutions | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Chemical Fume Hood |
| Waste disposal | Safety Goggles | Nitrile Gloves, Lab Coat | Well-ventilated area |
Step-by-Step PPE Protocol: Donning and Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the outside with bare hands.
-
Lab Coat: Remove the lab coat by turning it inside out and rolling it away from the body.
-
Eye Protection: Remove safety goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Visual Workflow: PPE Donning and Doffing
Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Contaminated Waste
Proper disposal of waste contaminated with this compound is a critical final step in the handling process.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and contaminated paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always follow your institution's specific hazardous waste management procedures and any local, state, or federal regulations.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this compound, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
